molecular formula C15H34O4Si B100008 Tris(tert-pentoxy)silanol CAS No. 17906-35-3

Tris(tert-pentoxy)silanol

カタログ番号: B100008
CAS番号: 17906-35-3
分子量: 306.51 g/mol
InChIキー: ORJFXWYTRPGGRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tris(tert-pentoxy)silanol (TPS) is a critical precursor for rapid atomic layer deposition (RALD) and vapor deposition of silicon dioxide (SiO₂) films. Its primary research value lies in enabling exceptionally high-growth-rate, low-temperature processes for depositing high-quality dielectric layers. In a catalytic RALD process, TPS reacts with a catalyst such as trimethylaluminum (TMA) to achieve growth rates as high as 35 nm per cycle at temperatures as low as 120°C . This mechanism allows for the formation of amorphous, smooth, and conformal SiO₂ films that exhibit excellent electrical properties, including low leakage current and high breakdown fields, making them suitable for advanced semiconductor applications . The utility of this compound extends to various fields, including the development of flexible and transparent electronics, where its low-temperature processing is essential, as well as in creating diffusion barriers and insulation layers in next-generation memory devices and metal-oxide-semiconductor field-effect transistors (MOSFETs) . This compound is for research use in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or personal use.

特性

IUPAC Name

hydroxy-tris(2-methylbutan-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34O4Si/c1-10-13(4,5)17-20(16,18-14(6,7)11-2)19-15(8,9)12-3/h16H,10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJFXWYTRPGGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)O[Si](O)(OC(C)(C)CC)OC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17906-35-3
Record name Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester
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Record name Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester
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Record name Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester
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Record name Tris(tert-pentoxy)silanol
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Tris(tert-pentoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of Tris(tert-pentoxy)silanol (TPOS), a versatile organosilicon compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the core characteristics and potential applications of this compound. The information is presented in a structured format, including detailed data tables, representative experimental protocols, and a workflow visualization to facilitate understanding and application.

Core Properties of this compound

This compound, with the CAS number 17906-35-3, is an organosilicon compound featuring a central silicon atom bonded to three tert-pentoxy groups and one hydroxyl group.[1] This structure imparts a combination of organic and inorganic characteristics, making it a subject of interest in various chemical applications.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C15H34O4Si[1]
Molecular Weight 306.51 g/mol [1][2]
Appearance Clear, colorless liquid[1]
Density 0.944 g/mL at 25 °C[1][2]
Boiling Point 96-99 °C at 2-3 mmHg (lit.)[2]
Vapor Pressure 1 torr @ 84 °C[1]
Flash Point 106 °C (222.8 °F) - closed cup[2]
Purity (by GC) ≥99.0%[1]
Purity (by ICP/MS) ≥99.999%[1]
Spectroscopic and Structural Identifiers
IdentifierValueSource(s)
CAS Number 17906-35-3[1]
Linear Formula (CH3CH2C(CH3)2O)3SiOH[2]
SMILES CCC(C)(C)O--INVALID-LINK--(OC(C)(C)CC)OC(C)(C)CC[2]
InChI 1S/C15H34O4Si/c1-10-13(4,5)17-20(16,18-14(6,7)11-2)19-15(8,9)12-3/h16H,10-12H2,1-9H3[2]
InChI Key ORJFXWYTRPGGRK-UHFFFAOYSA-N[2]
Safety and Handling Information

This section provides a summary of the known safety and handling information for this compound. It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.

Hazard InformationDetailsSource(s)
Hazard Statements H413: May cause long lasting harmful effects to aquatic life.[3]
Precautionary Statements P273: Avoid release to the environment.P501: Dispose of contents/container to an approved waste disposal plant.[3]
Storage Class 10: Combustible liquids[2]
Personal Protective Equipment Eyeshields, Gloves, Dust mask type N95 (US)[2]
First Aid (Inhalation) Move person into fresh air.[3]
First Aid (Skin Contact) Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
First Aid (Eye Contact) Rinse out with plenty of water. Remove contact lenses.[3]

Experimental Protocols

Representative Synthesis of a Trialkoxysilanol

This protocol describes a general method for the synthesis of a trialkoxysilanol via controlled hydrolysis of a corresponding tetraalkoxysilane, which is a common route for such compounds. Pyridine (B92270) is often used as a catalyst or HCl scavenger in similar reactions.

Objective: To synthesize a trialkoxysilanol by controlled hydrolysis.

Materials:

  • Tetraalkoxysilane (e.g., Tetra-tert-pentoxysilane)

  • Deionized water

  • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

  • Pyridine (optional, as catalyst/scavenger)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Dissolve the tetraalkoxysilane in the anhydrous solvent within the flask under an inert atmosphere.

  • Prepare a solution of deionized water in the same anhydrous solvent in the dropping funnel. The molar ratio of water to the tetraalkoxysilane should be carefully controlled (typically 1:1 for the formation of the silanol).

  • If using, add a catalytic amount of pyridine to the reaction flask.

  • Slowly add the water/solvent mixture from the dropping funnel to the stirred solution of the tetraalkoxysilane at room temperature. The reaction can be exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for several hours to ensure complete reaction.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, the reaction mixture is worked up. This may involve filtering off any solid byproducts (e.g., pyridinium (B92312) hydrochloride if pyridine was used with a chlorosilane precursor) and removing the solvent under reduced pressure.

  • The crude product is then purified, typically by vacuum distillation, to yield the pure trialkoxysilanol.

Characterization Protocols

The following are representative protocols for the characterization of this compound using standard analytical techniques.

Objective: To confirm the molecular structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3).

  • Transfer the solution to a clean, dry NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-5 seconds.

  • Expected Signals: Resonances corresponding to the protons of the tert-pentoxy groups (methyl and methylene (B1212753) protons) and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the specific alkyl groups.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-100 ppm.

  • Number of Scans: 1024 or more, depending on concentration.

  • Expected Signals: Resonances for the different carbon atoms in the tert-pentoxy groups.

²⁹Si NMR Spectroscopy:

  • Pulse Program: Inverse-gated proton-decoupled pulse sequence to avoid the negative Nuclear Overhauser Effect (NOE).

  • Spectral Width: A range appropriate for silanols (e.g., -80 to -120 ppm).

  • Number of Scans: A significantly higher number of scans will be required due to the low natural abundance and sensitivity of the ²⁹Si nucleus.

  • Expected Signals: A single resonance in the expected chemical shift range for a trialkoxysilanol.

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR Spectrometer with a suitable sampling accessory (e.g., ATR or salt plates).

Sample Preparation:

  • For liquid samples, a thin film can be prepared between two KBr or NaCl plates, or a drop can be placed directly on an ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Expected Bands:

    • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the silanol (B1196071) group.

    • Strong C-H stretching vibrations just below 3000 cm⁻¹.

    • Strong Si-O-C stretching vibrations in the 1000-1100 cm⁻¹ region.

    • C-H bending vibrations around 1300-1500 cm⁻¹.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct infusion source.

GC-MS Method (for a volatile compound):

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Expected Fragmentation: Observation of the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) depending on the ionization technique. Characteristic fragment ions resulting from the loss of alkyl groups, alkoxy groups, or water from the silanol.

Visualizations

Due to the lack of specific information on signaling pathways involving this compound, a general experimental workflow for the characterization of a chemical compound is provided below. This logical diagram illustrates the typical steps a researcher would take to identify and characterize a substance like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Vacuum Distillation) synthesis->purification Crude Product nmr NMR Spectroscopy (1H, 13C, 29Si) purification->nmr Purified Sample ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry (e.g., GC-MS) purification->ms data_analysis Spectral Data Analysis & Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

General workflow for synthesis and characterization.

Applications and Future Directions

This compound is primarily utilized in materials science as a precursor for the deposition of silicon dioxide thin films, as a coupling agent, and as a surface modifier. Its bulky tert-pentoxy groups can influence the reactivity of the silanol group and the properties of the resulting materials. While some sources allude to its use in drug discovery and development, specific applications in these fields are not well-documented in publicly available literature. Future research may explore the potential of this and similar silanols in the development of biocompatible materials, drug delivery systems, or as intermediates in the synthesis of complex pharmaceutical compounds. A thorough investigation into its toxicological properties would be essential for any biomedical applications.[3]

References

An In-depth Technical Guide to Tris(tert-pentoxy)silanol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the synthesis, properties, and potential biomedical applications of the organosilicon compound, Tris(tert-pentoxy)silanol (CAS Number: 17906-35-3).

This technical guide provides a comprehensive overview of this compound, an organosilicon compound with potential applications in the biomedical and drug development fields. While direct applications in pharmaceuticals are not extensively documented, its properties as a silanol (B1196071) make it a candidate for surface modification of biomedical devices and as a component in advanced drug delivery systems.[1][2] This document outlines its chemical and physical properties, provides a plausible synthetic route, and explores its potential roles in enhancing biocompatibility and creating functionalized surfaces for therapeutic applications.

Core Compound Information

This compound, also known as TPS, is an organosilanol characterized by a central silicon atom bonded to three tert-pentoxy groups and one hydroxyl group.[3] This structure imparts both hydrophobic (from the tert-pentoxy groups) and hydrophilic/reactive (from the silanol group) characteristics, making it suitable for use as a coupling agent and surface modifier.[3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 17906-35-3[4][5]
Molecular Formula C15H34O4Si[4]
Molecular Weight 306.51 g/mol [4]
Appearance Clear, colorless liquid[4]
Density 0.944 g/mL at 25 °C[4][6]
Boiling Point 96-99 °C at 2-3 mmHg[4][6]
Purity (by GC) ≥99.0%[4]
Purity (by ICP/MS) ≥99.999%[4]

Synthesis of this compound

Experimental Protocol: Plausible Synthesis

Step 1: Formation of Trichlorosilane Precursor (Notional)

A likely precursor, though not explicitly stated in the search results, would be silicon tetrachloride.

Step 2: Reaction with tert-Pentyl Alcohol

The core of the synthesis would be the reaction of a silicon precursor with tert-pentyl alcohol.

  • Reaction Setup: In a moisture-free reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-pentyl alcohol in a suitable anhydrous solvent such as toluene.

  • Addition of Base: Add a stoichiometric amount of a base, such as pyridine (B92270), to the solution. The base acts as a proton scavenger.[6]

  • Addition of Silicon Precursor: Slowly add the silicon precursor (e.g., silicon tetrachloride) to the solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

  • Work-up: After cooling, the reaction mixture is filtered to remove the pyridinium (B92312) salt byproduct. The filtrate is then washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless liquid.

G cluster_reactants Reactants cluster_process Process cluster_product Product Silicon Precursor Silicon Precursor Reaction in Anhydrous Solvent Reaction in Anhydrous Solvent Silicon Precursor->Reaction in Anhydrous Solvent tert-Pentyl Alcohol tert-Pentyl Alcohol tert-Pentyl Alcohol->Reaction in Anhydrous Solvent Pyridine (Base) Pyridine (Base) Pyridine (Base)->Reaction in Anhydrous Solvent Work-up and Purification Work-up and Purification Reaction in Anhydrous Solvent->Work-up and Purification This compound This compound Work-up and Purification->this compound

Caption: Plausible synthesis workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data such as 1H NMR, 13C NMR, and mass spectra for this compound are not widely published. However, the expected FT-IR spectral features for a silanol compound are well-characterized.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic peaks for the O-H, C-H, Si-O, and C-O bonds.

Wavenumber (cm⁻¹)Assignment
~3670O-H stretch (free silanol)[7]
2850-3000C-H stretch (alkyl groups)
1000-1100Si-O-C stretch
~970Si-OH stretch[8]

Potential Applications in Drug Development and Biomedical Science

Organosilicon compounds, and silanols in particular, are of interest in the biomedical field due to their biocompatibility and the ability to form stable bonds with inorganic substrates like metal oxides.[2][9] While this compound does not have documented direct therapeutic activity, its properties make it a candidate for enabling technologies in drug delivery and biomedical implants.

Surface Modification of Biomedical Implants

A primary application of silanols is in the surface modification of metallic implants (e.g., titanium) to improve their biocompatibility and promote osseointegration.[10][11] The silanol group can form covalent bonds with the hydroxyl groups on the surface of the metal oxide layer of the implant. The bulky tert-pentoxy groups would then present a hydrophobic surface, which could be further functionalized.

  • Surface Preparation: The titanium substrate is first cleaned and hydroxylated by treatment with a solution of H₂SO₄ and 30% H₂O₂.[12] This creates a surface rich in hydroxyl groups.

  • Silanization: The cleaned and hydroxylated substrate is immersed in a solution of this compound in an anhydrous solvent (e.g., toluene) for a specified period.

  • Washing: The substrate is then rinsed with the solvent to remove any unreacted silanol.

  • Curing: The coated substrate is cured at an elevated temperature to promote the formation of a stable siloxane layer.

G Titanium Implant Titanium Implant Hydroxylation Hydroxylation Titanium Implant->Hydroxylation Hydroxylated Surface Hydroxylated Surface Hydroxylation->Hydroxylated Surface Silanization with this compound Silanization with this compound Hydroxylated Surface->Silanization with this compound Coated Surface Coated Surface Silanization with this compound->Coated Surface Curing Curing Coated Surface->Curing Functionalized Implant Functionalized Implant Curing->Functionalized Implant G Drug-loaded Nanoparticle Drug-loaded Nanoparticle Targeting Ligand Targeting Ligand Drug-loaded Nanoparticle->Targeting Ligand Target Cell Receptor Target Cell Receptor Targeting Ligand->Target Cell Receptor Binding Endocytosis Endocytosis Target Cell Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug Release Drug Release Endosome->Drug Release pH change Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Tris(tert-pentoxy)silanol: Molecular Structure, Properties, and Applications

Abstract

This compound, also known as Tri-t-pentoxysilanol or TPS, is an organosilicon compound with the chemical formula C15H34O4Si.[1][2][] It is characterized by a central silicon atom bonded to one hydroxyl (-OH) group and three tert-pentoxy groups (-OC(CH3)2CH2CH3).[1][4] This structure imparts a combination of reactivity, through the hydroxyl group, and steric bulk and hydrophobicity from the tert-pentoxy groups.[1] While primarily utilized in materials science as a precursor for the deposition of silicon dioxide thin films, its unique properties make it a subject of interest for various applications, including as a surface modifier and a building block for more complex siloxane-based materials.[1][4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental protocols.

Molecular Structure and Formula

This compound is a sterically hindered silanol (B1196071). The central silicon atom is tetrahedrally coordinated, bonded to a reactive hydroxyl group and three bulky tert-pentoxy groups. The presence of the Si-OH group makes the molecule susceptible to condensation reactions with other silanols to form siloxane bridges (Si-O-Si), a fundamental process in silicone chemistry. The tert-pentoxy groups are tertiary alkoxide groups that provide significant steric shielding to the silicon center, influencing its reactivity and physical properties.

  • Chemical Formula: C15H34O4Si[1][]

  • Linear Formula: (CH3CH2C(CH3)2O)3SiOH[5]

  • SMILES: CCC(C)(C)O--INVALID-LINK--(OC(C)(C)CC)OC(C)(C)CC[5]

  • InChI Key: ORJFXWYTRPGGRK-UHFFFAOYSA-N[1][5]

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[] Its key physical and chemical properties are summarized in the table below. The compound is noted to be sensitive to moisture due to the reactivity of the silanol group, which can lead to self-condensation.[6]

PropertyValueCitations
Molecular Weight 306.51 g/mol [1][][5]
CAS Number 17906-35-3[1][2][][5]
Appearance Clear, colorless liquid[]
Density 0.944 g/mL at 25 °C[2][5][7]
Boiling Point 96-99 °C at 2-3 mmHg[2][][5][7]
Vapor Pressure 1 Torr at 84 °C[8]
Refractive Index 1.441[9]
Flash Point 106 °C (222.8 °F) - closed cup[10]
Purity Available Up to ≥99.999%[4][8]

Experimental Protocols

Synthesis of this compound

A definitive, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on general principles of organosilicon chemistry and supplier information indicating the use of pyridine (B92270) in its manufacture, a plausible synthesis can be proposed.[8][11] The reaction involves the controlled alcoholysis of a silicon tetrahalide, such as silicon tetrachloride (SiCl4), with three equivalents of tert-amyl alcohol (tert-pentanol) followed by hydrolysis of the resulting alkoxychlorosilane. A tertiary amine base like pyridine is used to scavenge the HCl byproduct generated during alcoholysis.

Reaction Scheme:

  • SiCl4 + 3 R-OH + 3 Py → (RO)3SiCl + 3 Py·HCl

  • (RO)3SiCl + H2O + Py → (RO)3SiOH + Py·HCl (where R = -C(CH3)2CH2CH3 and Py = Pyridine)

Representative Protocol:

  • Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under a dry nitrogen atmosphere.

  • Reaction: The flask is charged with a solution of silicon tetrachloride in a dry, inert solvent (e.g., toluene). The solution is cooled in an ice bath.

  • Alcohol Addition: A solution containing three molar equivalents of tert-amyl alcohol and three molar equivalents of dry pyridine in the same solvent is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

  • Stirring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The formation of a precipitate (pyridinium hydrochloride) will be observed.

  • Hydrolysis: The mixture is then carefully hydrolyzed by the slow addition of one molar equivalent of water (dissolved with one equivalent of pyridine in the solvent) at low temperature.

  • Workup: The pyridinium (B92312) hydrochloride salt is removed by filtration. The solvent is removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Synthesis_Pathway cluster_step1 Step 1: Alcoholysis cluster_step2 Step 2: Hydrolysis SiCl4 Silicon Tetrachloride (SiCl₄) Reactants1 SiCl4->Reactants1 tAmylOH 3x tert-Amyl Alcohol tAmylOH->Reactants1 Pyridine1 3x Pyridine Pyridine1->Reactants1 Intermediate Tris(tert-pentoxy)chlorosilane ((t-C₅H₁₁)O)₃SiCl Reactants1->Intermediate + Toluene, <10°C Byproduct1 3x Pyridinium Hydrochloride Reactants1->Byproduct1 Reactants2 Intermediate->Reactants2 H2O Water (H₂O) H2O->Reactants2 Pyridine2 Pyridine Pyridine2->Reactants2 Product This compound ((t-C₅H₁₁)O)₃SiOH Reactants2->Product Workup & Vacuum Distillation Byproduct2 Pyridinium Hydrochloride Reactants2->Byproduct2 ALD_Workflow process_step process_step purge_step purge_step start_end start_end Start Start Cycle (n) Step1 Step 1: TMA Pulse (0.02 - 2 s) Start->Step1 Introduce TMA Purge1 Step 2: TMA Purge (4 - 60 s) Step1->Purge1 Remove excess TMA & byproducts Step2 Step 3: TPS Pulse (10 - 110 s) Purge1->Step2 Introduce TPS Purge2 Step 4: TPS Purge (10 - 600 s) Step2->Purge2 Remove excess TPS & byproducts End Start Cycle (n+1) or End Process Purge2->End

References

An In-depth Technical Guide to the Synthesis and Purification of Tris(tert-pentoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for tris(tert-pentoxy)silanol, a sterically hindered silanol (B1196071) of interest in materials science and as a precursor in various chemical syntheses. This document details the underlying chemical principles, outlines a plausible experimental protocol, and presents relevant quantitative data.

Introduction

This compound, with the chemical formula ((CH₃CH₂)C(CH₃)₂O)₃SiOH, is an organosilicon compound characterized by a central silicon atom bonded to three bulky tert-pentoxy groups and one hydroxyl group.[1][2][3] The significant steric hindrance provided by the tert-pentoxy groups confers unique properties to the molecule, such as increased stability against self-condensation compared to less hindered silanols.[4] This stability makes it a valuable precursor for applications requiring controlled deposition of silica (B1680970) or the synthesis of complex siloxane structures. One of the primary applications of this compound is in atomic layer deposition (ALD) for the formation of high-quality silicon dioxide thin films.[][6]

Synthesis of this compound

The synthesis of this compound is generally achieved through a two-step process analogous to the preparation of other sterically hindered alkoxysilanols.[4] The overall reaction pathway involves the initial formation of a tris(tert-pentoxy)chlorosilane intermediate, followed by its hydrolysis to the desired silanol.

Step 1: Synthesis of Tris(tert-pentoxy)chlorosilane

The first step involves the reaction of a silicon tetrahalide, typically silicon tetrachloride (SiCl₄), with tert-pentanol (also known as tert-amyl alcohol). The reaction proceeds via the nucleophilic attack of the alcohol on the silicon atom, leading to the stepwise substitution of chloride ions with tert-pentoxy groups. To drive the reaction towards the trisubstituted product and to neutralize the hydrochloric acid (HCl) byproduct, an acid scavenger such as pyridine (B92270) is often employed.[7][8] The steric bulk of the tert-pentanol limits the reaction from proceeding to the fully substituted tetra(tert-pentoxy)silane, favoring the formation of the trichlorosilane.

Step 2: Hydrolysis of Tris(tert-pentoxy)chlorosilane

The second step is the controlled hydrolysis of the tris(tert-pentoxy)chlorosilane intermediate. This is a critical step where the remaining chloro group is replaced by a hydroxyl group. The hydrolysis must be carried out under carefully controlled conditions to prevent the self-condensation of the resulting silanol, which would lead to the formation of disiloxanes and other oligomeric species. The use of a stoichiometric amount of water is crucial.

The overall synthesis can be visualized with the following workflow:

SynthesisWorkflow reactant reactant intermediate intermediate product product reagent reagent SiCl4 Silicon Tetrachloride Chlorosilane Tris(tert-pentoxy)chlorosilane SiCl4->Chlorosilane tPentanol tert-Pentanol tPentanol->Chlorosilane Pyridine Pyridine Pyridine->Chlorosilane Acid Scavenger PyridineHCl Pyridine Hydrochloride Silanol This compound Chlorosilane->Silanol HCl HCl Water Water Water->Silanol Hydrolysis

A high-level overview of the synthesis of this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of this compound, based on established methods for analogous sterically hindered silanols.[4]

Materials and Equipment:

  • Silicon tetrachloride (SiCl₄)

  • tert-Pentanol

  • Pyridine (anhydrous)

  • Hexane (B92381) (anhydrous)

  • Diethyl ether (anhydrous)

  • Deionized water

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flasks

  • Addition funnel

  • Condenser

  • Magnetic stirrer

  • Schlenk line or inert atmosphere setup

  • Vacuum distillation apparatus

Procedure:

Step 1: Synthesis of Tris(tert-pentoxy)chlorosilane

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel, under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-pentanol (3.0 equivalents) in anhydrous hexane.

  • Add anhydrous pyridine (3.0 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of silicon tetrachloride (1.0 equivalent) in anhydrous hexane to the stirred mixture via the addition funnel over a period of 1-2 hours. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • The formation of a white precipitate (pyridinium hydrochloride) will be observed.

  • Filter the mixture under an inert atmosphere to remove the precipitate.

  • Wash the precipitate with anhydrous hexane.

  • Combine the filtrate and the washings.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude tris(tert-pentoxy)chlorosilane.

Step 2: Hydrolysis to this compound

  • Dissolve the crude tris(tert-pentoxy)chlorosilane in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a stoichiometric amount of deionized water (1.0 equivalent) to the stirred solution.

  • Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Wash the organic layer with deionized water to remove any remaining HCl and pyridinium (B92312) salts.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Purification

The primary method for purifying this compound is vacuum distillation .[4] Due to its relatively high boiling point and potential for decomposition at atmospheric pressure, distillation under reduced pressure is essential to obtain a pure product.

Purification Protocol:

  • Set up a vacuum distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., 2-3 mmHg).

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the reported boiling point of 96-99 °C at 2-3 mmHg.[7][9]

The purification process can be outlined as follows:

PurificationWorkflow start start process process product product condition condition Crude Crude Product Distillation Vacuum Distillation Crude->Distillation Pure Pure this compound Distillation->Pure Pressure 2-3 mmHg Pressure->Distillation Temp 96-99 °C Temp->Distillation

Workflow for the purification of this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₅H₃₄O₄Si[1][2]
Molecular Weight 306.51 g/mol [2][3]
CAS Number 17906-35-3[1][2]
Boiling Point 96-99 °C at 2-3 mmHg[7][9]
Density 0.944 g/mL at 25 °C[]
Purity (Commercial) ≥99%[10]

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The two-step synthesis, involving the formation of a chlorosilane intermediate followed by hydrolysis, is a robust method for producing this sterically hindered silanol. Purification by vacuum distillation is crucial for obtaining a high-purity product suitable for demanding applications such as atomic layer deposition. The provided experimental protocol, based on established chemical principles, offers a solid starting point for researchers and scientists working with this compound. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity.

References

An In-depth Technical Guide to the Hydrolysis Reaction Mechanism of Tris(tert-pentoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis reaction mechanism of tris(tert-pentoxy)silanol. Due to the limited availability of specific kinetic and experimental data for this particular bulky silanol, this document synthesizes established principles of silane (B1218182) hydrolysis and draws comparisons with less sterically hindered analogs to elucidate its expected behavior.

Introduction

This compound is an organosilicon compound characterized by a central silicon atom bonded to three bulky tert-pentoxy groups and one hydroxyl group.[1] Its molecular structure presents significant steric hindrance around the silicon center, which profoundly influences its reactivity, particularly in hydrolysis reactions. Understanding the mechanism of hydrolysis is critical for its application in areas such as surface modification, as a coupling agent, or as a precursor in the synthesis of specialized silicone-based materials.[1]

The hydrolysis of this compound involves the cleavage of the silicon-oxygen bond of the alkoxy groups and their replacement with hydroxyl groups. This process is a crucial first step in the formation of siloxane bonds (Si-O-Si), which are the foundation of silicone polymer chemistry.

General Reaction Mechanism

The hydrolysis of alkoxysilanes, including this compound, proceeds via a bimolecular nucleophilic substitution reaction at the silicon atom (SN2@Si).[2] The reaction can be catalyzed by both acids and bases.[3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis mechanism involves the protonation of an alkoxy oxygen atom, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a transition state where the silicon atom is pentacoordinate. Subsequent loss of a proton and an alcohol molecule yields the silanol.

Base-Catalyzed Hydrolysis

In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. This also proceeds through a pentacoordinate transition state, leading to the displacement of an alkoxide ion, which is then protonated by water to form an alcohol.

The Role of Steric Hindrance

The three bulky tert-pentoxy groups in this compound create significant steric crowding around the silicon atom. This steric hindrance is expected to decrease the rate of hydrolysis compared to less hindered alkoxysilanes. Theoretical studies on SN2 reactions at silicon (SN2@Si) suggest that increasing steric demand of the substituents can alter the reaction mechanism from a single-well potential energy surface with a stable intermediate to a double-well potential energy surface with a central transition state, which is more typical for SN2 reactions at carbon.[4][5] This implies that the hydrolysis of this compound may proceed through a higher energy transition state, resulting in a slower reaction rate.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the generalized acid- and base-catalyzed hydrolysis pathways and the overall logical workflow for studying the hydrolysis reaction.

Acid_Catalyzed_Hydrolysis Acid-Catalyzed Hydrolysis of this compound cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Leaving Group Departure This compound This compound Protonated_Intermediate Protonated Intermediate This compound->Protonated_Intermediate + H3O+ H3O+ H3O+ Pentacoordinate_TS Pentacoordinate Transition State Protonated_Intermediate->Pentacoordinate_TS + H2O H2O H2O Silanediol Silanediol Pentacoordinate_TS->Silanediol tert-Pentanol tert-Pentanol Pentacoordinate_TS->tert-Pentanol Further_Hydrolysis ... Silanediol->Further_Hydrolysis Repeats for other alkoxy groups

Caption: Acid-Catalyzed Hydrolysis Pathway.

Base_Catalyzed_Hydrolysis Base-Catalyzed Hydrolysis of this compound cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure cluster_step3 Step 3: Protonation This compound This compound Pentacoordinate_Intermediate Pentacoordinate Intermediate This compound->Pentacoordinate_Intermediate + OH- OH- OH- Silanediol Silanediol Pentacoordinate_Intermediate->Silanediol tert-Pentoxide tert-Pentoxide Pentacoordinate_Intermediate->tert-Pentoxide Further_Hydrolysis ... Silanediol->Further_Hydrolysis Repeats for other alkoxy groups tert-Pentanol tert-Pentanol tert-Pentoxide->tert-Pentanol + H2O H2O H2O

Caption: Base-Catalyzed Hydrolysis Pathway.

Experimental_Workflow Experimental Workflow for Hydrolysis Study Start Start Reaction_Setup Reaction Setup: - this compound - Solvent (e.g., THF, Dioxane) - Water - Catalyst (Acid or Base) Start->Reaction_Setup In_Situ_Monitoring In-Situ Monitoring Reaction_Setup->In_Situ_Monitoring NMR_Spectroscopy NMR Spectroscopy (29Si, 1H) In_Situ_Monitoring->NMR_Spectroscopy FTIR_Spectroscopy FTIR Spectroscopy In_Situ_Monitoring->FTIR_Spectroscopy Data_Analysis Data Analysis: - Peak Integration - Kinetic Modeling NMR_Spectroscopy->Data_Analysis FTIR_Spectroscopy->Data_Analysis Results Results: - Reaction Rates - Mechanistic Insights Data_Analysis->Results End End Results->End

Caption: Experimental Workflow Diagram.

Experimental Protocols

Detailed experimental protocols for studying the hydrolysis of this compound can be adapted from established methods for other alkoxysilanes. The primary techniques for in-situ monitoring are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy Monitoring
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Nuclei to Observe:

    • ²⁹Si NMR: This is the most direct method to observe the silicon environment. The chemical shift of the silicon atom will change as the tert-pentoxy groups are replaced by hydroxyl groups.

    • ¹H NMR: Can be used to monitor the disappearance of the alkoxy protons and the appearance of the alcohol protons.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a deuterated solvent (e.g., THF-d₈, acetone-d₆).

    • In an NMR tube, add the silane solution.

    • Initiate the reaction by adding a specific amount of D₂O (to avoid a large water signal in the ¹H spectrum) and the catalyst (e.g., HCl or NaOH solution in D₂O).

    • Quickly acquire spectra at regular time intervals.

  • Data Analysis:

    • Integrate the peaks corresponding to the starting material, intermediates, and final products in the ²⁹Si and ¹H spectra.

    • Plot the concentration of the reactant versus time to determine the reaction kinetics. The reaction is often pseudo-first-order if water is in large excess.

FTIR Spectroscopy Monitoring
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring.

  • Spectral Regions of Interest:

    • Disappearance of Si-O-C stretching bands: around 1100-1000 cm⁻¹.

    • Appearance of Si-OH stretching band: a broad band around 3700-3200 cm⁻¹.

    • Formation of Si-O-Si (condensation byproduct): around 1050-1000 cm⁻¹.

  • Sample Preparation:

    • The reaction is set up in a vessel that allows for the immersion of the ATR probe.

    • The silane, solvent, and water are mixed.

    • The reaction is initiated by the addition of the catalyst.

  • Data Acquisition:

    • FTIR spectra are recorded at regular time intervals.

  • Data Analysis:

    • The change in the absorbance of the characteristic peaks is correlated with the concentration of the respective species.

    • Kinetic parameters can be extracted by plotting the absorbance changes over time.

Quantitative Data

TrialkoxysilaneStructure of Alkoxy GroupRelative Hydrolysis Rate (Qualitative)Notes
Methyltrimethoxysilane-OCH₃Very FastLeast steric hindrance.
Methyltriethoxysilane-OCH₂CH₃FastMore steric hindrance than methoxy.
Propyltriethoxysilane-OCH₂CH₃FastAlkyl chain has a smaller effect than the alkoxy group.
This compound -OC(CH₃)₂(C₂H₅) Very Slow (Predicted) Significant steric hindrance from the tertiary carbon.
Tris(tert-butoxy)silanol-OC(CH₃)₃Very Slow (Predicted)Structurally similar to this compound with high steric bulk.

Note: The relative rates are highly dependent on reaction conditions such as pH, temperature, and solvent. The hydrolysis of trialkoxysilanes generally follows pseudo-first-order kinetics with respect to the silane concentration when water is in large excess.[6]

Conclusion

The hydrolysis of this compound is a fundamental reaction that is significantly influenced by the steric bulk of its three tert-pentoxy groups. The reaction proceeds via an SN2@Si mechanism and can be catalyzed by both acids and bases. Due to substantial steric hindrance, the hydrolysis rate is expected to be significantly slower than that of less bulky alkoxysilanes. While specific kinetic data for this compound is scarce, the experimental protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to design and interpret studies on its hydrolysis and to control its reactivity in various applications. Further computational and experimental studies are warranted to precisely quantify the kinetics and elucidate the nuanced mechanistic details for this sterically encumbered silanol.

References

A Technical Guide to the Thermal Stability and Decomposition of Tris(tert-pentoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of Tris(tert-pentoxy)silanol (TPS), a critical precursor in various advanced material applications, including the deposition of high-quality silicon dioxide thin films. Understanding the thermal behavior of TPS is paramount for process optimization, ensuring material purity, and preventing unwanted side reactions. This document compiles available data on its physical properties, discusses its thermal decomposition pathways, and provides standardized protocols for its analysis.

Core Concepts: Thermal Stability in Silanol Precursors

This compound, with its bulky tert-pentoxy groups, is designed for volatility and controlled reactivity. However, like all organosilicon precursors, its utility is intrinsically linked to its thermal stability. The ideal precursor remains intact during vaporization and transport to the reaction zone, decomposing only under specific, controlled conditions to yield the desired material. Premature thermal decomposition can lead to gas-phase nucleation, film contamination, and deviation from ideal reaction kinetics, compromising the quality of the final product.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and modeling deposition processes.

PropertyValueReference
Molecular Formula C15H34O4Si
Molecular Weight 306.51 g/mol
Appearance Clear, colorless liquid
Boiling Point 96-99 °C at 2-3 mmHg
Density 0.944 g/mL at 25 °C
Vapor Pressure 1 Torr at 84 °C
Flash Point 106 °C (closed cup)

Thermal Decomposition of this compound

The thermal decomposition of silanols like TPS is primarily driven by two competing pathways:

  • Condensation Reaction: This is a common reaction for silanols, where two Si-OH groups react to form a siloxane (Si-O-Si) bond and a molecule of water. In the case of TPS, this would lead to the formation of dimers and larger oligomers. This process is often catalyzed by impurities.

  • Elimination Reaction: At elevated temperatures, the tert-pentoxy groups can undergo an elimination reaction to form an alkene (e.g., 2-methyl-2-butene (B146552) and isomers) and a hydroxyl group, which can then participate in further condensation reactions.

The bulky tert-pentoxy groups play a crucial role in the thermal stability of TPS. They sterically hinder the approach of other molecules, including other TPS molecules, which can slow down the rate of intermolecular condensation. However, these bulky groups can also be susceptible to elimination at higher temperatures.

Influence of Impurities

The synthesis of this compound often utilizes pyridine (B92270) as a reagent. Trace amounts of pyridine, a Lewis base, can remain in the final product. Such impurities can act as catalysts, potentially lowering the decomposition temperature and influencing the reaction pathway, particularly the condensation reaction.

Experimental Protocols

To assess the thermal stability of this compound or similar organosilicon precursors, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible (e.g., platinum or alumina).

  • Load the crucible into the TGA instrument.

  • Purge the furnace with an inert gas (e.g

An In-depth Technical Guide on the Solubility of Tris(tert-pentoxy)silanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tert-pentoxy)silanol is an organosilicon compound characterized by a central silicon atom bonded to three tert-pentoxy groups and one hydroxyl group. Its unique structure, combining bulky hydrophobic alkyl groups with a polar silanol (B1196071) functionality, governs its physical and chemical properties, including its solubility. The tert-pentoxy groups contribute to its hydrophobic nature, which generally enhances its compatibility with organic materials[1]. This technical guide explores the expected solubility of this compound in a range of common organic solvents, provides detailed experimental protocols for solubility determination, and offers insights into the underlying principles governing its behavior in solution.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is predicted to be higher in non-polar and weakly polar organic solvents due to the presence of the three bulky tert-pentoxy groups. The hydroxyl group may impart some affinity for more polar solvents, but its influence is likely diminished by the steric hindrance and hydrophobicity of the alkoxy groups.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHighThe non-polar alkyl chains of the solvent interact favorably with the tert-pentoxy groups.
Aromatic Hydrocarbons Toluene, Benzene, XyleneHighSimilar non-polar characteristics allow for effective solvation.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighThe ether oxygen can interact with the silanol group, while the alkyl portions are compatible with the pentoxy groups.
Chlorinated Solvents Dichloromethane, ChloroformModerate to HighThese solvents have appropriate polarity to dissolve molecules with both polar and non-polar character.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateThe carbonyl group can hydrogen bond with the silanol, but the overall polarity might be a limiting factor for high solubility.
Esters Ethyl acetateModerateSimilar to ketones, with a balance of polar and non-polar characteristics.
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateThe polarity of the alcohol's hydroxyl group may lead to some solubility through hydrogen bonding with the silanol, but the bulky pentoxy groups may limit miscibility.
Highly Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Low to PoorThe high polarity of these solvents is generally not compatible with the largely hydrophobic nature of this compound.
Water Very Low / ImmiscibleThe hydrophobic character of the three tert-pentoxy groups is expected to make the compound immiscible with water.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of this compound solubility.

Isothermal Equilibrium Method

This is a standard method for determining the equilibrium solubility of a liquid solute in a solvent at a constant temperature.

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Vials with airtight seals

Procedure:

  • Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of the chosen organic solvent.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. For finer suspensions, centrifugation at a constant temperature can be used to achieve clear separation.

  • Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to avoid temperature fluctuations that could alter solubility.

  • Dilution: Dilute the extracted aliquot with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

  • Quantification: Analyze the diluted samples using a calibrated GC or HPLC method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in g/100 mL, mg/mL, or mol/L.

Gravimetric Method

This method is suitable for determining the solubility of a non-volatile solute in a volatile solvent.

Materials and Equipment:

  • This compound

  • Volatile organic solvents

  • Temperature-controlled environment

  • Analytical balance

  • Vials with airtight seals

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution and achieve equilibrium as described in the Isothermal Equilibrium Method (steps 1-3).

  • Sample Extraction: Carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, clean, and dry container.

  • Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a fume hood, a gentle stream of nitrogen, or a vacuum oven at a temperature that does not degrade the solute).

  • Drying and Weighing: Once the solvent is completely removed, dry the container with the solute residue to a constant weight in a desiccator.

  • Calculation: The solubility is calculated as the mass of the residue (solute) per volume or mass of the solvent used.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the molecular interactions influencing solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start prep_sol Prepare Supersaturated Solution start->prep_sol equilibrate Agitate at Constant Temperature prep_sol->equilibrate separate Allow to Settle or Centrifuge equilibrate->separate extract Extract Supernatant separate->extract quantify Quantify Concentration (e.g., GC/HPLC) extract->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for experimental determination of solubility.

Molecular_Interactions cluster_hydrophobic Hydrophobic Interactions cluster_hydrophilic Hydrophilic Interactions TPOS This compound pentoxy tert-Pentoxy Groups TPOS->pentoxy silanol Silanol Group (-OH) TPOS->silanol nonpolar_solvent Non-Polar Solvent (e.g., Hexane) pentoxy->nonpolar_solvent van der Waals forces polar_solvent Polar Solvent (e.g., Alcohol) silanol->polar_solvent Hydrogen Bonding

Caption: Molecular interactions influencing solubility.

References

A Comprehensive Technical Guide to Tris(tert-pentoxy)silanol: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tris(tert-pentoxy)silanol (TPOS), a precursor material with applications in advanced material science. While direct applications in drug development are not widely documented, its use in creating precise silica (B1680970) coatings is relevant for various biomedical technologies, including drug delivery systems, medical device coatings, and biosensors. This document covers its chemical and physical properties, safety and handling protocols, and a detailed look into its primary application in Atomic Layer Deposition (ALD).

Chemical and Physical Properties

This compound is an organosilicon compound with the chemical formula C15H34O4Si.[1][2] It is a colorless liquid at room temperature.[2] The presence of a silanol (B1196071) group (-Si-OH) and three bulky tert-pentoxy groups gives it unique reactivity and physical characteristics.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C15H34O4Si[1][2]
Molecular Weight 306.51 g/mol [2][4]
CAS Number 17906-35-3[2][5]
Appearance Clear, colorless liquid[2]
Density 0.944 g/mL at 25 °C[4][5]
Boiling Point 96-99 °C at 2-3 mmHg[4][5]
Flash Point 106 °C (222.8 °F) - closed cup[6]

Safety Data and Handling Precautions

Understanding the safety profile of this compound is crucial for its safe handling in a laboratory or manufacturing setting. The following tables summarize the key hazard classifications and recommended handling procedures based on available Safety Data Sheets (SDS).

Hazard Identification and Classification

Table 2: GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Chronic Aquatic ToxicityCategory 4H413: May cause long lasting harmful effects to aquatic life.

Source:[6]

It is important to note that while some suppliers do not classify this substance as hazardous under GHS, others indicate a chronic aquatic hazard.[6] Therefore, release into the environment should be avoided.

Recommended Personal Protective Equipment (PPE)

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection TypeRecommendation
Eye/Face Protection Chemical safety goggles. Contact lenses should not be worn.
Hand Protection Neoprene or nitrile rubber gloves.
Skin and Body Protection Wear suitable protective clothing.
Respiratory Protection Use in a well-ventilated area. If vapors or mists are generated, a NIOSH-certified organic vapor respirator is recommended.

Source: Gelest Inc. SDS

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move victim to fresh air and keep at rest in a comfortable position for breathing. Seek medical advice if you feel unwell.
Skin Contact Remove contaminated clothing and shoes. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.
Ingestion Never give anything by mouth to an unconscious person. Get medical advice/attention.

Source: Gelest Inc. SDS

Experimental Protocols: Application in Atomic Layer Deposition (ALD)

The primary documented application of this compound is as a precursor for the deposition of silicon dioxide (SiO2) thin films via Atomic Layer Deposition (ALD). ALD is a thin film deposition technique that allows for atomic-scale thickness control and conformity, which is critical in the fabrication of microelectronics and increasingly in biomedical devices.

Mechanism of SiO2 Deposition using this compound

The ALD of SiO2 using TPOS is a catalyzed process. It is believed to involve the growth of siloxane polymer chains at catalytic sites on the substrate surface, followed by cross-linking of these chains to form a dense SiO2 film.[1] The growth rate is dependent on factors such as substrate temperature, precursor pressure, and exposure time.[1]

Below is a DOT script for a diagram illustrating the proposed mechanism for rapid SiO2 ALD using this compound.

ALD_Mechanism Proposed Mechanism of Rapid SiO2 ALD with this compound cluster_0 Proposed Mechanism of Rapid SiO2 ALD with this compound Surface Substrate with Al Catalytic Sites TPOS_Exposure Exposure to this compound (TPOS) Surface->TPOS_Exposure Step 1 Polymerization Growth of Siloxane Polymer Chains at Catalytic Sites TPOS_Exposure->Polymerization Step 2 Crosslinking Cross-linking of Polymer Chains Polymerization->Crosslinking Step 3 SiO2_Film Dense SiO2 Film Formation Crosslinking->SiO2_Film Step 4

Caption: Proposed Mechanism of Rapid SiO2 ALD with this compound

Example Experimental Parameters for SiO2 ALD

The following table summarizes typical experimental parameters for the rapid atomic layer deposition of SiO2 using this compound as the precursor and trimethylaluminum (B3029685) (TMA) as the catalyst.

Table 5: Example ALD Process Parameters

ParameterValue
Precursor This compound (TPOS)
Catalyst Trimethylaluminum (TMA)
Deposition Temperature 140 - 230 °C
Deposition Pressure ~0.6 Torr
TMA Pulse Time 0.02 - 2 seconds
TMA Purge Time 4 - 60 seconds
TPOS Pulse Time 10 - 110 seconds
TPOS Purge Time 10 - 600 seconds
Carrier Gas Argon (Ar)

Source:[7]

It is important to note that the optimal parameters can vary depending on the specific ALD reactor, substrate, and desired film properties.

The experimental workflow for a single cycle of SiO2 ALD using TPOS is a sequential process. The following diagram illustrates this workflow.

ALD_Workflow Experimental Workflow for One ALD Cycle of SiO2 using TPOS cluster_1 Experimental Workflow for One ALD Cycle of SiO2 using TPOS Start Start Cycle TMA_Pulse Pulse Trimethylaluminum (TMA) Start->TMA_Pulse TMA_Purge Purge with Inert Gas TMA_Pulse->TMA_Purge TPOS_Pulse Pulse this compound (TPOS) TMA_Purge->TPOS_Pulse TPOS_Purge Purge with Inert Gas TPOS_Pulse->TPOS_Purge End End Cycle TPOS_Purge->End

Caption: Experimental Workflow for One ALD Cycle of SiO2 using TPOS

Biological Signaling Pathways and Relevance to Drug Development

Based on extensive literature searches, there is currently no publicly available information to suggest that this compound is involved in any biological signaling pathways. Its primary application lies in materials science as a precursor for inorganic thin films.

However, for professionals in drug development, the relevance of this compound is indirect and lies in the advanced materials it can create. The ability to deposit highly uniform and conformal layers of SiO2 has potential applications in:

  • Drug Delivery: Creating precisely coated nanoparticles or microparticles for controlled release of therapeutics.

  • Medical Implants: Modifying the surface of implants to improve biocompatibility and reduce rejection.

  • Biosensors and Diagnostics: Fabricating sensitive and stable sensor surfaces for detecting biomarkers.

Conclusion

This compound is a valuable precursor for the deposition of high-quality silicon dioxide thin films using Atomic Layer Deposition. While it does not have direct biological activity, the materials it can produce have significant potential in various aspects of biomedical research and drug development. Proper safety precautions, including the use of appropriate personal protective equipment and adherence to safe handling procedures, are essential when working with this compound. Further research may uncover new applications for TPOS and the advanced materials it can generate.

References

A Technical Guide to the Spectroscopic Characteristics of Tris(tert-pentoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic properties of Tris(tert-pentoxy)silanol. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic features based on the well-understood characteristics of silanols and related organosilicon compounds. It also includes a generalized experimental protocol for its synthesis and characterization.

Predicted FT-IR Spectroscopic Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a silanol (B1196071) (Si-OH) group and tert-pentoxy (Si-O-C(CH₃)₂(C₂H₅)) groups will dominate the spectrum. Free silanol groups typically show a sharp absorption band around 3690 cm⁻¹[1]. Hydrogen-bonded silanols, which may be present, would appear as a broader band at a lower frequency. The spectrum will also feature strong bands corresponding to the Si-O-C and C-O stretching vibrations, as well as various C-H stretching and bending vibrations from the alkyl groups.

Functional Group Expected Vibrational Mode Predicted Wavenumber (cm⁻¹)
Si-O-H (free)O-H stretching~3690 (sharp)
Si-O-H (H-bonded)O-H stretching3200-3400 (broad)
C-H (alkyl)Stretching2850-2990
C-H (alkyl)Bending1360-1470
Si-O-CStretching1000-1100
Si-OStretching800-950
Predicted NMR Spectroscopic Data

¹H NMR: The proton spectrum is expected to be relatively simple due to the symmetry of the molecule. The silanol proton (Si-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The tert-pentoxy groups will show signals for the ethyl and methyl protons.

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Si-OH 1.0 - 5.0Broad Singlet1H
-C(CH₃)₂-CH₂ CH₃1.5 - 1.7Quartet6H
-C(CH₃ )₂-1.2 - 1.4Singlet18H
-CH₂CH₃ 0.8 - 1.0Triplet9H

¹³C NMR: The carbon spectrum will show distinct signals for the different carbon environments within the tert-pentoxy groups.

Carbon Type Predicted Chemical Shift (ppm)
-C (CH₃)₂-70 - 80
-C H₂CH₃30 - 40
-C(C H₃)₂-25 - 35
-CH₂C H₃5 - 15

Experimental Protocols

A generalized protocol for the synthesis of this compound involves the controlled hydrolysis of a suitable precursor, such as tetra(tert-pentoxy)silane.

Synthesis of this compound:

  • Reaction Setup: A solution of tetra(tert-pentoxy)silane in a suitable inert solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrolysis: A stoichiometric amount of water (one equivalent) dissolved in the same solvent is added dropwise to the silane (B1218182) solution at a controlled temperature (e.g., 0 °C) with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography or gas chromatography.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[2][3][4][5][6][7]

  • Characterization: The purified product would then be characterized by FT-IR and NMR spectroscopy to confirm its structure and purity.

Workflow Diagrams

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis start Reactants: Tetra(tert-pentoxy)silane Water reaction Controlled Hydrolysis start->reaction workup Solvent Removal & Purification reaction->workup product This compound workup->product

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_characterization Spectroscopic Characterization sample Purified Product ftir FT-IR Spectroscopy sample->ftir nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr data_analysis Data Analysis & Structure Confirmation ftir->data_analysis nmr->data_analysis

Caption: Spectroscopic characterization workflow.

References

A Comprehensive Technical Guide to Tris(tert-pentoxy)silanol (TPS) for Advanced Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Materials Science and Engineering

This technical guide provides an in-depth overview of Tris(tert-pentoxy)silanol (TPS), a key precursor in the fabrication of advanced materials. This document consolidates its chemical identity, physical properties, and primary application in the rapid atomic layer deposition (RALD) of high-quality silicon dioxide (SiO₂) thin films. Detailed experimental protocols and a visualization of the deposition process are included to support researchers in the semiconductor and advanced materials fields.

Chemical Identity and Synonyms

This compound, commonly abbreviated as TPS, is an organosilicon compound essential for specialized chemical vapor deposition techniques. Due to its specific molecular structure, it is referred to by several alternative names in scientific literature and commercial listings. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms and Alternative Names for this compound

Common Name/AbbreviationSystematic NameCAS Number
TPS[1][2]This compound[1][3][4][5]17906-35-3[1][3][4]
Tri-t-pentoxysilanol[4]hydroxy-tris(2-methylbutan-2-yloxy)silane[5][6]17906-35-3
TPOSOL[7]Silicic acid (H₄SiO₄), tris(1,1-dimethylpropyl) ester[3][5][6]17906-35-3
-Tris(1,1-dimethylpropyl) hydrogen orthosilicate[3]17906-35-3
-Tris(2-methyl-2-butoxy)silanol[3]17906-35-3

Physicochemical Properties

The utility of TPS as a precursor for thin film deposition is largely dictated by its physical and chemical properties. Its liquid state at room temperature and sufficient volatility are key for vapor-phase delivery in deposition reactors.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₃₄O₄Si[3][4]
Molecular Weight 306.51 g/mol [1][4]
Appearance Colorless liquid[6][7]
Density 0.944 g/mL at 25 °C[4][5]
Boiling Point 96-99 °C at 2-3 mmHg[4][5]
Refractive Index 1.441[4][5]

Application in Rapid Atomic Layer Deposition (RALD) of SiO₂

The primary application of TPS is as a silicon precursor in the rapid atomic layer deposition (RALD) of silicon dioxide (SiO₂) thin films. This technique allows for the deposition of thick, conformal SiO₂ layers at significantly higher growth rates than conventional ALD, which is critical for the manufacturing of semiconductor devices. In this process, trimethylaluminum (B3029685) (TMA) is typically used as a catalyst.

The RALD of SiO₂ using TPS is a cyclic process that relies on self-limiting surface reactions to build a film layer by layer. The mechanism is understood to involve the formation of siloxane polymer chains at catalytic sites, followed by their cross-linking to form a dense SiO₂ film.

Experimental Protocol for Rapid Atomic Layer Deposition of SiO₂

The following is a generalized experimental protocol for the deposition of SiO₂ thin films using TPS, based on published research. Specific parameters may vary depending on the reactor configuration and desired film properties.

Materials and Equipment:

  • An ALD reactor equipped with precursor delivery systems for TPS and trimethylaluminum (TMA).

  • High-purity argon (Ar) as a carrier and purge gas.

  • Substrates (e.g., silicon wafers).

  • This compound (TPS) precursor, heated in a canister (e.g., at 80 °C) to ensure adequate vapor pressure.[6]

  • Trimethylaluminum (TMA) as the catalyst.

Deposition Cycle:

The RALD process consists of a four-step cycle that is repeated to achieve the desired film thickness:

  • TMA Pulse: A pulse of TMA is introduced into the reactor. The pulse time can range from 0.02 to 2 seconds.[6]

  • TMA Purge: The reactor is purged with argon gas to remove any unreacted TMA and gaseous byproducts. Purge times can vary from 4 to 60 seconds.[6]

  • TPS Pulse: A pulse of TPS is introduced into the reactor. The pulse time for TPS is typically longer, ranging from 10 to 110 seconds.[6]

  • TPS Purge: The reactor is purged again with argon gas to remove unreacted TPS and byproducts. This purge step can last from 10 to 600 seconds.[2][6]

Process Parameters:

  • Deposition Temperature: The substrate temperature is a critical parameter and typically ranges from 140 °C to 230 °C.[3][6]

  • Pressure: The deposition pressure is generally maintained at around 0.6 Torr during the purge steps.[6]

Quantitative Data: Growth per Cycle (GPC)

The growth per cycle is a key metric in ALD and RALD processes. For the RALD of SiO₂ using TPS, the GPC is exceptionally high.

Table 3: Growth Per Cycle (GPC) of SiO₂ in RALD using TPS

Deposition Temperature (°C)Growth per Cycle (nm/cycle)Reference
12035[5]
140~28[3]
25010.5[5]

Visualizing the RALD Process

The following diagrams illustrate the workflow of the rapid atomic layer deposition of SiO₂ using TPS and a conceptual representation of the surface chemistry.

RALD_Workflow Workflow for Rapid Atomic Layer Deposition of SiO₂ using TPS start Start Deposition Cycle tma_pulse 1. TMA Pulse (Catalyst Dosing) start->tma_pulse tma_purge 2. Argon Purge (Remove Excess TMA) tma_pulse->tma_purge tps_pulse 3. TPS Pulse (Si Precursor Dosing) tma_purge->tps_pulse tps_purge 4. Argon Purge (Remove Excess TPS) tps_pulse->tps_purge repeat Repeat for Desired Thickness tps_purge->repeat end_cycle End of Cycle repeat->tma_pulse Next Cycle repeat->end_cycle Final Thickness Achieved

Caption: Workflow diagram of a single cycle in the RALD of SiO₂.

RALD_Mechanism Conceptual Mechanism of SiO₂ Growth in RALD sub Substrate Surface tma_adsorption TMA Adsorption (Catalytic Sites) sub->tma_adsorption tps_reaction TPS Reacts at Catalytic Sites (Siloxane Chain Growth) tma_adsorption->tps_reaction cross_linking Cross-linking of Siloxane Chains tps_reaction->cross_linking sio2_film Dense SiO₂ Film cross_linking->sio2_film

Caption: Conceptual diagram of the SiO₂ film growth mechanism.

Conclusion

This compound is a vital precursor in materials science, particularly for the semiconductor industry. Its use in the rapid atomic layer deposition of silicon dioxide enables the efficient fabrication of high-quality insulating layers. This guide provides the foundational knowledge of its properties, synonyms, and a detailed experimental framework to aid researchers and professionals in its application. The provided process diagrams offer a clear visualization of the deposition workflow and the underlying chemical mechanism. As the demand for more advanced semiconductor devices continues to grow, the importance of precursors like TPS in enabling next-generation fabrication technologies is expected to increase.

References

Methodological & Application

Application Notes and Protocols: Tris(tert-pentoxy)silanol for Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tris(tert-pentoxy)silanol (TPS) as a precursor for the atomic layer deposition (ALD) of silicon dioxide (SiO₂) thin films. This document includes key properties of the precursor, detailed experimental protocols for its application in ALD, and a summary of the resulting film characteristics.

Precursor: this compound (TPS)

This compound is an organosilicon compound increasingly utilized as a precursor for the deposition of high-quality silicon dioxide films, particularly in rapid ALD processes.[1][2] Its chemical structure features a central silicon atom bonded to three tert-pentoxy groups and one hydroxyl group, which influences its reactivity and thermal properties, making it suitable for ALD applications.[3]

Chemical and Physical Properties:

PropertyValue
CAS Number 17906-35-3
Molecular Formula C₁₅H₃₄O₄Si
Molecular Weight 306.51 g/mol
Appearance Clear, colorless liquid
Density 0.944 g/mL at 25 °C
Boiling Point 96-99 °C at 3-4 torr
Vapor Pressure 1 torr @ 84 °C

Source:[4]

Safety Information:

This compound may cause long-lasting harmful effects to aquatic life.[5] It is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[6] For detailed safety information, consult the Safety Data Sheet (SDS).[5][6]

Atomic Layer Deposition of SiO₂ using TPS

This compound is particularly effective in rapid ALD (RALD) processes for depositing SiO₂ films, often utilizing a catalyst such as trimethylaluminum (B3029685) (TMA).[2][7][8] This method can achieve significantly higher growth rates than conventional ALD while maintaining the hallmark self-limiting growth and excellent conformality.[2] The process generally involves the sequential exposure of the substrate to the catalyst (e.g., TMA) and then to the TPS precursor.

Experimental Workflow

The following diagram illustrates a typical rapid ALD cycle for SiO₂ deposition using TMA as a catalyst and TPS as the silicon precursor.

ALD_Workflow cluster_0 Single ALD Cycle step1 TMA Pulse step2 Purge step1->step2 Introduce TMA catalyst step3 TPS Pulse step2->step3 Remove excess TMA and byproducts step4 Purge step3->step4 Introduce TPS precursor step4->step1 Remove excess TPS and byproducts

Caption: A schematic of a rapid ALD cycle for SiO₂ deposition.

Experimental Protocol: Rapid ALD of SiO₂

This protocol is a generalized procedure based on published literature for the deposition of SiO₂ thin films using this compound and trimethylaluminum in a rapid ALD process.[7][8] Actual parameters may need to be optimized for specific ALD reactors and substrate types.

Materials and Equipment:

  • ALD Reactor equipped with precursor delivery systems for TMA and TPS

  • This compound (≥99.99% purity)

  • Trimethylaluminum (TMA)

  • High-purity inert gas (e.g., Argon, Nitrogen) for carrier and purging

  • Substrates (e.g., silicon wafers)

  • Substrate holder and heating system

  • Vacuum pump and pressure gauges

Procedure:

  • Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants. Load the cleaned substrates into the ALD reactor.

  • Reactor Setup:

    • Heat the ALD reactor to the desired deposition temperature (e.g., 120-250 °C).[7]

    • Heat the this compound precursor canister to a stable temperature (e.g., 80 °C) to ensure adequate vapor pressure.[8]

    • Set the inert gas flow rates for precursor delivery and purging. A typical carrier gas flow rate for TPS is 50 sccm.[8]

    • Maintain a stable deposition pressure, for instance, 0.6 Torr during the purge steps.[8]

  • Deposition Cycle: The rapid ALD process consists of a sequence of four steps, which are repeated to achieve the desired film thickness:

    • Step 1: TMA Pulse: Introduce TMA vapor into the reactor chamber for a set duration (e.g., 2 seconds).[8] The TMA acts as a catalyst, preparing the surface for the subsequent TPS reaction.

    • Step 2: Purge: Stop the TMA flow and purge the reactor with inert gas for a specified time (e.g., 4 seconds) to remove any unreacted TMA and gaseous byproducts.[8]

    • Step 3: TPS Pulse: Introduce this compound vapor into the reactor chamber. The pulse time can vary significantly depending on the desired growth per cycle and temperature (e.g., 40-70 seconds).[8]

    • Step 4: Purge: Stop the TPS flow and purge the reactor with inert gas for an extended period (e.g., 120 seconds) to ensure complete removal of the precursor and reaction byproducts.[8]

  • Repeat Cycles: Repeat the deposition cycle (Steps 1-4) until the target SiO₂ film thickness is achieved.

  • Post-Deposition: Cool down the reactor under an inert gas atmosphere before removing the coated substrates.

Film Properties and Data

The properties of the deposited SiO₂ films are highly dependent on the ALD process parameters. The following tables summarize key quantitative data from studies using this compound.

Table 1: Growth Per Cycle (GPC) at Various Temperatures

Deposition Temperature (°C)Growth Per Cycle (nm/cycle)Reference
12035[7]
140~28[8]
185-
230-
25010.5[7]

Table 2: Influence of TPS Pressure and Temperature on Growth Rate

Temperature (°C)TPS Pressure (Torr)SiO₂ Thickness per Exposure (Å)
150~1125-140
175~1125-140

Source:[1]

Table 3: Electrical and Physical Properties of Rapid ALD SiO₂ Films

PropertyValueGrowth Temperature (°C)
Film Density (g/cm³) ~2140, 185, 230
Leakage Current (A at 8 MV/cm) 2.5 x 10⁻¹¹Not specified
Breakdown Field (MV/cm) > 11All growth temperatures
Dielectric Constant 4.15 - 6.14Increases with decreasing temperature

Source:[7][8]

Proposed Reaction Mechanism

The rapid growth of SiO₂ using TPS and a catalyst like TMA is believed to involve the formation of siloxane polymer chains at the catalytically active sites, followed by cross-linking of these chains to form a dense SiO₂ film.[1]

Reaction_Mechanism cluster_0 Proposed Mechanism A Catalyst-activated surface B TPS Adsorption and Siloxane Polymerization A->B TPS Exposure C Cross-linking of Polymer Chains B->C Increased Temperature or Delay Time D Dense SiO₂ Film C->D

Caption: A simplified logical flow of the proposed RALD mechanism.

Lower temperatures and higher TPS fluxes tend to favor the polymerization step, leading to higher growth rates, while higher temperatures or longer delay times between precursor pulses promote the cross-linking reaction, which can be self-limiting.[1] The presence of Lewis base impurities, such as pyridine (B92270) derivatives, in the TPS precursor can also catalyze both the initial nucleation and the cross-linking reaction.[1][9]

Conclusion

This compound has emerged as a valuable precursor for the atomic layer deposition of high-quality silicon dioxide thin films, especially in applications demanding high throughput. The use of a catalyst in a rapid ALD process allows for exceptionally high growth rates while maintaining excellent film properties. The detailed protocols and data presented in these notes provide a solid foundation for researchers and scientists to implement and optimize SiO₂ ALD processes using this precursor for a variety of applications, from semiconductor manufacturing to advanced materials research.

References

Application Notes and Protocols for Atomic Layer Deposition of SiO2 Films using Tris(tert-pentoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tert-pentoxy)silanol (TPS) is a liquid silicon precursor increasingly utilized for the atomic layer deposition (ALD) of high-quality silicon dioxide (SiO2) films. Its application is particularly prominent in a catalytically enhanced ALD process, often termed rapid ALD (RALD), which facilitates exceptionally high growth rates while maintaining the conformal nature of the deposition. This document provides detailed application notes and experimental protocols for the deposition of SiO2 thin films using TPS, with a focus on the well-documented trimethylaluminum (B3029685) (TMA)-catalyzed process. The predominant use of TPS in the literature is within this RALD scheme, as it allows for significant increases in deposition thickness per cycle compared to conventional ALD methods.

The RALD mechanism with TPS and a catalyst like TMA involves the initial dosing of TMA to create a catalytic surface, followed by the exposure of TPS. The TPS molecules react and polymerize at the catalytic sites, leading to the formation of a siloxane polymer chain. Subsequent cross-linking of these chains results in a dense SiO2 film.[1] This process is distinct from traditional binary ALD, which relies on separate, self-limiting surface reactions of the precursor and a co-reactant such as ozone or water.

Process Parameters

The successful deposition of SiO2 films using TPS is highly dependent on the precise control of several key process parameters. The following tables summarize the quantitative data extracted from published research on the TMA-catalyzed rapid ALD of SiO2.

Precursor and Substrate Conditions
ParameterValueNotes
This compound (TPS) Canister Temperature80 °CTo ensure adequate vapor pressure for delivery to the reaction chamber.
Substrate Temperature120 - 250 °CLower temperatures have been shown to yield higher growth rates.[2]
Trimethylaluminum (TMA) Canister TemperatureRoom TemperatureStandard for TMA delivery in ALD systems.
ALD Cycle Parameters for Rapid ALD (RALD) of SiO2
ParameterTime (seconds)Notes
TMA Pulse0.08 - 2 sA shorter pulse of 0.08 s has been reported to yield a maximum growth rate by optimizing catalyst layer density.
TMA Purge4 - 30 sSufficient purging is crucial to remove unreacted TMA and gaseous byproducts.
TPS Pulse30 - 90 sLonger pulse times are required at higher deposition temperatures to achieve saturation.
TPS Purge120 - 600 sExtended purge times are necessary to remove unreacted precursor and byproducts from the cross-linking reaction.
Resulting Film Properties
PropertyValueConditions
Growth Per Cycle (GPC)10.5 - 35 nm/cycleGPC is highly dependent on temperature, with higher rates observed at lower temperatures.[2] A GPC of up to ~28 nm/cycle has been achieved by optimizing the catalyst layer density.[3]
Film Density~2.0 g/cm³Slightly lower than thermally grown SiO2 (~2.2-2.3 g/cm³).
Dielectric Constant4.15 - 6.14The dielectric constant varies with the growth temperature.[2]
Leakage Current2.5 x 10⁻¹¹ A at 8 MV cm⁻¹Demonstrates good electrical insulation properties.[2]
Breakdown Field> 11 MV cm⁻¹Indicates high dielectric strength.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the deposition of SiO2 films using this compound in a rapid ALD process catalyzed by trimethylaluminum.

Protocol 1: Rapid ALD of SiO2 using TPS and TMA

1. System Preparation:

  • Ensure the ALD reactor is clean and has reached the desired base pressure.
  • Set the substrate temperature to the desired value (e.g., 140 °C).
  • Heat the this compound (TPS) precursor canister to 80 °C to achieve sufficient vapor pressure. The TMA canister is kept at room temperature.
  • Set the argon (or other inert carrier gas) flow rate. A typical total flow rate is 180 sccm.[4]

2. Deposition Cycle: The ALD process consists of a sequence of four steps, which constitutes one cycle. This cycle is repeated to achieve the desired film thickness.

3. Post-Deposition:

  • After the desired number of cycles, stop the precursor flows and cool down the reactor under an inert atmosphere.
  • Films can be annealed in-situ with a plasma treatment to enhance film quality.[3]

Visualizations

Rapid ALD (RALD) Workflow for SiO2 Deposition

RALD_Workflow cluster_cycle Single RALD Cycle TMA_pulse TMA Pulse TMA_purge TMA Purge TMA_pulse->TMA_purge Catalyst Adsorption TPS_pulse TPS Pulse TMA_purge->TPS_pulse Byproduct Removal TPS_purge TPS Purge TPS_pulse->TPS_purge Siloxane Formation & Cross-linking TPS_purge->TMA_pulse Byproduct Removal repeat Repeat N Cycles TPS_purge->repeat start Start start->TMA_pulse end_process End repeat->TMA_pulse Next Cycle repeat->end_process Desired Thickness Achieved

Caption: Workflow diagram for the rapid ALD of SiO2 using TMA and TPS.

Logical Relationship of RALD Parameters

RALD_Parameters cluster_inputs Input Parameters cluster_outputs Resulting Film Properties Substrate_Temp Substrate Temperature GPC Growth Per Cycle (GPC) Substrate_Temp->GPC Inverse Relationship [5] Density Film Density Substrate_Temp->Density Electrical Electrical Properties Substrate_Temp->Electrical TMA_Pulse TMA Pulse Time TMA_Pulse->GPC Optimized for max GPC [1] TPS_Pulse TPS Pulse Time TPS_Pulse->GPC Saturation Behavior Purge_Times Purge Times Purge_Times->GPC Affects Defect Density Uniformity Film Uniformity Purge_Times->Uniformity

Caption: Influence of key process parameters on SiO2 film properties in RALD.

References

Application Notes and Protocols for Sol-Gel Synthesis of Silica Nanoparticles Using Tris(tert-pentoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica (B1680970) nanoparticles (NPs) are extensively utilized in biomedical research and drug development due to their tunable size, large surface area, biocompatibility, and ease of surface functionalization. The sol-gel method is a versatile and widely adopted technique for synthesizing silica nanoparticles, typically employing silicon alkoxides like tetraethyl orthosilicate (B98303) (TEOS) as precursors. This document explores the use of a less common precursor, Tris(tert-pentoxy)silanol, for the sol-gel synthesis of silica nanoparticles. While detailed protocols for this specific precursor are not widely published, this document provides a generalized protocol based on established sol-gel principles and outlines potential applications in drug delivery.

Properties of this compound

This compound is an organosilicon compound with the chemical formula C₁₅H₃₄O₄Si. Its key features relevant to sol-gel synthesis include a silanol (B1196071) functional group (-Si-OH) and three bulky tert-pentoxy groups. The presence of the silanol group allows it to participate in condensation reactions, forming siloxane bridges (Si-O-Si) that are the backbone of the silica network. The bulky organic groups can influence the hydrolysis and condensation rates, potentially offering different nanoparticle characteristics compared to smaller precursors like TEOS.

PropertyValue
CAS Number 17906-35-3
Molecular Weight 306.51 g/mol
Appearance Colorless liquid
Boiling Point 96-99 °C at 2-3 mmHg
Density 0.944 g/mL at 25 °C

Generalized Sol-Gel Synthesis Protocol

Materials
Experimental Procedure
  • Reaction Setup: In a clean glass reaction vessel, combine ethanol and deionized water.

  • Catalyst Addition: Add a specific volume of ammonium hydroxide to the ethanol-water mixture and stir to create a homogeneous solution.

  • Precursor Addition: Rapidly add the desired amount of this compound to the stirring solution.

  • Reaction: Allow the reaction to proceed at a controlled temperature with continuous stirring. The reaction time will influence the final particle size.

  • Nanoparticle Collection: After the desired reaction time, collect the synthesized silica nanoparticles by centrifugation.

  • Washing: Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any unreacted reagents.

  • Drying: Dry the purified silica nanoparticles, for example, in an oven at a controlled temperature.

Experimental Workflow

G cluster_prep Reaction Mixture Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification and Collection A Ethanol mix1 Mix A->mix1 B Deionized Water B->mix1 C Ammonium Hydroxide C->mix1 react Reaction mix1->react Add Precursor D This compound D->react centrifuge Centrifugation react->centrifuge Collect Particles wash Washing centrifuge->wash dry Drying wash->dry nanoparticles Silica Nanoparticles dry->nanoparticles

Caption: Workflow for the sol-gel synthesis of silica nanoparticles.

Factors Influencing Nanoparticle Characteristics

Several parameters in the sol-gel process can be adjusted to control the size, shape, and surface properties of the resulting silica nanoparticles.

ParameterEffect on Nanoparticle Size
Precursor Concentration Higher concentration generally leads to larger particles.
Water-to-Precursor Ratio Affects the rates of hydrolysis and condensation, influencing particle size.
Ammonia Concentration Higher catalyst concentration typically results in larger nanoparticles.
Reaction Temperature Can influence reaction kinetics and final particle size.
Reaction Time Longer reaction times generally lead to larger particles due to continued growth.

Potential Applications in Drug Delivery

Silica nanoparticles synthesized via the sol-gel method are promising candidates for various drug delivery applications. Their properties make them suitable for encapsulating and delivering a wide range of therapeutic agents.

Signaling Pathway for Targeted Drug Delivery

The surface of silica nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery. This enhances therapeutic efficacy while minimizing off-target side effects.

G cluster_delivery Drug Delivery Vehicle cluster_cell Target Cell NP Silica Nanoparticle (Drug Loaded) Ligand Targeting Ligand NP->Ligand Functionalization Receptor Cell Surface Receptor Ligand->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis DrugRelease Drug Release Endocytosis->DrugRelease Target Intracellular Target DrugRelease->Target Therapeutic Effect

Caption: Targeted drug delivery using functionalized silica nanoparticles.

Conclusion

The use of this compound as a precursor in the sol-gel synthesis of silica nanoparticles presents an interesting, albeit under-explored, avenue for materials scientists and drug development professionals. While specific protocols are not yet established in the literature, the fundamental principles of the Stöber method provide a solid foundation for developing such procedures. The unique structure of this precursor may offer advantages in controlling nanoparticle properties, potentially leading to novel applications in targeted drug delivery and other biomedical fields. Further research is required to fully elucidate the reaction kinetics and optimize the synthesis parameters for producing well-defined silica nanoparticles from this compound.

Application Notes and Protocols for Surface Modification of Substrates with Tris(tert-pentoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tert-pentoxy)silanol is an organosilicon compound featuring a silanol (B1196071) functional group and three bulky tert-pentoxy groups attached to a central silicon atom.[1] This unique structure imparts hydrophobic characteristics, making it a valuable reagent for surface modification.[1] Its primary application lies in transforming hydrophilic substrates, such as those with surface hydroxyl groups (e.g., glass, silicon wafers, metal oxides), into hydrophobic surfaces. This modification is critical in a variety of fields, including drug delivery, biomaterials, microelectronics, and as a coupling agent in the formulation of silicone-based materials.[2] The bulky tert-pentoxy groups can influence the packing density of the self-assembled monolayer (SAM), providing a sterically hindered and stable surface modification.

Principle of Surface Modification

The surface modification process relies on the reaction between the silanol group (-Si-OH) of this compound and the hydroxyl groups (-OH) present on the substrate surface. This reaction, a condensation reaction, forms a stable covalent siloxane bond (Si-O-Si) between the silane (B1218182) and the substrate, effectively grafting the hydrophobic tert-pentoxy groups onto the surface. The presence of some water is often necessary to facilitate the hydrolysis of precursor molecules and promote the reaction with the surface hydroxyls.

Data Presentation: Expected Surface Properties

While specific quantitative data for surfaces modified with this compound is not extensively available in the literature, the following tables provide expected values based on the modification of silicon wafers with structurally similar short-chain and bulky silanes. These values should be considered as a general guideline.

Table 1: Water Contact Angle (WCA) Measurements

SubstrateTreatmentExpected Water Contact Angle (°)
Silicon WaferUnmodified (Hydrophilic)< 20°
Silicon WaferModified with this compound> 90° (Hydrophobic)

Table 2: Surface Energy

SubstrateTreatmentExpected Surface Free Energy (mN/m)
Silicon WaferUnmodified (Hydrophilic)~46.3[3]
Silicon WaferModified with this compound< 30

Table 3: Film Thickness (Ellipsometry)

SubstrateTreatmentExpected Film Thickness (nm)
Silicon WaferModified with this compound (Monolayer)~1.0[3]

Table 4: Surface Roughness (Atomic Force Microscopy - AFM)

SubstrateTreatmentExpected Root Mean Square (RMS) Roughness (nm)
Silicon WaferUnmodified (Atomically Smooth)< 0.5
Silicon WaferModified with this compound0.5 - 1.5[4]

Experimental Protocols

The following protocols provide detailed methodologies for the surface modification of silicon wafers and glass slides with this compound using a solution-based deposition method.

Protocol 1: Substrate Cleaning and Hydroxylation

A thorough cleaning and hydroxylation of the substrate surface is crucial for achieving a uniform and stable silane layer.

Materials:

  • Substrates (e.g., silicon wafers, glass slides)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Beakers and wafer/slide holders (glass or PTFE)

Procedure:

  • Piranha Solution Preparation (Caution!): In a designated fume hood, prepare the Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Always add peroxide to acid. The reaction is highly exothermic and the solution is extremely corrosive.

  • Substrate Immersion: Immerse the substrates in the Piranha solution for 30-60 minutes at room temperature. This step removes organic residues and creates a high density of hydroxyl groups on the surface.

  • Rinsing: Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Storage: Use the cleaned substrates immediately for the best results. If storage is necessary, keep them in a desiccator or a clean, dry environment to prevent atmospheric contamination.

Protocol 2: Surface Modification with this compound

This protocol describes the deposition of a this compound monolayer from an anhydrous solvent.

Materials:

  • Cleaned and hydroxylated substrates

  • This compound

  • Anhydrous toluene (B28343) (or other anhydrous solvent like hexane)

  • Reaction vessel with a moisture-free environment (e.g., glovebox or a sealed container with desiccant)

  • Beakers, graduated cylinders

  • Sonicator (optional)

Procedure:

  • Solution Preparation: In a moisture-free environment, prepare a 1-5 mM solution of this compound in anhydrous toluene.

  • Substrate Immersion: Place the cleaned and dried substrates in the silane solution. Ensure the entire surface to be modified is submerged.

  • Reaction: Allow the reaction to proceed for 2-12 hours at room temperature. The optimal reaction time may need to be determined empirically. Gentle agitation can improve the uniformity of the coating.

  • Rinsing: After the reaction, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane molecules. A brief sonication in fresh solvent can aid in this step.

  • Final Rinse: Perform a final rinse with a more volatile solvent like ethanol (B145695) or isopropanol.

  • Drying: Dry the modified substrates under a stream of nitrogen gas.

  • Curing (Optional but Recommended): To enhance the stability and cross-linking of the monolayer, bake the substrates in an oven at 110-120°C for 30-60 minutes.

  • Storage: Store the modified substrates in a desiccator.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization sub_cleaning Substrate Cleaning (Piranha Solution) sub_rinsing DI Water Rinsing sub_cleaning->sub_rinsing sub_drying Nitrogen Drying sub_rinsing->sub_drying sol_prep Prepare this compound Solution (Anhydrous Toluene) sub_drying->sol_prep immersion Substrate Immersion (2-12 hours) sol_prep->immersion rinsing_tol Rinsing (Anhydrous Toluene) immersion->rinsing_tol rinsing_eth Rinsing (Ethanol/Isopropanol) rinsing_tol->rinsing_eth drying_n2 Nitrogen Drying rinsing_eth->drying_n2 curing Curing (110-120°C) drying_n2->curing wca Water Contact Angle curing->wca ellipsometry Ellipsometry curing->ellipsometry afm AFM curing->afm xps XPS curing->xps

Caption: Experimental workflow for surface modification.

Logical Relationship of Surface Modification

logical_relationship hydrophilic Hydrophilic Substrate (-OH groups) reaction Condensation Reaction (Solution-Phase Deposition) hydrophilic->reaction silane This compound Solution silane->reaction hydrophobic Hydrophobic Surface (tert-pentoxy groups) reaction->hydrophobic properties Altered Surface Properties: - Increased Contact Angle - Decreased Surface Energy - Stable Monolayer hydrophobic->properties applications Applications: - Drug Delivery - Biomaterials - Microelectronics properties->applications

Caption: Logical flow of the surface modification process.

References

Application Notes and Protocols: Tris(tert-pentoxy)silanol as a Coupling Agent in Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of Tris(tert-pentoxy)silanol (TPS) as a coupling agent in polymer composites. This compound is an organosilicon compound featuring a reactive silanol (B1196071) group and three bulky tert-pentoxy groups.[1] This structure allows it to act as a molecular bridge between inorganic fillers and organic polymer matrices, thereby enhancing the interfacial adhesion and overall performance of the composite material.[2] These notes cover the mechanism of action, protocols for filler surface treatment and composite fabrication, and expected performance enhancements.

Introduction to this compound as a Coupling Agent

Silane (B1218182) coupling agents are essential additives in the field of polymer composites, facilitating the combination of dissimilar materials to create composites with superior properties.[3] These bifunctional molecules form a durable link between inorganic reinforcing fillers (e.g., silica, glass fibers) and the organic polymer matrix.[3][4]

This compound (CAS: 17906-35-3) is a unique silane with the chemical formula C15H34O4Si.[1][5] Its key features for coupling applications are:

  • Silanol Group (-Si-OH): This hydrophilic functional group can react with hydroxyl groups present on the surface of inorganic fillers to form stable covalent bonds (siloxane linkages).[2]

  • Tert-pentoxy Groups (-O-C(CH3)2(C2H5)): These bulky, hydrophobic groups are designed to physically entangle and co-react with the polymer matrix, promoting compatibility and adhesion.[2] The hydrophobic nature of these groups can also improve the moisture resistance of the resulting composite.

The primary function of this compound is to improve stress transfer from the polymer matrix to the reinforcing filler, leading to enhanced mechanical properties and improved durability of the composite material.

Mechanism of Action

The efficacy of this compound as a coupling agent is based on a two-step chemical and physical interaction at the filler-polymer interface.

  • Reaction with Inorganic Filler: The silanol group of the this compound molecule reacts with the hydroxyl groups (-OH) on the surface of the inorganic filler. This condensation reaction forms a strong, covalent Si-O-Si (siloxane) bond, effectively grafting the silane onto the filler surface.

  • Interaction with Polymer Matrix: The three tert-pentoxy groups extend away from the filler surface into the polymer matrix. These bulky, non-polar groups physically entangle with the polymer chains, creating a strong interfacial layer. This enhances the compatibility between the hydrophilic filler and the often hydrophobic polymer.

This "molecular bridge" created by this compound mitigates the common issue of poor adhesion at the filler-polymer interface, which can otherwise lead to premature failure of the composite material.

Below is a diagram illustrating the coupling mechanism of this compound at the interface between an inorganic filler and a polymer matrix.

CouplingMechanism cluster_filler Inorganic Filler Surface cluster_coupling_agent This compound cluster_polymer Polymer Matrix cluster_interface Improved Interfacial Region filler [Filler]-OH tps HO-Si-(OR)3 (R = tert-pentyl) filler->tps -H2O (Condensation) polymer Polymer Chains tps->polymer Entanglement & Adhesion interface [Filler]-O-Si-(OR)3 --- Polymer

Coupling mechanism of this compound.

Experimental Protocols

Materials Required
  • This compound (TPS)

  • Inorganic filler (e.g., silica, glass fibers, alumina)

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Polymer matrix (e.g., epoxy resin, polypropylene, polyethylene)

  • Curing agent/initiator for the polymer matrix

  • Processing equipment (e.g., high-shear mixer, extruder, compression molder)

Protocol for Surface Treatment of Inorganic Filler

This protocol describes the pre-treatment of the inorganic filler with this compound to enhance its compatibility with the polymer matrix.

  • Filler Preparation: Dry the inorganic filler in an oven at 110-120°C for 2-4 hours to remove any adsorbed moisture. Allow to cool to room temperature in a desiccator.

  • Silane Solution Preparation: Prepare a 1-2% (w/v) solution of this compound in an anhydrous solvent (e.g., ethanol). Stir the solution for 15-30 minutes to ensure complete dissolution.

  • Filler Treatment:

    • Slurry Method: Disperse the dried filler in the silane solution. Stir the slurry for 1-2 hours at room temperature to allow for the reaction between the silanol and the filler surface.

    • Spray Method: For larger particles or fibers, the silane solution can be sprayed uniformly onto the filler surface.

  • Solvent Removal: After treatment, remove the solvent by filtration or evaporation.

  • Drying and Curing: Dry the treated filler in an oven at 80-100°C for 1-2 hours to remove any remaining solvent and to promote the condensation reaction between the silane and the filler surface.

  • Storage: Store the surface-modified filler in a dry environment until ready for incorporation into the polymer matrix.

The following diagram outlines the workflow for the surface treatment of inorganic fillers.

FillerTreatmentWorkflow A 1. Dry Inorganic Filler (110-120°C, 2-4h) C 3. Treat Filler with TPS Solution (Slurry/Spray) A->C B 2. Prepare 1-2% TPS in Anhydrous Solvent B->C D 4. Remove Solvent (Filtration/Evaporation) C->D E 5. Dry & Cure Treated Filler (80-100°C, 1-2h) D->E F 6. Store Modified Filler (Dry Conditions) E->F

Workflow for filler surface treatment.
Protocol for Polymer Composite Fabrication

This protocol details the incorporation of the this compound-modified filler into a polymer matrix.

  • Compounding:

    • Thermoplastics: Melt-blend the polymer matrix with the surface-modified filler (typically 10-40 wt%) and any other additives using a twin-screw extruder or an internal mixer.

    • Thermosets: Disperse the surface-modified filler into the liquid resin using a high-shear mixer. Ensure uniform distribution before adding the curing agent.

  • Processing:

    • Injection Molding/Compression Molding (Thermoplastics): Process the compounded material into desired shapes using standard molding techniques.

    • Casting/Curing (Thermosets): Pour the resin-filler mixture into a mold and cure according to the manufacturer's recommendations for the specific resin system.

  • Post-Curing (Optional): For some thermoset systems, a post-curing step at an elevated temperature may be required to achieve optimal properties.

Expected Performance and Data Presentation

The incorporation of this compound as a coupling agent is expected to lead to significant improvements in the mechanical and thermal properties of the polymer composite. The following tables summarize hypothetical, yet representative, data based on the known effects of similar silane coupling agents.

Table 1: Hypothetical Mechanical Properties of a Polypropylene/Silica Composite

PropertyUnfilled PolypropylenePP + 20% Untreated SilicaPP + 20% TPS-Treated Silica
Tensile Strength (MPa) 302545
Tensile Modulus (GPa) 1.52.83.5
Flexural Strength (MPa) 455580
Flexural Modulus (GPa) 1.83.54.8
Impact Strength (Izod, J/m) 403060

Table 2: Hypothetical Thermal and Physical Properties

PropertyUnfilled PolypropylenePP + 20% Untreated SilicaPP + 20% TPS-Treated Silica
Heat Deflection Temp. (°C) 105120135
Water Absorption (24h, %) 0.030.150.05
Coefficient of Thermal Expansion (10⁻⁵/°C) 8.05.54.0

Conclusion

This compound presents a promising option as a coupling agent for enhancing the performance of polymer composites. Its unique structure, combining a reactive silanol group with bulky hydrophobic moieties, facilitates strong interfacial adhesion between inorganic fillers and organic polymer matrices. The protocols outlined in this document provide a framework for researchers and scientists to effectively utilize this coupling agent to develop advanced composite materials with improved mechanical strength, thermal stability, and moisture resistance. Further experimental validation is encouraged to quantify the precise effects of this compound in specific polymer-filler systems.

References

Application Notes and Protocols: Formulation of Silicone-Based Materials with Tris(tert-pentoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tert-pentoxy)silanol (TPOSOL) is an organosilicon compound with the chemical formula (CH₃CH₂C(CH₃)₂O)₃SiOH.[1][2] It is a colorless liquid characterized by a central silicon atom bonded to three bulky tert-pentoxy groups and one hydroxyl (silanol) group.[3] This unique structure imparts specific properties that make it a valuable component in the formulation of advanced silicone-based materials.

The presence of the silanol (B1196071) group allows TPOSOL to participate in condensation reactions, forming stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers.[3] The bulky tert-pentoxy groups are hydrophobic and can enhance the compatibility of the silane (B1218182) with organic polymers and drug molecules.[3] Furthermore, these bulky groups can influence the rate of hydrolysis and condensation, offering a degree of control over the curing process and the final network structure of the silicone material.

These application notes provide detailed information and protocols for utilizing this compound in the formulation of silicone-based materials for research, scientific, and drug development applications.

Key Applications and Benefits

The incorporation of this compound into silicone formulations can offer several advantages:

  • Crosslinking Agent: TPOSOL can act as a trifunctional crosslinker in condensation-cure silicone systems, such as Room Temperature Vulcanizing (RTV) silicones. The silanol group reacts with other silanol groups on silicone polymers or other crosslinkers to form a three-dimensional network.

  • Surface Modification: The hydrophobic tert-pentoxy groups can be used to modify the surface properties of silicone materials, potentially increasing their hydrophobicity and altering their interaction with biological systems.[3]

  • Adhesion Promotion: As a silane, TPOSOL may be used to improve the adhesion of silicone elastomers to various substrates.[]

  • Controlled Drug Delivery: The modification of the silicone matrix with TPOSOL can influence the mechanical properties and the diffusion characteristics of the polymer network, thereby potentially modulating the release kinetics of incorporated active pharmaceutical ingredients (APIs). Silicones are widely used in drug delivery due to their biocompatibility and ability to be formulated into various forms.[5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 17906-35-3[1][2]
Molecular Formula C₁₅H₃₄O₄Si[7]
Molecular Weight 306.51 g/mol [1][2]
Appearance Colorless liquid[7]
Density 0.944 g/mL at 25 °C[7]
Boiling Point 96-99 °C at 2-3 mmHg[2]

Experimental Protocols

Formulation of a TPOSOL-Modified RTV Silicone Elastomer

This protocol describes the preparation of a condensation-cured silicone elastomer using TPOSOL as a crosslinking agent.

Materials:

  • α,ω-Silanol-terminated polydimethylsiloxane (B3030410) (PDMS-OH) (viscosity 10,000-20,000 cP)

  • This compound (TPOSOL)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Fumed silica (B1680970) (as reinforcing filler)

  • Toluene (or other suitable solvent)

  • Active Pharmaceutical Ingredient (API) (optional, for drug delivery applications)

Equipment:

  • Mechanical stirrer with a high-torque motor

  • Vacuum chamber

  • Molds for sample casting (e.g., PTFE or aluminum)

  • Analytical balance

  • Desiccator

Workflow for RTV Silicone Formulation:

RTV_Formulation_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_crosslinking Crosslinking cluster_postcure Post-Curing & Characterization PDMS PDMS-OH Mix1 Mix PDMS-OH and Fumed Silica PDMS->Mix1 Filler Fumed Silica Filler->Mix1 API API (optional) Mix2 Add API (if applicable) and mix API->Mix2 Mix1->Mix2 Degas1 Degas mixture under vacuum Mix2->Degas1 Add_TPOSOL Add TPOSOL and mix Degas1->Add_TPOSOL Add_Catalyst Add DBTDL catalyst and mix briefly Add_TPOSOL->Add_Catalyst Degas2 Degas final mixture Add_Catalyst->Degas2 Cast Cast into molds Degas2->Cast Cure Cure at room temperature Cast->Cure PostCure Post-cure (optional) Cure->PostCure Characterize Characterize Material PostCure->Characterize Drug_Release_Pathway cluster_matrix Silicone Matrix cluster_medium Release Medium API_dispersed Dispersed API API_dissolved Dissolved API API_dispersed->API_dissolved Dissolution API_released Released API API_dissolved->API_released Diffusion

References

Application Notes and Protocols for Tris(tert-pentoxy)silanol in the Creation of Hydrophobic Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(tert-pentoxy)silanol (TPS) is an organosilicon compound with the chemical formula (CH₃CH₂C(CH₃)₂O)₃SiOH.[1][2][3][4] Its molecular structure, featuring a reactive silanol (B1196071) group and three bulky tert-pentoxy groups, makes it an effective agent for surface modification.[1][3] The nonpolar tert-pentoxy groups are key to imparting hydrophobic (water-repellent) properties to a variety of substrates.[1][3] This document provides detailed application notes and protocols for the use of this compound in creating hydrophobic surfaces, relevant for applications in biomedical devices, microfluidics, and drug delivery systems where controlled wettability is crucial.

The principle of action relies on the covalent bonding of the silanol group to hydroxyl (-OH) groups present on the substrate surface, a process known as silanization. This reaction forms stable siloxane bonds (Si-O-Substrate). The bulky, nonpolar tert-pentoxy groups orient away from the surface, creating a low-energy layer that repels water.

Key Performance Metrics: Quantitative Data Summary

While specific quantitative data for this compound applied via dip-coating or spin-coating is not extensively available in public literature, the performance of surfaces treated with structurally similar long-chain alkyltrialkoxysilanes provides a strong indication of the expected hydrophobicity. A surface is generally considered hydrophobic if the static water contact angle is greater than 90°.

Precursor SystemDeposition MethodSubstratePost-TreatmentAverage Water Contact Angle (°)
TEOS and MTESDip-CoatingGlassCuring at 400°C~149
Fluorosilane modified Silica NanoparticlesSpin-CoatingVariousNone>150
Polystyrene and PMMADip-CoatingGlassSolvent Evaporation & Cyclohexane treatment150-160
n-Octyltriethoxysilane (OTS-8)Solution DepositionSiO₂Curing99
Octadecyltrichlorosilane (OTS-18)Solution DepositionSiO₂Curing105 ± 2

Note: This data is for analogous compounds and should be considered as a reference for the expected performance of this compound.

Experimental Protocols

Substrate Preparation (Prerequisite for all application methods)

Proper substrate preparation is critical for achieving a uniform and durable hydrophobic coating. The goal is to clean the surface and ensure the presence of hydroxyl groups for the silanization reaction.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • Detergent solution or Piranha solution (EXTREME CAUTION ADVISED)

  • Deionized (DI) water

  • Isopropanol or Ethanol (B145695)

  • Nitrogen or Argon gas stream

  • Oven or Plasma Cleaner

Protocol:

  • Cleaning:

    • Place the substrates in a beaker.

    • Add a cleaning solution (e.g., detergent in DI water).

    • Sonicate the substrates in the cleaning solution for 15-20 minutes.

    • Rinse the substrates thoroughly with DI water.

    • Sonicate the substrates in DI water for another 15 minutes to remove any residual detergent.

  • Hydroxylation (choose one method):

    • Piranha Etching: Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 15-30 minutes. Following immersion, rinse the substrates extensively with DI water.

    • Plasma Treatment: Place the cleaned, dry substrates in a plasma cleaner and treat with oxygen or argon plasma for 2-5 minutes.

  • Drying:

    • Dry the hydroxylated substrates under a stream of nitrogen or argon.

    • For enhanced hydroxyl group activation, bake the substrates in an oven at 110-120°C for at least 1 hour.

    • Use the prepared substrates immediately to prevent re-contamination.

G cluster_prep Substrate Preparation Workflow Cleaning 1. Cleaning (Detergent/Sonication) Rinsing1 2. DI Water Rinse Cleaning->Rinsing1 Hydroxylation 3. Hydroxylation (Piranha or Plasma) Rinsing1->Hydroxylation Rinsing2 4. DI Water Rinse Hydroxylation->Rinsing2 Drying 5. Drying (N2/Ar Stream & Oven Bake) Rinsing2->Drying Ready Hydroxylated Substrate (Ready for Coating) Drying->Ready

Substrate Preparation Workflow

Application of this compound

A. Dip-Coating Protocol

Materials:

  • This compound (TPS)

  • Anhydrous solvent (e.g., toluene (B28343), ethanol)

  • Prepared hydroxylated substrates

  • Beakers

  • Controlled environment (e.g., glove box with controlled humidity)

Protocol:

  • Solution Preparation:

    • Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent. The optimal concentration may need to be determined empirically.

    • For aqueous-alcoholic solutions, a common starting point is a 95% ethanol / 5% water solution, adjusted to a pH of 4.5-5.5 with acetic acid. Add the silane (B1218182) to this solution with stirring to a final concentration of 2%. Allow 5 minutes for hydrolysis to occur.

  • Immersion:

    • Immerse the cleaned and dried substrates in the silane solution for 30 minutes to 2 hours. The optimal immersion time should be determined experimentally.

  • Withdrawal:

    • Withdraw the substrates from the solution at a slow, constant speed to ensure a uniform coating.

  • Rinsing:

    • Gently rinse the coated substrates with the anhydrous solvent (e.g., toluene or ethanol) to remove any excess, unbound silane.

  • Curing:

    • Cure the coated substrates by heating in an oven at 110-120°C for 30-60 minutes or by allowing them to cure at room temperature for 24 hours in a controlled humidity environment.

B. Spin-Coating Protocol

Materials:

  • This compound (TPS)

  • Anhydrous solvent (e.g., toluene)

  • Prepared hydroxylated substrates

  • Spin coater

Protocol:

  • Solution Preparation:

    • Prepare a 0.5-2% (w/v) solution of this compound in an anhydrous solvent. Prepare the solution immediately before use to minimize hydrolysis.

  • Coating:

    • Place the hydroxylated substrate onto the chuck of the spin coater and ensure it is centered.

    • Dispense the TPS solution onto the center of the substrate (e.g., 100-500 µL for a 1-inch diameter substrate).

    • Start the spin coater. A two-step process is often recommended:

      • Step 1 (Spread): 500-1000 rpm for 5-10 seconds.

      • Step 2 (Thinning): 2000-4000 rpm for 30-60 seconds.

  • Curing:

    • To promote covalent bonding and cross-linking, place the coated substrate in an oven or on a hotplate at 110-120°C for 30-60 minutes.

  • Rinsing:

    • After curing and cooling to room temperature, rinse the coated substrate with the anhydrous solvent to remove any physisorbed silane molecules.

  • Final Drying:

    • Dry the final functionalized substrate under a stream of nitrogen.

G cluster_coating Coating Application Workflow cluster_dip Dip-Coating cluster_spin Spin-Coating start Prepared Substrate dip_solution 1. Prepare 1-5% TPS Solution start->dip_solution spin_solution 1. Prepare 0.5-2% TPS Solution start->spin_solution dip_immerse 2. Immerse Substrate dip_solution->dip_immerse dip_withdraw 3. Withdraw Slowly dip_immerse->dip_withdraw dip_rinse 4. Rinse with Solvent dip_withdraw->dip_rinse dip_cure 5. Cure (Heat or Ambient) dip_rinse->dip_cure finish Hydrophobic Surface dip_cure->finish spin_apply 2. Apply Solution to Substrate spin_solution->spin_apply spin_spin 3. Spin (Spread & Thin) spin_apply->spin_spin spin_cure 4. Cure (Heat) spin_spin->spin_cure spin_rinse 5. Rinse with Solvent spin_cure->spin_rinse spin_rinse->finish

Coating Application Workflow

Mechanism of Hydrophobic Surface Formation

The formation of a hydrophobic layer using this compound involves two primary chemical reactions: hydrolysis and condensation.

  • Hydrolysis: The tert-pentoxy groups (-OC(CH₃)₂CH₂CH₃) of the silane can react with trace water molecules present in the solvent or on the substrate surface to form reactive silanol groups (-Si-OH). However, due to the bulky nature of the tert-pentoxy groups, hydrolysis is slower compared to methoxy (B1213986) or ethoxy silanes. The primary reactive site is the existing silanol group on the TPS molecule.

  • Condensation: The silanol groups on the TPS molecule react with the hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups from different TPS molecules can condense with each other, forming a cross-linked polysiloxane network on the surface. This process results in a durable, covalently bound hydrophobic coating.

G cluster_mechanism Mechanism of Silanization TPS This compound ((R-O)3-Si-OH) Condensation Condensation Reaction TPS->Condensation Substrate Substrate with Hydroxyl Groups (-OH) Substrate->Condensation Surface Covalent Si-O-Substrate Bond (Hydrophobic Surface) Condensation->Surface Water Water (H2O) (Byproduct) Condensation->Water

Mechanism of Silanization

Troubleshooting

IssuePossible CauseSuggested Solution
Non-uniform Coating Inadequate substrate cleaning or hydroxylation. Inconsistent withdrawal speed (dip-coating). Improper solution dispensing (spin-coating).Ensure thorough substrate preparation. Optimize withdrawal speed or solution dispensing.
Film Peeling or Delamination Incomplete curing. Poor surface hydroxylation.Increase curing time or temperature within the specified range. Ensure the hydroxylation step is effective.
Hydrophilic Surface After Coating Incomplete monolayer formation. Presence of physisorbed silane.Optimize solution concentration and application parameters. Ensure a thorough solvent rinse after curing.

Safety Information

This compound is a combustible liquid and may cause long-lasting harmful effects to aquatic life.[2] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.[2] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Step-by-step guide for preparing solutions of Tris(tert-pentoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Tris(tert-pentoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and handling of this compound solutions. This document includes detailed experimental protocols for its synthesis and purification, along with key characterization data.

Introduction

This compound is an organosilicon compound with the chemical formula C15H34O4Si.[1] It is a clear, colorless liquid at room temperature.[2] This compound is characterized by a central silicon atom bonded to three tert-pentoxy groups and one hydroxyl group (silanol). The bulky tert-pentoxy groups provide steric hindrance, which can influence its reactivity and stability. Silanols like this compound are valuable reagents in various fields, including materials science for surface modification and as precursors for silica-based materials. In the context of drug development, silanols can be explored as isosteres of alcohols in bioactive molecules or as intermediates in the synthesis of silicon-containing drug candidates.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and application of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17906-35-3[1]
Molecular Formula C15H34O4Si[1]
Molecular Weight 306.51 g/mol [1]
Appearance Clear, colorless liquid[2]
Density 0.944 g/mL at 25 °C[1][2]
Boiling Point 96-99 °C at 2-3 mmHg[1]
Purity (typical) ≥99%[2]

Experimental Protocols

Synthesis of this compound via Controlled Hydrolysis

The synthesis of this compound is typically achieved through the controlled hydrolysis of a suitable tetraalkoxysilane precursor, such as tetra(tert-pentoxy)silane. The presence of a weak base, such as pyridine (B92270), is often utilized to catalyze the reaction and neutralize any acidic byproducts.

Materials:

  • Tetra(tert-pentoxy)silane

  • Deionized water

  • Pyridine

  • Anhydrous diethyl ether or similar inert solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve tetra(tert-pentoxy)silane in an equal volume of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Hydrolysis Solution: Prepare a solution of deionized water (1 molar equivalent) and pyridine (1-2 molar equivalents) in diethyl ether. Slowly add this solution to the stirred solution of tetra(tert-pentoxy)silane via the dropping funnel at room temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification by Vacuum Fractional Distillation

The crude this compound is purified by vacuum fractional distillation to remove any remaining starting material, byproducts, and residual solvent.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a Vigreux column)

  • Vacuum pump

  • Manometer

  • Heating mantle

  • Collection flasks

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and connections are secure to maintain a stable vacuum.

  • Distillation: Transfer the crude product to the distillation flask. Begin heating the flask gently under reduced pressure (2-3 mmHg).

  • Fraction Collection: Collect the fraction that distills at 96-99 °C. Discard any initial lower-boiling fractions.

  • Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere to prevent condensation and degradation.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. Representative data is provided in Table 2.

Table 2: Representative Spectroscopic Data for this compound

Technique Expected Chemical Shifts / Frequencies
¹H NMR δ (ppm): ~0.9 (t, 9H, CH₃ of ethyl), ~1.2 (s, 18H, CH₃ of pentoxy), ~1.5 (q, 6H, CH₂ of ethyl), ~4.0-5.0 (br s, 1H, Si-OH)
¹³C NMR δ (ppm): ~8 (CH₃ of ethyl), ~28 (CH₃ of pentoxy), ~35 (CH₂ of ethyl), ~82 (quaternary C of pentoxy)
FT-IR ν (cm⁻¹): ~3690 (sharp, free Si-OH stretch), ~1100-1000 (strong, Si-O-C stretch), ~2970, ~2880 (C-H stretch)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis Workflow for this compound Start Start: Tetra(tert-pentoxy)silane Hydrolysis Controlled Hydrolysis (H₂O, Pyridine, Diethyl Ether) Start->Hydrolysis Reaction Stir at Room Temperature (24-48 hours) Hydrolysis->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Drying Drying and Concentration (MgSO₄, Rotary Evaporation) Workup->Drying Crude Crude Product Drying->Crude Purification Vacuum Fractional Distillation (96-99 °C @ 2-3 mmHg) Crude->Purification Final Pure this compound Purification->Final Logical_Relationship Logical Relationships in Preparation Precursor Precursor (Tetra(tert-pentoxy)silane) Synthesis Synthesis (Hydrolysis) Precursor->Synthesis Reagents Reagents (Water, Pyridine) Reagents->Synthesis ImpureProduct Impure Product Synthesis->ImpureProduct Purification Purification (Distillation) ImpureProduct->Purification PureProduct Pure Product (this compound) Purification->PureProduct Characterization Characterization (NMR, IR) PureProduct->Characterization Application Application PureProduct->Application

References

Application Notes and Protocols: Tris(tert-pentoxy)silanol in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tris(tert-pentoxy)silanol (TPS) in semiconductor manufacturing. TPS is a liquid organosilicon compound increasingly utilized as a precursor for the deposition of high-quality silicon dioxide (SiO₂) films. Its properties make it particularly suitable for advanced deposition techniques like Atomic Layer Deposition (ALD), enabling the fabrication of highly conformal and uniform dielectric layers critical for modern electronic devices.

Overview of this compound (TPS)

This compound is an organosilicon compound featuring a central silicon atom bonded to three tert-pentoxy groups and one hydroxyl group.[1] This molecular structure, particularly the presence of the reactive hydroxyl group and the bulky tert-pentoxy groups, influences its application in semiconductor processing.[1] TPS is a clear, colorless liquid at room temperature.[2]

Key Properties:

PropertyValueReference
Chemical Formula C₁₅H₃₄O₄Si[2]
Molecular Weight 306.51 g/mol [2]
Appearance Clear, colorless liquid[2]
Density 0.944 g/mL at 25 °C
Boiling Point 96-99 °C at 2-3 mmHg
Vapor Pressure 1 Torr at 84 °C[2]

Primary Application: Low-Temperature Deposition of Silicon Dioxide Films

The primary application of TPS in semiconductor manufacturing is as a precursor for the deposition of silicon dioxide (SiO₂) thin films. It is particularly valued for its ability to enable low-temperature deposition processes, which are crucial for manufacturing devices with thermally sensitive components. The main deposition technique employed is a catalytically-enhanced form of Atomic Layer Deposition (ALD), often referred to as rapid ALD.[3][4]

This process allows for the growth of amorphous, transparent, and highly conformal SiO₂ films.[4] The use of a catalyst, such as trimethyl-aluminum (TMA), facilitates high growth rates at temperatures significantly lower than traditional chemical vapor deposition (CVD) methods.[4][5]

Experimental Protocol: Rapid Atomic Layer Deposition of SiO₂

This protocol outlines the general procedure for depositing SiO₂ thin films using this compound and a trimethyl-aluminum catalyst in an ALD reactor.

3.1. Materials and Equipment:

  • Precursors:

    • This compound (TPS), semiconductor grade (≥99.99%)

    • Trimethyl-aluminum (TMA), semiconductor grade

  • Substrate: Silicon wafer or other suitable substrate

  • Carrier Gas: High-purity Argon (Ar) or Nitrogen (N₂)

  • Equipment:

    • Atomic Layer Deposition (ALD) reactor equipped with precursor heating and delivery systems

    • Quartz Crystal Microbalance (QCM) or Ellipsometer for in-situ or ex-situ film thickness measurement

3.2. Deposition Parameters:

The following table summarizes typical deposition parameters for rapid ALD of SiO₂ using TPS and TMA. Optimal conditions may vary depending on the specific ALD reactor and desired film properties.

ParameterTypical RangeEffect on DepositionReference
Substrate Temperature 120 °C - 250 °CAffects growth rate and film density. Lower temperatures can lead to higher growth rates but may impact film quality.[4]
TPS Pulse Time 1 - 10 secondsLonger pulse times can increase the thickness per cycle, especially at lower temperatures and higher pressures.[3]
TPS Purge Time 10 - 600 secondsCrucial for removing unreacted precursor and byproducts. Longer purge times can improve film quality.[6]
TMA Pulse Time 0.1 - 1 secondSufficient time to introduce the catalyst layer.[4]
TMA Purge Time 10 - 60 secondsRemoval of excess TMA and reaction byproducts.
TPS Pressure ~1 TorrHigher pressure generally leads to a higher growth rate.[3]
Growth Rate 10.5 - 35 nm/cycleHighly dependent on temperature and pressure.[4]

3.3. Experimental Procedure:

  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and metallic contaminants.

    • Load the substrate into the ALD reactor.

  • Reactor Setup:

    • Heat the ALD reactor to the desired deposition temperature (e.g., 150 °C).

    • Heat the TPS precursor vessel to a temperature that provides adequate vapor pressure (e.g., 80-90 °C).

    • Establish a stable flow of carrier gas.

  • Deposition Cycle:

    • Step 1: TMA Pulse: Introduce TMA vapor into the reactor to form a catalytic aluminum-containing layer on the substrate surface.

    • Step 2: TMA Purge: Purge the reactor with the carrier gas to remove unreacted TMA and any gaseous byproducts.

    • Step 3: TPS Pulse: Introduce TPS vapor into the reactor. The TPS reacts with the catalytic surface, leading to the growth of a siloxane polymer.[3]

    • Step 4: TPS Purge: Purge the reactor with the carrier gas to remove unreacted TPS and reaction byproducts. This step is critical for ensuring self-limiting growth and can be extended to promote cross-linking of the deposited film.[3][6]

  • Film Growth:

    • Repeat the deposition cycle until the desired film thickness is achieved. The thickness can be monitored in-situ using a QCM or measured ex-situ with an ellipsometer.

  • Post-Deposition:

    • Cool the reactor down under a continuous flow of carrier gas.

    • Remove the coated substrate for characterization.

Deposition Mechanism and Workflow

The rapid ALD of SiO₂ using TPS and a catalyst like TMA involves a multi-step process within each cycle. The following diagrams illustrate the logical workflow of the deposition process and the proposed chemical mechanism.

experimental_workflow cluster_prep Preparation cluster_ald_cycle ALD Cycle (Repeat N times) cluster_post Post-Deposition start Start prep_sub Substrate Cleaning start->prep_sub load_sub Load Substrate prep_sub->load_sub setup_reactor Reactor Setup (Temp, Pressure) load_sub->setup_reactor tma_pulse TMA Pulse setup_reactor->tma_pulse tma_purge TMA Purge tma_pulse->tma_purge tps_pulse TPS Pulse tma_purge->tps_pulse tps_purge TPS Purge tps_pulse->tps_purge tps_purge->tma_pulse cooldown Reactor Cooldown tps_purge->cooldown unload Unload Substrate cooldown->unload characterize Film Characterization unload->characterize end_node End characterize->end_node

Caption: Experimental workflow for SiO₂ deposition using TPS.

deposition_mechanism cluster_catalyst Catalyst Formation cluster_growth Film Growth surface Initial Substrate Surface tma_react TMA reacts with surface hydroxyls surface->tma_react al_sites Formation of Al catalytic sites tma_react->al_sites tps_intro TPS Introduction al_sites->tps_intro polymerization Growth of siloxane polymer chains at Al-catalytic sites tps_intro->polymerization crosslink Cross-linking of polymer chains polymerization->crosslink sio2_film Dense SiO₂ Film crosslink->sio2_film

Caption: Simplified mechanism of catalytic SiO₂ deposition.

Applications in Semiconductor Devices

The ability to deposit high-quality, conformal SiO₂ films at low temperatures makes TPS a valuable precursor for several applications in semiconductor manufacturing:

  • Dielectric Layers: As insulating layers between metal interconnects to prevent electrical shorting.[6]

  • Gate Dielectrics: In metal-oxide-semiconductor field-effect transistors (MOSFETs).

  • Gap-fill and Planarization: For filling high-aspect-ratio trenches and vias, ensuring a planar surface for subsequent processing steps.

  • Low-k Dielectrics: When co-deposited or used in nanolaminates with other materials like aluminum oxide, it can contribute to the formation of low-k dielectric films, which are essential for reducing signal delay in advanced interconnects.[5]

  • Dielectric-on-Dielectric Deposition: For selective deposition on dielectric surfaces over metal, which is critical for addressing misalignment issues in advanced packaging.[7]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area. Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment (PPE).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tris(tert-pentoxy)silanol for ALD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris(tert-pentoxy)silanol (TPS) as a precursor in Atomic Layer Deposition (ALD).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPS) and why is it used in ALD?

This compound is an organosilicon compound used as a precursor for depositing silicon dioxide (SiO₂) thin films via Atomic Layer Deposition. It is particularly favored in rapid ALD (RALD) processes, often in conjunction with a catalyst like trimethylaluminum (B3029685) (TMA), to achieve significantly higher growth rates than traditional SiO₂ ALD methods.[1] Its chemical formula is C₁₅H₃₄O₄Si, and it is a liquid at room temperature.[2]

Q2: What is the typical deposition temperature range for TPS in ALD?

The deposition temperature for TPS in ALD of SiO₂ typically ranges from 120°C to 250°C.[3] However, the optimal temperature is dependent on the desired film properties and growth rate. Lower temperatures, in the range of 150°C to 175°C, have been shown to yield higher growth rates.[4] Conversely, higher temperatures, such as 230°C, can improve film quality by reducing impurities like Si-OH, Si-CH₃, and Si-H bonds.[5][6]

Q3: How does the deposition temperature affect the growth per cycle (GPC)?

In the catalytic ALD of SiO₂ using TPS and TMA, the growth per cycle generally decreases as the deposition temperature increases. For instance, a high growth rate of 35 nm/cycle has been observed at 120°C, which slightly decreases to 10.5 nm/cycle at 250°C.[3] This inverse relationship is attributed to two competing mechanisms: the Al-catalyzed polymerization of siloxane chains and their subsequent cross-linking.[3] Lower temperatures reduce the rate of cross-linking, which is a self-limiting step, thereby allowing for more significant polymerization and a higher GPC.[4]

Q4: What is the role of the TMA catalyst in the TPS ALD process?

In the rapid ALD of SiO₂, trimethylaluminum (TMA) is used as a catalyst. The TMA pre-treatment creates Al-catalytic sites on the substrate surface. The subsequent exposure to TPS leads to the growth of siloxane polymer chains at these sites. These chains then cross-link to form a dense SiO₂ film.[4] Optimizing the catalyst layer density is crucial for achieving maximum growth rates.[5][6]

Troubleshooting Guide

Issue 1: Low Growth Per Cycle (GPC)

Possible Causes:

  • Sub-optimal Deposition Temperature: The deposition temperature may be too high, leading to increased cross-linking and self-limitation of the film growth.

  • Insufficient Precursor Pulse: The TPS pulse time may not be long enough to achieve saturation.

  • Inadequate Catalyst Seeding: The TMA pulse may be insufficient to create an optimal density of catalytic sites.

  • Excessively Long Purge Times: Very long purge times after the TPS pulse can lead to a loss of surface hydroxyl groups, which are necessary for the reaction.

Troubleshooting Steps:

  • Optimize Deposition Temperature: Gradually decrease the deposition temperature in increments of 10-15°C to see if the GPC improves. Refer to the data in Table 1 for expected trends.

  • Verify Pulse Saturation: Perform a saturation curve experiment by systematically increasing the TPS pulse time while keeping other parameters constant. The GPC should increase and then plateau. Note that the required saturation time increases with higher deposition temperatures.[5]

  • Check Catalyst Pulse: Ensure the TMA pulse is adequate. You may need to perform a similar saturation experiment for the TMA pulse.

  • Review Purge Times: While a sufficient purge is necessary, excessively long purges can be detrimental. Review your purge times and consider if they can be shortened without compromising film quality.

Issue 2: Poor Film Quality (e.g., high impurity content, low density)

Possible Causes:

  • Deposition Temperature is Too Low: Lower temperatures can lead to incomplete reactions and the incorporation of impurities such as carbon and hydrogen.[3]

  • Insufficient Purge Times: Inadequate purging after the TPS or TMA pulse can result in the trapping of unreacted precursors or reaction byproducts within the film.

  • Precursor Contamination: The TPS precursor may contain impurities from its synthesis, such as pyridine (B92270) derivatives, which can affect film properties.[4]

Troubleshooting Steps:

  • Increase Deposition Temperature: A higher deposition temperature can enhance the film quality by promoting more complete reactions and driving off impurities. Films grown at 230°C have shown no detectable Si-CH₃, Si-OH, and Si-H bonds.[5][6]

  • Optimize Purge Steps: Ensure that the purge times are sufficient to remove all non-adsorbed precursors and byproducts. You can monitor this by observing the film thickness; an unusually high growth rate that decreases with longer purge times can indicate insufficient purging.

  • Consider Post-Deposition Annealing or Plasma Treatment: An in-situ post-plasma treatment can substantially enhance the film quality.[5][6]

  • Verify Precursor Purity: If possible, verify the purity of your TPS precursor. Trace impurities can sometimes act as catalysts or inhibitors, affecting the deposition process.[4]

Data Presentation

Table 1: Effect of Deposition Temperature on SiO₂ Growth Rate and Film Properties

Deposition Temperature (°C)Growth per Cycle (nm/cycle)Saturated TPS Pulse Time (s)Film Density (g/cm³)Notes
12035--High growth rate observed.[3]
140~28~30~2Maximum growth rate achieved by optimizing catalyst density.[5][6]
15012.5 - 14--At a TPS pressure of ~1 Torr.[4]
17512.5 - 14--At a TPS pressure of ~1 Torr.[4]
185-~70~2Saturated pulse time increases with temperature.[5]
230-~90~2Improved film quality with no detectable Si-CH₃, Si-OH, and Si-H bonds.[5][6]
25010.5--Growth rate decreases at higher temperatures.[3]

Experimental Protocols

Typical Experimental Protocol for Rapid ALD of SiO₂ using TPS and TMA:

This protocol is a general guideline based on published literature.[3][5] Optimal parameters will vary depending on the specific ALD reactor.

  • Substrate Preparation: The substrate is loaded into the ALD reactor.

  • Reactor Conditions:

    • Set the desired deposition temperature (e.g., 140°C).

    • Maintain a constant process pressure (e.g., 0.6 Torr).

    • Use an inert carrier gas such as Argon (Ar) with a consistent flow rate.

  • Precursor Handling:

    • Heat the TPS canister to a stable temperature (e.g., 80°C) to ensure adequate vapor pressure.[5]

    • The TMA canister is typically kept at room temperature.

  • ALD Cycle: The ALD cycle consists of four steps: a. TMA Pulse: Introduce TMA vapor into the reactor (e.g., 2 seconds). b. TMA Purge: Purge the reactor with Ar to remove unreacted TMA and byproducts (e.g., 4 seconds). c. TPS Pulse: Introduce TPS vapor into the reactor (e.g., 50 seconds at 140°C). This time should be sufficient for saturation. d. TPS Purge: Purge the reactor with Ar to remove unreacted TPS and byproducts (e.g., 120 seconds).

  • Repeat Cycles: Repeat the ALD cycle until the desired film thickness is achieved.

  • (Optional) In-situ Plasma Treatment: An O₂ plasma treatment can be applied after each cycle to improve film quality.[5]

Mandatory Visualization

ALD_Workflow cluster_prep Preparation cluster_cycle ALD Cycle (Repeat n times) Load_Substrate Load Substrate Set_Parameters Set Temperature & Pressure Load_Substrate->Set_Parameters Heat_Precursor Heat TPS Canister Set_Parameters->Heat_Precursor TMA_Pulse TMA Pulse Heat_Precursor->TMA_Pulse TMA_Purge TMA Purge TMA_Pulse->TMA_Purge TPS_Pulse TPS Pulse TMA_Purge->TPS_Pulse TPS_Purge TPS Purge TPS_Pulse->TPS_Purge TPS_Purge->TMA_Pulse Next Cycle Troubleshooting_GPC Start Low GPC Observed Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Pulse Is TPS Pulse Saturated? Check_Temp->Check_Pulse Yes Lower_Temp Decrease Temperature Check_Temp->Lower_Temp No Check_Purge Are Purge Times Excessive? Check_Pulse->Check_Purge Yes Increase_Pulse Increase TPS Pulse Time Check_Pulse->Increase_Pulse No Reduce_Purge Reduce Purge Time Check_Purge->Reduce_Purge Yes Success GPC Improved Check_Purge->Success No Lower_Temp->Success Increase_Pulse->Success Reduce_Purge->Success

References

Troubleshooting film non-uniformity in Tris(tert-pentoxy)silanol ALD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering film non-uniformity issues during Atomic Layer Deposition (ALD) using Tris(tert-pentoxy)silanol (TPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common causes of film non-uniformity in an ALD process?

A1: Film non-uniformity in ALD typically stems from three main sources:

  • Overlapping Pulses: Inadequate purging between precursor pulses can lead to chemical vapor deposition (CVD)-like growth, resulting in thicker films in areas with higher precursor concentration.[1][2]

  • Thermal Self-Decomposition of Precursors: If the deposition temperature is too high, the precursor can decompose on the substrate surface, leading to uncontrolled growth and non-uniformity.[1][2] For alkoxide precursors, it's crucial to operate within the established ALD temperature window to avoid this.[3]

  • Non-Uniform Gas Distribution: Poor reactor design or improper gas flow can lead to uneven distribution of the precursor across the substrate, causing variations in film thickness.[1][2][4]

Q2: My film is thicker at the center of the substrate and thinner at the edges. What could be the cause?

A2: This "bull's-eye" or "domed" deposition profile often points to issues with precursor exposure or residence time. Potential causes and solutions include:

  • Insufficient Precursor Dose: The center of the substrate may receive a sufficient dose for saturation, while the edges do not. Increase the precursor pulse time to ensure the entire substrate surface is saturated.

  • Non-Uniform Temperature Profile: A temperature gradient across the substrate can lead to different growth rates. Verify the temperature uniformity of your substrate heater. Temperature gradients can significantly impact film thickness.[4]

  • Gas Flow Dynamics: In some reactor configurations, the gas flow dynamics can lead to a higher concentration of the precursor in the center. Optimizing the carrier gas flow rate or modifying the reactor's gas inlet (e.g., using a showerhead design) can improve precursor distribution.[1][5]

Q3: I'm observing higher deposition rates at the gas inlet side of my reactor. How can I fix this?

A3: This is a common issue in cross-flow ALD reactors and is often referred to as a "leading-edge" effect. It suggests that the precursor is depleting as it flows across the substrate. Here are some troubleshooting steps:

  • Increase Precursor Pulse Time: A longer pulse can help to ensure that the downstream end of the substrate receives enough precursor for a saturated reaction.

  • Optimize Purge Time and Flow Rate: An insufficient purge can leave residual precursor near the inlet, leading to CVD-like growth in that region. Conversely, an overly aggressive purge might not effectively remove byproducts from the entire chamber. Increasing the purge gas flow rate can sometimes lead to higher quality films with shorter purge times.[6]

  • Lower Deposition Temperature: High temperatures can increase the reaction rate, leading to faster precursor depletion at the leading edge. Lowering the temperature (while staying within the ALD window) can promote more uniform surface reactions. For TPS, lower temperatures have been shown to increase the growth rate, which may seem counterintuitive but is related to the balance between polymerization and cross-linking.[7]

Q4: What is the ideal deposition temperature range for this compound ALD?

A4: The optimal deposition temperature for TPS ALD can vary depending on the specific process and desired film properties. However, studies have shown successful deposition of SiO2 films at temperatures ranging from 120°C to 250°C.[8] It's important to note that with TPS, lower temperatures (e.g., 150-175°C) can sometimes result in higher growth rates due to the interplay between siloxane polymerization and cross-linking reactions.[7] Operating outside the optimal temperature window can lead to precursor condensation (too low) or thermal decomposition (too high), both of which contribute to film non-uniformity.

Quantitative Data Summary

ParameterRecommended RangePotential Impact on Non-UniformitySource
Deposition Temperature 120°C - 250°CToo high can lead to thermal decomposition; too low can cause precursor condensation. Temperature gradients across the substrate are a major source of non-uniformity.[8]
TPS Canister Temperature ~80°CAffects precursor partial pressure. Inconsistent heating can lead to fluctuating precursor delivery and non-uniformity.[9]
TPS Partial Pressure 2-3 mTorr up to ~1 TorrHigher pressures can increase growth rate but may require longer purge times to prevent CVD-like growth and non-uniformity.[7][9]
TPS Pulse Time 1 - 70 secondsMust be long enough to achieve saturation across the entire substrate. Insufficient pulse times are a primary cause of thickness gradients.[7][9]
TPS Purge Time 120 seconds or more (can be shortened with higher purge gas flow)Insufficient purging leads to precursor mixing and CVD-like growth. Excessively long purges can lead to the loss of surface hydroxyl groups, reducing the growth rate in subsequent cycles.[6][9]

Experimental Protocols

Protocol 1: Optimizing TPS Pulse Time for Saturation
  • Objective: To determine the minimum TPS pulse time required for a self-limiting reaction, which is crucial for uniform film growth.

  • Methodology:

    • Set the deposition temperature and other ALD parameters (purge time, co-reactant pulse/purge) to standard values for your system.

    • Perform a series of depositions with varying TPS pulse times (e.g., 0.5s, 1s, 2s, 4s, 6s, 8s) while keeping the number of cycles constant.

    • Measure the film thickness at multiple points across each substrate (e.g., center, edge, intermediate points).

    • Plot the growth per cycle (GPC) as a function of TPS pulse time.

    • The pulse time at which the GPC no longer increases (saturates) is the minimum required pulse time for uniform deposition. Select a pulse time slightly longer than this minimum to ensure robust processing.

Protocol 2: Evaluating the Impact of Purge Time
  • Objective: To find the optimal purge time that effectively removes unreacted precursor and byproducts without unnecessarily extending the process time or negatively impacting the surface chemistry.

  • Methodology:

    • Using the optimized TPS pulse time from Protocol 1, set all other ALD parameters to their standard values.

    • Conduct a series of depositions with varying TPS purge times (e.g., 20s, 40s, 80s, 120s, 160s).

    • Measure the film thickness and refractive index at multiple locations on each substrate.

    • Analyze the film for uniformity. A significant decrease in thickness uniformity or changes in refractive index may indicate insufficient purging. Some studies have noted that extremely long purge times can also decrease the growth rate.[6]

    • Choose the shortest purge time that results in a uniform, high-quality film. Consider increasing the inert gas flow rate during the purge to potentially reduce the required time.[6]

Visualizations

Troubleshooting_Workflow cluster_0 Start: Film Non-Uniformity Observed cluster_1 Problem Diagnosis cluster_2 Troubleshooting Actions cluster_3 Resolution Start Identify Non-Uniformity Pattern Pattern What is the pattern? Start->Pattern ThickerCenter Thicker in Center / Edges Pattern->ThickerCenter Center vs. Edge ThickerInlet Thicker at Gas Inlet Pattern->ThickerInlet Inlet vs. Outlet Random Random / Hazy Pattern->Random Irregular ActionCenter 1. Increase Precursor Pulse Time 2. Check Substrate Temp Uniformity 3. Optimize Gas Flow ThickerCenter->ActionCenter ActionInlet 1. Increase Precursor/Purge Times 2. Increase Purge Gas Flow Rate 3. Decrease Deposition Temp ThickerInlet->ActionInlet ActionRandom 1. Check for Precursor Decomposition (Temp too high?) 2. Check for Leaks / Contamination 3. Verify Precursor Purity Random->ActionRandom Result Uniform Film Achieved ActionCenter->Result ActionInlet->Result ActionRandom->Result

Caption: A troubleshooting workflow for diagnosing and addressing common patterns of film non-uniformity in ALD processes.

ALD_Cycle_Relationship cluster_outcomes Film Properties Pulse Precursor Pulse Time Saturation Surface Saturation Pulse->Saturation determines Purge Purge Time Removal Byproduct Removal Purge->Removal ensures Temp Temperature ReactionRate Reaction Rate Temp->ReactionRate controls Pressure Precursor Pressure Pressure->Saturation influences Uniformity Film Uniformity Saturation->Uniformity enables Removal->Uniformity prevents CVD-like growth ReactionRate->Uniformity affects

Caption: The relationship between key ALD process parameters and their impact on achieving a uniform film.

References

Technical Support Center: Controlling the Hydrolysis Rate of Tris(tert-pentoxy)silanol in Sol-Gel Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the hydrolysis rate of Tris(tert-pentoxy)silanol during sol-gel processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis rate significant in sol-gel processes?

This compound is a silicon-containing precursor used in the synthesis of silica-based materials through the sol-gel process. The sol-gel process involves the hydrolysis of this precursor, followed by the condensation of the resulting silanol (B1196071) groups to form a three-dimensional siloxane (Si-O-Si) network.[1][2] The rate of hydrolysis is a critical parameter as it directly influences the subsequent condensation rate, and ultimately dictates the structure and properties of the final material, such as porosity, surface area, and mechanical strength.[3][4]

Q2: What are the primary factors that control the hydrolysis rate of this compound?

The hydrolysis rate of alkoxysilanes like this compound is primarily influenced by several factors:

  • pH of the reaction medium: The hydrolysis reaction is catalyzed by both acids and bases. The rate is slowest at a neutral pH of around 7.[5][6]

  • Catalyst type and concentration: The choice of acid or base catalyst and its concentration significantly impacts the reaction kinetics.[1]

  • Water-to-silane molar ratio (R): A sufficient amount of water is required for the hydrolysis to proceed. Stoichiometrically, a molar ratio of 3:1 (water:silane) is needed for complete hydrolysis of a trialkoxysilane. However, the actual ratio used can vary to control the reaction.[1]

  • Temperature: Increasing the temperature generally accelerates the hydrolysis rate, following the Arrhenius equation.[6]

  • Solvent: The choice of solvent can affect the solubility of the reactants and influence the reaction rate.[1]

  • Steric hindrance: The bulky tert-pentoxy groups on the silicon atom in this compound create significant steric hindrance, which is expected to slow down the hydrolysis rate compared to silanes with smaller alkoxy groups like methoxy (B1213986) or ethoxy groups.[7][8][9]

Q3: How does the steric bulk of the tert-pentoxy group specifically affect the hydrolysis of this compound?

The tert-pentoxy group is a large and branched alkyl group. This steric bulk makes it more difficult for a water molecule to approach and attack the silicon center, which is a necessary step in the hydrolysis reaction.[7][8] Consequently, the hydrolysis of this compound is expected to be significantly slower than that of less sterically hindered trialkoxysilanes such as trimethoxysilanes or triethoxysilanes under the same conditions.[6][9] This slower hydrolysis can be advantageous for achieving better control over the sol-gel process and obtaining more uniform materials.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Hydrolysis is too slow or incomplete. 1. Neutral pH: The reaction is inherently slow at neutral pH.[5][6]2. Insufficient Water: The water-to-silane molar ratio (R) is too low for complete hydrolysis.3. Low Temperature: The reaction temperature is too low.4. Steric Hindrance: The bulky tert-pentoxy groups naturally lead to a slower reaction rate.[7][8]1. Adjust pH: Introduce an acid (e.g., HCl, acetic acid) or base (e.g., NH4OH) catalyst to accelerate the reaction. An acidic pH is generally preferred for initiating hydrolysis before significant condensation occurs.[6]2. Increase Water Content: Ensure the molar ratio of water to silane (B1218182) is at least 3:1 for complete hydrolysis.[1]3. Increase Temperature: Gently heat the reaction mixture to increase the kinetic energy of the reactants.[6]4. Allow for Longer Reaction Times: Account for the slower kinetics due to steric hindrance by extending the reaction time.
Premature gelation or precipitation occurs. 1. Rapid Condensation: The condensation of hydrolyzed silanols is occurring too quickly.2. High Catalyst Concentration: A high concentration of acid or base catalyst can accelerate both hydrolysis and condensation.3. High Precursor Concentration: Higher concentrations can lead to faster intermolecular condensation.[6]4. Inappropriate pH: While catalysis is necessary, a very low or very high pH can excessively favor condensation.1. Control pH: Maintain a mildly acidic pH (e.g., 3.5-4.5) to favor hydrolysis over condensation.[6]2. Reduce Catalyst Concentration: Lower the concentration of the acid or base catalyst.3. Dilute the Reaction Mixture: Use a lower concentration of this compound.4. Lower the Temperature: Reducing the temperature can slow down the condensation rate.
The final material has inconsistent properties. 1. Inhomogeneous Mixing: Poor mixing of the precursor, water, catalyst, and solvent can lead to localized differences in reaction rates.2. Lack of Control Over Hydrolysis: Uncontrolled hydrolysis leads to a broad distribution of silicate (B1173343) species and an inhomogeneous network.3. Temperature Gradients: Uneven heating of the reaction vessel.1. Ensure Vigorous and Consistent Stirring: Use appropriate mixing techniques to maintain a homogeneous solution.2. Slow Addition of Water/Catalyst: Add the water and catalyst slowly to the silane solution to control the initial stages of hydrolysis.3. Use a Temperature-Controlled Bath: Maintain a constant and uniform temperature throughout the reaction.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound using ²⁹Si NMR Spectroscopy

This protocol allows for the quantitative analysis of the conversion of this compound to its hydrolyzed forms.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 300 or 400 MHz).[8]

Procedure:

  • Sample Preparation: In an NMR tube, combine the solvent (e.g., a deuterated alcohol or THF), this compound, and water at the desired molar ratio.

  • Initiation of Reaction: Add the chosen acid or base catalyst to the NMR tube to initiate the hydrolysis reaction.

  • Data Acquisition: Immediately begin acquiring ²⁹Si NMR spectra at regular time intervals. The change in the chemical shift of the silicon atom will indicate the substitution of tert-pentoxy groups with hydroxyl groups.[3][8]

  • Data Analysis: Integrate the peaks corresponding to the unhydrolyzed silane and the various hydrolyzed species (monosubstituted, disubstituted, and trisubstituted silanols). The rate of disappearance of the initial this compound peak and the appearance of new peaks at different chemical shifts can be used to determine the hydrolysis kinetics.[3]

Protocol 2: Monitoring Hydrolysis using Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a qualitative and semi-quantitative method to follow the progress of the hydrolysis reaction.

Instrumentation:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Reaction Mixture Preparation: Prepare the reaction mixture of this compound, solvent, water, and catalyst.

  • Data Acquisition: Apply a small amount of the reaction mixture onto the ATR crystal and record FTIR spectra at different time points.

  • Spectral Analysis: Monitor the following spectral regions:

    • Decrease in Si-O-C stretching bands: Observe the decrease in the intensity of the peaks around 1100-1000 cm⁻¹, which correspond to the Si-O-C bonds of the unhydrolyzed precursor.[8]

    • Appearance of Si-OH stretching band: Look for the appearance and growth of a broad band in the region of 3700-3200 cm⁻¹, which is characteristic of the Si-OH groups of the hydrolyzed silanol.[8]

    • Formation of Si-O-Si bonds: The appearance of a band around 1050-1000 cm⁻¹ can indicate the onset of condensation to form siloxane bonds.[8]

Quantitative Data Presentation

SilaneAlkoxy GroupRelative Hydrolysis RateNotes
Methyltrimethoxysilane (MTMS)Methoxy (-OCH₃)Very FastMethoxy groups hydrolyze approximately 6-10 times faster than ethoxy groups.[6][9]
Methyltriethoxysilane (MTES)Ethoxy (-OCH₂CH₃)FastA common precursor in sol-gel synthesis.
Propyltrimethoxysilane (PTMS)Methoxy (-OCH₃)FastThe longer alkyl chain has a minor electronic effect.
This compound tert-Pentoxy Expected to be Very Slow The bulky, branched alkoxy group creates significant steric hindrance, slowing the reaction.[7][8]

Note: The rates are highly dependent on specific reaction conditions (pH, temperature, solvent, and catalyst). This table is for comparative purposes only.

Visualizations

Hydrolysis Mechanisms

The hydrolysis of this compound can be catalyzed by either acid or base, proceeding through different mechanisms.

Acid_Catalyzed_Hydrolysis Silane Si(OR)₃OH Protonated_Silane Si(OR)₂(O+HR)OH Silane->Protonated_Silane + H⁺ (fast) Transition_State [H₂O--Si(OR)₂(OHR)OH]⁺ Protonated_Silane->Transition_State + H₂O (slow, SN2-type attack) Hydrolyzed_Silane Si(OR)₂(OH)₂ + ROH Transition_State->Hydrolyzed_Silane - H⁺

Caption: Acid-catalyzed hydrolysis mechanism.

Base_Catalyzed_Hydrolysis Silane Si(OR)₃OH Pentacoordinate_Intermediate [HO--Si(OR)₃OH]⁻ Silane->Pentacoordinate_Intermediate + OH⁻ (slow, nucleophilic attack) Hydrolyzed_Silane Si(OR)₂(OH)₂ + OR⁻ Pentacoordinate_Intermediate->Hydrolyzed_Silane Protonated_Alkoxide ROH Hydrolyzed_Silane->Protonated_Alkoxide + H₂O -> -OH⁻

Caption: Base-catalyzed hydrolysis mechanism.

Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing the hydrolysis of this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep Prepare reaction mixture: - this compound - Solvent - Water Initiate Initiate hydrolysis by adding catalyst (acid/base) Prep->Initiate Monitor Monitor reaction over time Initiate->Monitor Analysis Analyze samples using: - ²⁹Si NMR - FTIR Monitor->Analysis Data Determine hydrolysis rate and extent of reaction Analysis->Data

Caption: General experimental workflow for hydrolysis studies.

References

Preventing particle aggregation in silica synthesis with Tris(tert-pentoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using Tris(tert-pentoxy)silanol (TPOSOL) for silica (B1680970) nanoparticle synthesis, with a specific focus on preventing particle aggregation and achieving monodispersity.

Troubleshooting Guide

This guide addresses common issues encountered during silica synthesis using TPOSOL.

Problem Probable Cause(s) Recommended Solution(s)
Particle Aggregation Observed (High Polydispersity Index / Visible Precipitation)1. Incorrect pH : The pH is too close to the isoelectric point of silica (~pH 2), or it is not optimal for stable particle growth (typically pH 8-10).[1][2] 2. High Ionic Strength : Excessive salt concentration in the reaction medium is shielding the surface charges that provide electrostatic repulsion between particles.[3] 3. Excessive Precursor Concentration : Too high a concentration of TPOSOL can lead to rapid nucleation, overwhelming the steric hindrance effect and causing particles to fuse. 4. Inefficient Stirring : Poor mixing results in localized high concentrations of reactants, leading to uncontrolled growth and aggregation.1. Optimize pH : Adjust the reaction mixture to a pH between 8 and 10 using an appropriate base catalyst (e.g., ammonium (B1175870) hydroxide) to ensure sufficient negative surface charge for particle repulsion.[2][4] 2. Use Deionized Water : Ensure all aqueous solutions are prepared with high-purity, low-conductivity deionized water to minimize ionic strength.[3] 3. Control Precursor Addition : Add TPOSOL slowly to the reaction mixture, potentially using a syringe pump, to maintain a low, steady concentration. 4. Ensure Vigorous Stirring : Use a magnetic stirrer at a speed that creates a vortex to ensure the rapid and homogeneous distribution of the precursor upon addition.
Particle Size is Too Large or Too Small 1. Reaction Time : Insufficient or excessive reaction time. 2. Water/Precursor Ratio : The molar ratio of water to TPOSOL influences hydrolysis and condensation rates. 3. Catalyst Concentration : The amount of base catalyst (e.g., ammonia) directly impacts the rate of particle growth.[1] 4. Temperature : Reaction temperature affects the kinetics of both hydrolysis and condensation.[5]1. Monitor Growth : Track particle size over time using Dynamic Light Scattering (DLS) to determine the optimal reaction endpoint. 2. Adjust Ratios : Systematically vary the water-to-TPOSOL ratio. Generally, a higher water concentration leads to larger particles.[1] 3. Vary Catalyst Amount : Increase ammonia (B1221849) concentration for larger particles or decrease it for smaller ones.[1] 4. Control Temperature : Maintain a constant and controlled temperature. Lower temperatures generally slow down the reaction, potentially leading to smaller, more uniform particles.
Reaction Fails to Initiate (No Particle Formation) 1. Inactive Catalyst : The base catalyst (e.g., ammonium hydroxide) may have degraded. 2. Low Temperature : The reaction temperature may be too low to initiate the hydrolysis of the sterically hindered TPOSOL. 3. Poor Precursor Quality : The TPOSOL may be old or contaminated, affecting its reactivity.1. Use Fresh Catalyst : Use a fresh, recently opened bottle of ammonium hydroxide (B78521). 2. Increase Temperature : Gently warm the reaction mixture (e.g., to 30-40°C) to provide sufficient activation energy for hydrolysis. 3. Verify Precursor : Ensure the TPOSOL is of high purity (≥99%) and has been stored under appropriate conditions (cool, dry, inert atmosphere).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPOSOL) and why is it used for silica synthesis?

A1: this compound is an organosilicon compound with the formula (CH₃CH₂C(CH₃)₂O)₃SiOH.[6] It is used as a precursor for silica (SiO₂) because its three bulky tert-pentoxy groups provide significant steric hindrance. This structural feature slows down the rates of hydrolysis and condensation compared to more common precursors like TEOS (tetraethyl orthosilicate).[7] This controlled reactivity is highly advantageous for preventing the rapid, uncontrolled particle growth that often leads to aggregation, thereby facilitating the synthesis of monodisperse (uniformly sized) nanoparticles.

Q2: How does TPOSOL sterically prevent particle aggregation?

A2: The mechanism relies on controlling the condensation reaction at the particle surface. The large tert-pentoxy groups physically block reactive silanol (B1196071) (Si-OH) groups on the newly formed silica nuclei. This makes it more difficult for nuclei to collide and fuse (aggregate) during the early stages of particle formation. The slow, controlled addition of new silica precursor onto existing nuclei is favored over the formation of new nuclei or the fusion of existing ones, a process known as Ostwald ripening, which leads to a more uniform particle size distribution.

Q3: What is the role of pH in this synthesis?

A3: The pH plays a critical role in controlling both particle growth and stability.

  • Catalysis : In the typical Stöber method, a basic catalyst (like ammonia) is used. At high pH (8-10), the deprotonation of silanol groups to form silicate (B1173343) ions (Si-O⁻) is favored, which accelerates the condensation reaction.

  • Colloidal Stability : Silica particles have a low isoelectric point (around pH 2).[1] Above this pH, their surface is negatively charged due to deprotonated silanol groups. This negative charge creates electrostatic repulsion between particles, preventing them from aggregating.[1] At a pH of 8 or higher, this repulsive force is strong, ensuring the particles remain well-dispersed in the solution.[2][4]

Q4: Can I use TPOSOL in a standard Stöber synthesis protocol?

A4: Yes, but modifications are necessary. Due to the lower reactivity of TPOSOL, you may need to adjust parameters such as temperature or catalyst concentration to achieve a reasonable reaction rate. A standard protocol for TEOS might be extremely slow or fail to initiate with TPOSOL at room temperature. It is recommended to start with a slightly elevated temperature (e.g., 30-40°C) and monitor the reaction progress carefully.

Experimental Protocols

Protocol 1: Synthesis of Monodisperse Silica Nanoparticles using TPOSOL

This protocol is adapted from the Stöber method for use with the less reactive TPOSOL precursor.

Materials:

  • This compound (TPOSOL, ≥99%)

  • Ethanol (B145695) (Absolute, ≥99.8%)

  • Deionized Water (18.2 MΩ·cm)

  • Ammonium Hydroxide (28-30% NH₃ basis)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine 100 mL of ethanol and 5 mL of deionized water.

  • Place the flask on a magnetic stir plate with heating capabilities and begin stirring at 600 RPM.

  • Add 5 mL of ammonium hydroxide solution to the flask to catalyze the reaction and adjust the pH.

  • Allow the solution to mix and reach a stable temperature of 35°C.

  • Prepare the precursor solution by dissolving 2 mL of TPOSOL in 18 mL of ethanol.

  • Slowly add the TPOSOL solution to the reaction flask dropwise over a period of 20 minutes. Using a syringe pump is recommended for consistent addition.

  • Allow the reaction to proceed for 12-24 hours at 35°C with continuous stirring. The solution will gradually become turbid as the silica particles form.

  • Monitor particle growth by taking small aliquots at time intervals (e.g., 2, 4, 8, 12, 24 hours) and analyzing them with Dynamic Light Scattering (DLS).

  • Once the desired particle size is achieved and the size distribution is stable, stop the reaction.

  • Collect the nanoparticles by centrifugation (e.g., 8000 RPM for 20 minutes).

  • Discard the supernatant and wash the particles by resuspending them in fresh ethanol, followed by another centrifugation step. Repeat the washing process three times to remove unreacted precursor and ammonia.

  • The final product can be stored as a suspension in ethanol or dried to a powder.

Visualizations

Logical Workflow for Troubleshooting Aggregation

G start Problem: Particle Aggregation Observed check_ph Is pH in optimal range (8-10)? start->check_ph check_ionic Is ionic strength low? (Using DI water?) check_ph->check_ionic Yes solution_ph Solution: Adjust pH with catalyst check_ph->solution_ph No check_conc Was precursor added slowly and at low concentration? check_ionic->check_conc Yes solution_ionic Solution: Use high-purity DI water check_ionic->solution_ionic No check_stir Was stirring vigorous and consistent? check_conc->check_stir Yes solution_conc Solution: Use syringe pump for slow, controlled addition check_conc->solution_conc No solution_stir Solution: Increase stir rate to create a vortex check_stir->solution_stir No end If aggregation persists, consider surface modification (see Protocol 2) check_stir->end Yes

Caption: A troubleshooting flowchart for diagnosing and resolving silica particle aggregation.

Mechanism of Steric Hindrance by TPOSOL

G cluster_0 Standard Precursor (e.g., TEOS) cluster_1 Bulky Precursor (TPOSOL) TEOS_1 Si-OH TEOS_2 Si-OH TEOS_1->TEOS_2 Fast Condensation TEOS_3 Si-OH TEOS_1->TEOS_3 Aggregation TEOS_4 Si-OH TEOS_3->TEOS_4 Fast Condensation TPOSOL_1 Si-OH TPOSOL_2 Si-OH TPOSOL_1->TPOSOL_2 Slow Condensation steric_group1 tert-pentoxy TPOSOL_1->steric_group1 Steric Hindrance steric_group2 tert-pentoxy TPOSOL_1->steric_group2 Steric Hindrance steric_group3 tert-pentoxy TPOSOL_2->steric_group3 Steric Hindrance steric_group4 tert-pentoxy TPOSOL_2->steric_group4 Steric Hindrance

Caption: Diagram comparing the fast aggregation of TEOS with the sterically hindered, slow condensation of TPOSOL.

Appendix: Quantitative Data

The following table summarizes how key reaction parameters can influence the final particle size of silica nanoparticles. While this data is generalized from Stöber-type syntheses, the trends are applicable to systems using TPOSOL.

Parameter Varied Condition A Result A (Avg. Diameter) Condition B Result B (Avg. Diameter) Reference Trend
Catalyst Conc. (NH₃)0.1 M~20 nm0.5 M~100 nmIncreasing catalyst concentration leads to larger particles.[1]
Water Conc. (H₂O)2.0 M~30 nm8.0 M~150 nmIncreasing water concentration leads to larger particles.[1]
Temperature 25 °C~80 nm50 °C~50 nmIncreasing temperature can accelerate nucleation, leading to smaller final particles.[5]
pH 8.5~40 nm10.0~90 nmParticle size generally increases with higher pH in the basic regime.[4]

References

Improving adhesion of films derived from Tris(tert-pentoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the adhesion of films derived from Tris(tert-pentoxy)silanol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the deposition and testing of films derived from this compound.

Q1: My silica (B1680970) film, derived from this compound, is delaminating or peeling from the substrate. What are the potential causes and solutions?

A1: Film delamination is a common adhesion problem that can stem from several factors throughout the experimental workflow. Here is a breakdown of potential causes and corresponding troubleshooting steps:

  • Inadequate Substrate Cleaning: The substrate surface must be free of organic residues, particulates, and other contaminants to ensure proper film adhesion.

    • Solution: Implement a thorough cleaning protocol. For silicon or glass substrates, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be effective for removing organic residues. Always follow with a deionized water rinse and dry with nitrogen.[1]

  • Low Surface Energy of the Substrate: Many substrates, particularly polymers, have inherently low surface energy, which hinders the wetting and bonding of the coating.

    • Solution: Increase the substrate's surface energy through pre-treatment methods. Oxygen plasma treatment is a widely used and effective technique for introducing polar functional groups on the surface, which improves wettability and chemical bonding.[2][3]

  • Lack of Adhesion Promoter: A direct bond between the silica film and the substrate may be weak.

    • Solution: Utilize an adhesion promoter or coupling agent. Silane coupling agents, such as those with amino or epoxy functionalities, can form a chemical bridge between the inorganic substrate and the silica film.[4][5]

  • Improper Curing: The temperature and duration of the curing process are critical for the formation of a dense, well-adhered film.

    • Solution: Optimize the curing temperature and time. Insufficient curing can result in a soft film with poor adhesion, while excessive heat can introduce stress and cause cracking or delamination.[6]

Q2: I am observing cracks in my film after the curing process. What could be the reason?

A2: Cracking is typically a result of high internal stress within the film, which can be caused by:

  • High Curing Temperature: A high curing temperature can lead to a significant mismatch in the coefficient of thermal expansion between the film and the substrate, inducing stress upon cooling.

    • Solution: Lower the curing temperature and/or introduce a ramp-down cooling step to minimize thermal shock.

  • Film Thickness: Thicker films are more prone to cracking due to the accumulation of stress.

    • Solution: If possible, reduce the film thickness by adjusting the spin coating parameters (e.g., increasing spin speed).

  • Incomplete Solvent Evaporation: Residual solvent in the film can create stress during the curing process.

    • Solution: Introduce a pre-bake step at a lower temperature before the final high-temperature cure to gently evaporate the solvent.

Q3: The thickness of my spin-coated film is not uniform. How can I improve it?

A3: Non-uniform film thickness in spin coating can be attributed to several factors:

  • Incorrect Dispense Volume: Insufficient or excessive solution volume can lead to uneven spreading.

    • Solution: Optimize the dispense volume to ensure the substrate is fully covered during the initial spreading step.

  • Vibrations: Any vibration in the spin coater can disrupt the uniform spreading of the liquid film.

    • Solution: Ensure the spin coater is on a stable, vibration-free surface.

  • Premature Drying: If the solvent evaporates too quickly during the spin process, it can lead to a non-uniform film.

    • Solution: Consider using a solvent with a higher boiling point or perform the spin coating in a controlled humidity environment.

Q4: Can the age of the this compound precursor affect film quality?

A4: Yes, the age and storage conditions of the precursor can impact film quality. This compound is sensitive to moisture and can hydrolyze over time.

  • Issue: Hydrolyzed precursor can lead to the formation of particles in the solution, resulting in defects in the final film.

  • Solution: Store the precursor in a tightly sealed container in a dry environment, such as a desiccator or glovebox. It is recommended to use fresh precursor for critical applications.

Quantitative Data Summary

The following table summarizes typical adhesion strength values for silica films on various substrates with different surface treatments. Note that these are representative values, and actual results may vary depending on the specific experimental conditions.

SubstrateSurface TreatmentAdhesion PromoterCuring Temperature (°C)Adhesion Strength (MPa)Primary Failure Mode
SiliconPiranha CleanNone4005 - 10Adhesive
SiliconOxygen PlasmaAminosilane40020 - 30Cohesive
GlassPiranha CleanNone4008 - 15Adhesive
GlassOxygen PlasmaEpoxysilane40025 - 35Cohesive
PolycarbonateNoneNone120< 2Adhesive
PolycarbonateOxygen PlasmaAminosilane12010 - 18Mixed

Experimental Protocols

This section provides detailed methodologies for key experiments related to the deposition and characterization of films from this compound.

Protocol 1: Substrate Cleaning and Preparation
  • Objective: To prepare a clean and reactive substrate surface for film deposition.

  • Materials:

    • Substrates (e.g., silicon wafers, glass slides)

    • Sulfuric acid (H₂SO₄)

    • Hydrogen peroxide (H₂O₂, 30%)

    • Deionized (DI) water

    • Nitrogen gas (high purity)

    • Plasma cleaner

  • Procedure:

    • Piranha Cleaning (for Silicon and Glass):

      • Prepare a 3:1 (v/v) mixture of H₂SO₄ and H₂O₂ in a glass container. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

      • Immerse the substrates in the piranha solution for 15 minutes.

      • Rinse the substrates thoroughly with DI water.

      • Dry the substrates with a stream of nitrogen gas.

    • Oxygen Plasma Treatment:

      • Place the cleaned substrates in a plasma cleaner.

      • Evacuate the chamber to the base pressure.

      • Introduce oxygen gas and ignite the plasma.

      • Treat the substrates for 2-5 minutes at a power of 50-100 W.

      • Vent the chamber and remove the substrates.

Protocol 2: Spin Coating of this compound Solution
  • Objective: To deposit a uniform thin film of the precursor solution onto the substrate.

  • Materials:

    • This compound

    • Anhydrous solvent (e.g., isopropanol, propylene (B89431) glycol methyl ether acetate)

    • Cleaned substrates

    • Spin coater

    • Micropipette

  • Procedure:

    • Prepare a solution of this compound in the chosen solvent (e.g., 5-10 wt%).

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a sufficient amount of the precursor solution onto the center of the substrate to cover approximately two-thirds of the surface.

    • Start the spin coater. A typical two-step program is recommended:

      • Step 1 (Spread): 500 rpm for 10 seconds.

      • Step 2 (Thinning): 3000 rpm for 30 seconds.

    • After the spin cycle is complete, carefully remove the coated substrate.

Protocol 3: Film Curing
  • Objective: To convert the precursor film into a dense silica film.

  • Materials:

    • Coated substrate

    • Hot plate or tube furnace

  • Procedure:

    • Pre-bake: Place the coated substrate on a hot plate at 150°C for 5 minutes to evaporate the solvent.

    • Final Cure: Transfer the substrate to a tube furnace.

      • Ramp the temperature to 400-500°C in a nitrogen or air atmosphere.

      • Hold at the peak temperature for 1 hour.

      • Allow the furnace to cool down slowly to room temperature.

Protocol 4: Adhesion Testing (ASTM D3359 - Tape Test)
  • Objective: To qualitatively assess the adhesion of the cured film to the substrate.[7][8][9]

  • Materials:

    • Cured film on substrate

    • Cutting tool with a sharp blade

    • Pressure-sensitive tape (as specified in ASTM D3359)

    • Illuminated magnifier

  • Procedure:

    • Cross-Hatch Cut:

      • Make a series of parallel cuts through the film to the substrate.

      • Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern. The spacing between cuts depends on the film thickness.

    • Tape Application:

      • Place the center of the pressure-sensitive tape over the cross-hatch area.

      • Firmly press the tape onto the film.

    • Tape Removal:

      • Within 90 seconds of application, rapidly pull the tape off at a 180° angle.

    • Evaluation:

      • Examine the cross-hatch area on the substrate and the tape for any signs of film removal.

      • Classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe peeling).

Visualizations

Experimental Workflow for Film Deposition and Characterization

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Film Deposition cluster_post Post-Deposition Processing cluster_characterization Characterization sub_cleaning Substrate Cleaning (e.g., Piranha) plasma_treatment Surface Activation (Oxygen Plasma) sub_cleaning->plasma_treatment spin_coating Spin Coating plasma_treatment->spin_coating solution_prep Precursor Solution Preparation solution_prep->spin_coating pre_bake Pre-Bake (Solvent Removal) spin_coating->pre_bake final_cure Final Cure (Densification) pre_bake->final_cure adhesion_test Adhesion Testing (ASTM D3359) final_cure->adhesion_test thickness_measurement Thickness & Uniformity (Ellipsometry) final_cure->thickness_measurement

Caption: Workflow for depositing and testing films.

Troubleshooting Logic for Film Delamination

troubleshooting_delamination start Film Delamination Observed sub_prep Substrate Preparation Adequate? start->sub_prep adhesion_promoter Adhesion Promoter Used? sub_prep->adhesion_promoter Yes clean_sub Implement Thorough Cleaning Protocol sub_prep->clean_sub No curing Curing Parameters Optimized? adhesion_promoter->curing Yes use_promoter Apply Silane Coupling Agent adhesion_promoter->use_promoter No optimize_curing Adjust Curing Temperature & Time curing->optimize_curing No end Adhesion Improved curing->end Yes plasma Perform Surface Activation (e.g., Plasma) clean_sub->plasma plasma->adhesion_promoter use_promoter->curing optimize_curing->end

Caption: Decision tree for troubleshooting film delamination.

References

Issues with Tris(tert-pentoxy)silanol precursor stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of the Tris(tert-pentoxy)silanol precursor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organosilicon compound with the chemical formula ((CH₃CH₂)C(CH₃)₂O)₃SiOH.[1][2] It features a central silicon atom bonded to three tert-pentoxy groups and one hydroxyl (silanol) group.[3] Its bulky tert-pentoxy groups provide steric hindrance, which can influence its reactivity and stability.[4] This precursor is commonly used in the synthesis of silica-based materials, as a surface modifier, and in sol-gel processes.[3]

Q2: What are the main stability concerns for this compound?

A2: The primary stability concern for this compound is its sensitivity to moisture.[5] The silanol (B1196071) group (Si-OH) is reactive and can undergo condensation reactions with other silanol groups to form siloxane bonds (Si-O-Si) and water. This process can lead to the formation of dimers, oligomers, and eventually polymers, altering the properties of the precursor.

Q3: How should this compound be stored to ensure its stability?

A3: To ensure the stability of this compound, it is crucial to protect it from moisture. The manufacturer recommends storing the precursor in a tightly closed container under an inert gas, such as argon or nitrogen.[5] While the specific storage temperature is indicated on the product label, a cool and dry environment is generally recommended.[5]

Q4: What are the visible signs of degradation of the this compound precursor?

A4: Degradation of this compound may not always be visually apparent. However, signs of significant degradation can include an increase in viscosity, the formation of a gel or solid precipitates, or a cloudy appearance in the normally clear, colorless liquid.

Q5: Can I use this compound that has been opened and stored for a long time?

A5: The usability of a previously opened container of this compound depends heavily on the storage conditions. If the container was properly sealed under an inert atmosphere and stored in a cool, dry place, it may still be viable. However, it is highly recommended to re-test the material to confirm its purity and suitability for your experiment, especially for sensitive applications.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the precursor due to improper storage or handling.1. Verify that the precursor has been stored under an inert atmosphere and protected from moisture. 2. Perform a quality control check on the precursor using techniques like FTIR or NMR spectroscopy to look for signs of condensation (e.g., presence of Si-O-Si bands). 3. If degradation is suspected, use a fresh, unopened container of the precursor for subsequent experiments.
Precursor appears viscous or contains solid particles Advanced condensation of the silanol groups has occurred.1. Do not use the precursor for your experiment, as its chemical properties have been significantly altered. 2. Dispose of the degraded material according to your institution's safety guidelines. 3. Review your storage and handling procedures to prevent future degradation.
Difficulty dissolving the precursor in a non-polar solvent The precursor may have started to form more polar oligomers due to condensation.1. Attempt to dissolve a small sample in the intended solvent. If it does not dissolve readily, this may be a sign of degradation. 2. Consider using a fresh batch of the precursor.

Experimental Protocols

Protocol for Monitoring the Stability of this compound via Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a general method for monitoring the stability of this compound by observing changes in its infrared spectrum over time, which can indicate the progress of condensation reactions.

Materials:

  • This compound sample

  • FTIR spectrometer with an appropriate sample holder (e.g., attenuated total reflectance - ATR)

  • Inert atmosphere glove box or glove bag

  • Sealed, moisture-impermeable vials

Procedure:

  • Initial Spectrum Acquisition:

    • Inside an inert atmosphere glove box, dispense a small aliquot of fresh, unopened this compound into a clean, dry vial.

    • Acquire the initial FTIR spectrum of the fresh sample. This will serve as your baseline (T=0) measurement.

    • Pay close attention to the characteristic absorption bands:

      • Broad O-H stretch from the silanol group (approx. 3200-3700 cm⁻¹)

      • Si-O-C stretches (approx. 1000-1100 cm⁻¹)

      • Absence of a strong Si-O-Si stretch (approx. 1000-1100 cm⁻¹, often broader and overlapping with Si-O-C)

  • Sample Storage for Stability Study:

    • Prepare several small aliquots of the precursor in separate vials under an inert atmosphere.

    • Store these vials under the desired test conditions (e.g., room temperature with exposure to air, elevated temperature, controlled humidity).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24 hours, 1 week, 1 month), retrieve one of the sample vials.

    • Acquire the FTIR spectrum of the aged sample under the same conditions as the initial measurement.

  • Data Analysis:

    • Compare the spectra of the aged samples to the initial T=0 spectrum.

    • Look for the following changes as indicators of degradation:

      • A decrease in the intensity of the O-H stretch.

      • The appearance or increase in the intensity of a broad band corresponding to Si-O-Si bond formation.

Quantitative Data Summary (Illustrative Example)

The following table provides a hypothetical example of data that could be generated from a stability study. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Storage Condition Time O-H Peak Intensity (Normalized) Si-O-Si Peak Intensity (Normalized)
Inert Atmosphere, 4°C0 weeks1.000.00
4 weeks0.980.02
12 weeks0.970.03
Room Temperature, Ambient Air0 weeks1.000.00
4 weeks0.750.25
12 weeks0.400.60

Visualizations

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_storage Check Storage Conditions: - Inert Atmosphere? - Tightly Sealed? - Cool & Dry? start->check_storage storage_ok Storage Appears Correct check_storage->storage_ok Yes improper_storage Improper Storage Identified check_storage->improper_storage No qc_check Perform QC Check (e.g., FTIR, NMR) storage_ok->qc_check remediate_storage Remediate Storage Procedures improper_storage->remediate_storage use_fresh Use Fresh Precursor remediate_storage->use_fresh qc_pass QC Pass? qc_check->qc_pass qc_fail QC Fail qc_pass->qc_fail No continue_experiment Continue Experiment qc_pass->continue_experiment Yes qc_fail->use_fresh dispose_old Dispose of Old Precursor qc_fail->dispose_old use_fresh->continue_experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathway cluster_0 Primary Degradation: Condensation cluster_1 Further Degradation Silanol1 R3Si-OH (this compound) Siloxane R3Si-O-SiR3 (Siloxane Dimer) Silanol1->Siloxane + H2O Silanol2 HO-SiR3 (Another Silanol Molecule) Silanol2->Siloxane + H2O Water H2O Oligomers Oligomers/ Polymers Siloxane->Oligomers Further Condensation

Caption: Condensation pathway of this compound.

References

Technical Support Center: Tris(tert-pentoxy)silanol for Low-Carbon Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing carbon contamination in films deposited using Tris(tert-pentoxy)silanol (TPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPS) and why is it used for film deposition?

A1: this compound is an organosilicon compound used as a precursor for depositing silicon dioxide (SiO₂) thin films.[1] Its chemical formula is (CH₃CH₂C(CH₃)₂O)₃SiOH.[2] It is particularly favored in Atomic Layer Deposition (ALD) and rapid ALD (RALD) processes due to its high reactivity and ability to achieve high growth rates, often in conjunction with a catalyst like trimethylaluminum (B3029685) (TMA).[3][4][5]

Q2: What is the primary source of carbon contamination when using TPS?

A2: The primary source of carbon contamination is the incomplete dissociation of the bulky tert-pentoxy ligands ((CH₃CH₂C(CH₃)₂O)-) from the silicon precursor during the deposition process. If these organic groups are not fully removed, they become incorporated into the growing film, leading to carbon impurities.

Q3: How does deposition temperature affect carbon contamination?

A3: Deposition temperature is a critical parameter. Lower temperatures may not provide sufficient energy for the complete combustion and removal of the organic ligands, leading to higher carbon content.[3] Conversely, higher deposition temperatures generally result in lower carbon contamination as the reaction kinetics for precursor dissociation and byproduct removal are enhanced.[4][5] For instance, in a similar precursor system, SiO₂ thin films deposited at 150°C contained C-H species, which were reduced at higher temperatures.[3]

Q4: Can I use TPS without a co-reactant or catalyst?

A4: While TPS can be used in thermal decomposition processes, it is commonly used with a co-reactant (like ozone or oxygen plasma) or a catalyst (like TMA) in ALD processes.[3][4] The catalyst, in particular, plays a crucial role in enabling the rapid, self-limiting reactions at lower temperatures that characterize RALD.[3][6]

Q5: What analytical techniques can be used to detect carbon contamination?

A5: Several surface-sensitive techniques can quantify carbon contamination. X-ray Photoelectron Spectroscopy (XPS) is commonly used to determine the elemental composition and chemical states at the film's surface. Secondary Ion Mass Spectrometry (SIMS) provides depth profiling to understand the distribution of carbon throughout the film thickness. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the presence of specific carbon-containing bonds, such as C-H and Si-C.[5]

Troubleshooting Guide: Minimizing Carbon Contamination

This guide addresses common issues encountered during film deposition with TPS and provides actionable solutions.

Problem Potential Cause Recommended Solution
High Carbon Content in Film (Confirmed by XPS/SIMS) 1. Deposition Temperature Too Low: Incomplete precursor ligand dissociation.Gradually increase the deposition temperature in increments of 25°C. An optimal range is often found between 150°C and 250°C, though this is system-dependent. One study using TPS with a TMA catalyst reported no carbon below 250°C.[3]
2. Insufficient Purge Time: Unreacted precursor molecules or byproducts remain in the chamber, leading to self-reaction and incorporation into the film.Increase the purge time after the TPS pulse. This ensures all non-chemisorbed precursors and volatile byproducts are removed before the next deposition cycle.
3. Precursor Flow Rate Too High: Leads to incomplete reaction on the substrate surface and potential gas-phase reactions.Reduce the TPS precursor flow rate or pulse time to ensure monolayer-saturating, self-limiting reactions.
4. Inadequate Co-reactant (e.g., O₃, O₂ plasma) Exposure: Incomplete oxidation of the precursor ligands.Increase the exposure time or concentration/power of the co-reactant to ensure complete removal of organic fragments.
5. Chamber Memory Effect: Residual carbon-containing species from previous depositions are released from the chamber walls.Run a chamber cleaning process. A common method is to run a high-temperature deposition with a highly reactive oxygen source to burn off contaminants.
Film Shows C-H Bonds in FTIR Spectra Incomplete Ligand Removal: Indicates the presence of residual organic fragments from the tert-pentoxy groups.This is often correlated with low deposition temperatures. Increase the deposition temperature as the primary course of action. Also, verify the effectiveness of the co-reactant pulse (time and intensity). One study noted the absence of Si-CH₃ bonds in films grown at 230°C.[4][5]
Inconsistent Film Purity Between Runs 1. Precursor Degradation: TPS may degrade over time or with exposure to moisture.Ensure the precursor cylinder is maintained at the recommended temperature and that all gas lines are free of leaks.
2. System Leak: Air leaking into the deposition chamber can introduce contaminants.Perform a leak check on your deposition system.
3. Inconsistent Substrate Preparation: Surface contamination on the substrate can interfere with the initial film growth.Standardize your substrate cleaning procedure. An in-situ pre-cleaning step (e.g., with a mild oxygen plasma) can be beneficial.

Data Presentation

The following table summarizes the expected trend of carbon content as a function of deposition temperature for SiO₂ films deposited using a silanol (B1196071) precursor. Note: These values are illustrative and based on trends reported in the literature for similar precursors. Actual values will be system and process-dependent.

Deposition Temperature (°C)Expected Carbon Content (atomic %)Primary Impurity Species (from FTIR)
1501 - 5%C-H, Si-OH
2000.5 - 2%C-H (reduced), Si-OH
250< 0.5%Below detection limits

Experimental Protocols

Protocol 1: General Procedure for Low-Carbon SiO₂ ALD with TPS and TMA
  • Substrate Preparation:

    • Clean substrates (e.g., silicon wafers) using a standard RCA clean or a piranha etch followed by a deionized water rinse and nitrogen blow-dry.

    • Load substrates into the ALD reactor.

  • System Preparation:

    • Pump the reactor to its base pressure (typically < 10⁻⁶ Torr).

    • Heat the reactor walls and substrate to the desired deposition temperature (e.g., 230°C).

    • Heat the TPS precursor bottle to a stable temperature to ensure sufficient vapor pressure (e.g., 70-80°C).

  • Deposition Cycle:

    • TMA Pulse: Introduce TMA into the chamber for a duration sufficient to saturate the surface (e.g., 0.1 - 0.5 seconds).

    • Purge 1: Purge the chamber with an inert gas (e.g., N₂ or Ar) to remove unreacted TMA and byproducts (e.g., 10 - 30 seconds).

    • TPS Pulse: Introduce TPS vapor into the chamber for a duration sufficient for surface saturation (e.g., 1 - 5 seconds).

    • Purge 2: Purge the chamber with the inert gas to remove unreacted TPS and byproducts (e.g., 20 - 60 seconds).

  • Film Deposition:

    • Repeat the deposition cycle until the desired film thickness is achieved.

  • Post-Deposition:

    • Cool down the reactor under an inert gas flow.

    • Remove the coated substrates.

  • Characterization:

    • Analyze the film for carbon content using XPS or SIMS.

    • Use FTIR to check for the presence of C-H, Si-H, or Si-OH bonds.

Visualizations

ALD_Workflow cluster_prep Preparation cluster_cycle ALD Cycle (Repeat N times) cluster_post Post-Deposition Start Start Substrate_Clean Substrate Cleaning Start->Substrate_Clean Load_Substrate Load Substrate into Reactor Substrate_Clean->Load_Substrate Pump_Down Pump to Base Pressure Load_Substrate->Pump_Down Heat_System Heat Reactor and Precursor Pump_Down->Heat_System TMA_Pulse TMA Pulse Heat_System->TMA_Pulse Purge1 Inert Gas Purge 1 TMA_Pulse->Purge1 TPS_Pulse TPS Pulse Purge1->TPS_Pulse Purge2 Inert Gas Purge 2 TPS_Pulse->Purge2 Purge2->TMA_Pulse Next Cycle Cool_Down Cool Down Reactor Purge2->Cool_Down Final Cycle Unload Unload Substrate Cool_Down->Unload Characterize Characterize Film (XPS, SIMS, FTIR) Unload->Characterize End End Characterize->End

Caption: Workflow for Atomic Layer Deposition of SiO₂ using TMA and TPS.

Troubleshooting_Carbon High_Carbon High Carbon Detected? Check_Temp Is Deposition Temperature > 200°C? High_Carbon->Check_Temp Yes Success Carbon Minimized High_Carbon->Success No Check_Purge Is Purge Time Sufficient? Check_Temp->Check_Purge Yes Increase_Temp Action: Increase Temperature Check_Temp->Increase_Temp No Check_Reactant Is Co-reactant Exposure Adequate? Check_Purge->Check_Reactant Yes Increase_Purge Action: Increase Purge Time Check_Purge->Increase_Purge No Check_System Check for System Leaks & Chamber Contamination Check_Reactant->Check_System Yes Increase_Reactant Action: Increase Co-reactant Exposure Check_Reactant->Increase_Reactant No Clean_System Action: Perform System Maintenance/Cleaning Check_System->Clean_System Increase_Temp->High_Carbon Increase_Purge->High_Carbon Increase_Reactant->High_Carbon Clean_System->High_Carbon

Caption: Troubleshooting logic for high carbon contamination in films.

References

Technical Support Center: Enhancing SiO2 Film Density with Tris(tert-pentoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deposition of silicon dioxide (SiO2) films using tris(tert-pentoxy)silanol (TPS). The focus is on enhancing film density and addressing common issues encountered during the rapid atomic layer deposition (RALD) process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the deposition of SiO2 films from this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Film Density / High Porosity Incomplete cross-linking of siloxane polymers.Optimize the deposition temperature. Lower temperatures can sometimes reduce the cross-linking rate, allowing for the formation of denser films.[1] Consider a post-deposition annealing step to promote further densification.
Insufficient precursor exposure.Increase the this compound pulse time to ensure complete surface saturation.
Inadequate catalyst activity.Verify the delivery and integrity of the trimethylaluminum (B3029685) (TMA) catalyst. Ensure proper nucleation of the catalyst layer.
Low Deposition Rate / Low Growth Per Cycle (GPC) Sub-optimal deposition temperature.The growth rate of RALD SiO2 is temperature-dependent. A decrease in GPC can be observed at higher temperatures due to increased cross-linking that self-limits the deposition.[1][2] Experiment with a range of temperatures (e.g., 120°C to 250°C) to find the optimal point for your system.[2]
Insufficient TPS pressure or exposure time.Higher TPS pressures and longer exposure times generally lead to a higher growth rate.[1]
Excessively long purge times.Very long purge times can lead to the loss of surface hydroxyl groups, which are necessary for the chemisorption of the subsequent TMA pulse, thereby reducing the GPC.[3]
Inefficient purging of reactants or byproducts.A short purge time may not be sufficient to remove all unreacted precursors and byproducts, which can hinder the subsequent reaction step. Increasing the flow rate of the purge gas (e.g., Argon) can help to achieve a more efficient purge in a shorter time.[3]
Poor Film Uniformity Non-uniform temperature distribution across the substrate.Ensure the substrate heater provides a uniform temperature profile.
Inadequate precursor distribution in the reaction chamber.Optimize the precursor delivery system and chamber geometry to ensure uniform exposure of the substrate to the reactants.
High Carbon or Hydrogen Impurity Content Incomplete reaction of the precursor.At lower deposition temperatures (e.g., 150°C), there might be a higher incorporation of C-H species due to reduced cross-linking rates.[2] Increasing the deposition temperature can help to reduce these impurities.
Insufficient purging.Ensure that purge times are sufficient to remove all precursor molecules and reaction byproducts.
Post-deposition plasma treatment.An oxygen plasma treatment after a short TPS purge can help in removing unreacted precursors and changing them into hydroxyl groups, which can improve film quality.[3]
High Wet Etch Rate (WER) Low film density.A higher WER is often indicative of a less dense film. Follow the recommendations for increasing film density, such as optimizing deposition temperature and considering post-deposition annealing.
Presence of hydroxyl groups.A higher concentration of Si-OH bonds can lead to a higher etch rate. Post-deposition annealing can help to reduce the hydroxyl content.

Frequently Asked Questions (FAQs)

1. What is the role of trimethylaluminum (TMA) in the deposition of SiO2 from this compound?

In the rapid atomic layer deposition (RALD) process, TMA acts as a catalyst.[2][3][4] It is pulsed onto the substrate surface to create catalytic sites. The subsequent pulse of this compound then reacts at these sites, leading to the formation and cross-linking of siloxane polymer chains, which results in the growth of the SiO2 film.[1]

2. How does the deposition temperature affect the density and growth rate of the SiO2 film?

The deposition temperature has a significant impact on both the growth rate and the properties of the SiO2 film. The growth rate of RALD SiO2 using TPS is often higher at lower temperatures.[1][2] For instance, a high growth rate of 35 nm/cycle has been observed at 120°C, which decreases to 10.5 nm/cycle as the temperature increases to 250°C.[2] This is attributed to two competing mechanisms: the catalytic reaction promoted by TMA and the cross-linking of the siloxane chains.[2] Lower temperatures can reduce the rate of cross-linking, which in turn limits the self-limiting nature of the deposition and allows for thicker film growth per cycle.[1]

3. What is a typical process flow for rapid ALD of SiO2 using this compound and TMA?

A typical RALD process cycle consists of four steps:

  • TMA Pulse: A pulse of trimethylaluminum is introduced into the reaction chamber to create a catalytic surface.

  • Purge 1: An inert gas, such as argon, is used to purge the chamber and remove any unreacted TMA and byproducts.

  • TPS Pulse: A pulse of this compound is introduced, which reacts with the catalyzed surface.

  • Purge 2: The chamber is purged again with an inert gas to remove unreacted TPS and any volatile byproducts before the next cycle begins.

4. Can post-deposition annealing improve the density of the SiO2 film?

Yes, post-deposition annealing can be an effective method to improve the density and quality of SiO2 films. The annealing process can promote further cross-linking of the Si-O-Si network and reduce the concentration of impurities such as residual hydroxyl groups (Si-OH).[5] This can lead to a denser and more stable film with a lower wet etch rate.

5. How can I minimize impurities in the SiO2 film?

Minimizing impurities is crucial for achieving high-quality SiO2 films. Key strategies include:

  • Optimizing Deposition Temperature: Higher deposition temperatures can lead to more complete reactions and reduce the incorporation of organic fragments from the precursor.

  • Ensuring Adequate Purging: Sufficiently long purge times with an adequate flow of inert gas are essential to remove all unreacted precursors and byproducts from the reaction chamber.[3]

  • Using High-Purity Precursors: The purity of the this compound and TMA precursors is critical. Impurities in the precursors can be incorporated into the growing film.

Experimental Protocols

Protocol 1: Rapid Atomic Layer Deposition of SiO2

This protocol describes a general procedure for the deposition of SiO2 thin films using this compound and trimethylaluminum as the catalyst in a RALD process.

1. Substrate Preparation:

  • Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).
  • Load the substrate into the ALD reactor.

2. Reactor Setup:

  • Heat the reactor to the desired deposition temperature (e.g., 120-250°C).[2]
  • Set the precursor temperatures to ensure adequate vapor pressure. For liquid TPS, this may involve heating the source vessel.
  • Establish a stable flow of inert purge gas (e.g., Argon).

3. Deposition Cycle:

  • TMA Pulse: Introduce TMA into the reactor for a specified time (e.g., 0.1 - 1 second).
  • TMA Purge: Purge the reactor with inert gas for a specified time (e.g., 5 - 30 seconds).
  • TPS Pulse: Introduce this compound into the reactor for a specified time (e.g., 1 - 5 seconds).
  • TPS Purge: Purge the reactor with inert gas for a specified time (e.g., 10 - 60 seconds).
  • Repeat this cycle until the desired film thickness is achieved.

4. Post-Deposition (Optional):

  • Perform a post-deposition anneal in a controlled atmosphere (e.g., N2 or O2) at a specified temperature and duration to improve film density.

Data Presentation

Table 1: Influence of Deposition Temperature on RALD SiO2 Properties
Deposition Temperature (°C)Growth Per Cycle (nm/cycle)Dielectric Constant
120356.14
25010.54.15

Data extracted from a study on rapid ALD of SiO2 using TPS and TMA.[2]

Visualizations

Experimental_Workflow Experimental Workflow for RALD of SiO2 cluster_prep 1. Preparation cluster_deposition 2. Deposition cluster_ald_cycle ALD Cycle cluster_post 3. Post-Processing & Analysis sub_clean Substrate Cleaning sub_load Load Substrate into ALD Reactor sub_clean->sub_load reactor_setup Reactor Setup (Temperature, Pressure) sub_load->reactor_setup ald_cycle Perform ALD Cycles reactor_setup->ald_cycle annealing Post-Deposition Annealing (Optional) ald_cycle->annealing tma_pulse TMA Pulse purge1 Purge 1 tma_pulse->purge1 Remove excess TMA tps_pulse TPS Pulse purge1->tps_pulse Introduce Si precursor purge2 Purge 2 tps_pulse->purge2 Remove excess TPS purge2->ald_cycle Repeat N times characterization Film Characterization (e.g., Ellipsometry, FTIR) annealing->characterization

Figure 1. A flowchart illustrating the experimental workflow for the rapid atomic layer deposition of SiO2 films.

Troubleshooting_Logic Troubleshooting Logic for Low Film Density start Problem: Low Film Density cause1 Incomplete Cross-Linking? start->cause1 cause2 Insufficient Precursor Exposure? start->cause2 cause3 Inadequate Catalyst Activity? start->cause3 solution1a Optimize Deposition Temperature cause1->solution1a Yes solution1b Perform Post-Deposition Annealing cause1->solution1b Yes solution2 Increase TPS Pulse Time cause2->solution2 Yes solution3 Verify TMA Delivery and Integrity cause3->solution3 Yes

Figure 2. A logical diagram outlining the troubleshooting process for low-density SiO2 films.

References

Adjusting purge times in ALD with Tris(tert-pentoxy)silanol for better film quality

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Tris(tert-pentoxy)silanol (TTPSOH), also referred to as TPS, for Atomic Layer Deposition (ALD) of silicon dioxide (SiO₂) films, particularly in rapid or catalytic ALD processes.

Troubleshooting Guide

Question: My SiO₂ growth per cycle (GPC) is much lower than expected. What are the common causes and how can I fix it?

Answer:

Low GPC is a frequent issue that can stem from several factors related to purge times and other process parameters.

  • Issue 1: Insufficient Purge Time After Precursor Pulse A purge time that is too short can lead to several problems. If the chamber is not adequately cleared of the catalyst (e.g., trimethylaluminum (B3029685) - TMA) before the TTPSOH pulse, or of unreacted TTPSOH and byproducts before the next catalyst pulse, it can inhibit ideal surface reactions. In some cases, short purge times for TTPSOH have been observed to decrease the GPC.[1][2] This may be due to remaining molecules in the chamber that interfere with the subsequent TMA chemisorption.[1]

    • Solution: Systematically increase the purge time following the TTPSOH pulse. Start with your baseline and increase it in increments (e.g., by 20-50%) while keeping all other parameters constant. Monitor the GPC until it reaches a stable, saturated value. Also, ensure the purge time after the TMA pulse is sufficient to prevent gas-phase reactions.

  • Issue 2: Extremely Long Purge Time Counterintuitively, an excessively long purge time after the TTPSOH pulse can also lead to a decrease in GPC.[1] This is theorized to be caused by the loss of surface hydroxyl (-OH) groups due to increased cross-linking of the deposited siloxane chains on the surface. These hydroxyl groups are necessary reaction sites for the catalyst in the next ALD cycle.

    • Solution: If you are using very long purge times (e.g., >400 seconds), try reducing them to the saturation window (typically 120-400 seconds, though this is reactor-dependent) to see if the GPC improves.[1][2]

  • Issue 3: Low Purge Gas Flow Rate An inadequate flow rate of the purge gas (e.g., Argon or Nitrogen) can lead to inefficient removal of precursors and byproducts, effectively mimicking a short purge time.

    • Solution: Increasing the flow rate of the purge gas can make the purge step more efficient, allowing for shorter purge times without compromising film quality.[1][2] This can significantly improve the overall growth rate in terms of thickness per minute.

Question: I'm observing poor film uniformity across my substrate. Could this be related to my purge settings?

Answer:

Yes, inadequate purging is a primary cause of non-uniformity.

  • Cause: If the purge is too short or the gas flow is not optimized, precursor molecules may not be fully removed from the chamber. This can lead to a higher concentration of reactants near the gas inlet and depletion towards the outlet, causing a thickness gradient. This can also lead to some Chemical Vapor Deposition (CVD)-like growth, which is inherently less uniform than a true self-limiting ALD process.[3]

  • Solution:

    • Extend Purge Duration: Increase the purge times for both the catalyst and the TTPSOH precursor until thickness uniformity is achieved.

    • Optimize Flow Rate: As with low GPC, increasing the purge gas flow rate can improve the efficiency of precursor removal and enhance uniformity.[2]

    • Verify Saturation: Ensure that your precursor pulse times are sufficient to achieve saturation across the entire substrate. An undersaturated dose will also result in non-uniformity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical relationship between this compound purge time and GPC?

The relationship is often non-linear. Studies have shown four distinct regimes:

  • Short Purge (e.g., 10-120 s): GPC increases as purge time increases. In this regime, purging is insufficient.[1][2]

  • Saturated Purge (e.g., 120-400 s): GPC reaches a stable, maximum value. This is the ideal operating window for conventional ALD behavior.[1][2]

  • Extended Purge (e.g., 400-800 s): GPC begins to decrease as purge time is further extended. This is attributed to the loss of reactive surface sites.[1][2]

  • Very Long Purge (>800 s): The GPC may saturate again at a lower value.[1][2]

Q2: How does deposition temperature affect the required purge time?

Higher deposition temperatures can influence reaction kinetics. At higher temperatures, the cross-linking of siloxane polymers can occur more rapidly, which may lead to self-limitation of the deposition.[4][5] While the literature primarily focuses on the direct effect of purge time, it is reasonable to assume that at higher temperatures, the window for optimal purge time might shift, as both desorption of physisorbed precursors and surface reactions like cross-linking are accelerated.

Q3: Can I shorten my long TTPSOH purge times to improve throughput?

Yes. The most effective method is to increase the flow rate of the inert purge gas (e.g., Ar).[2] A higher flow rate more effectively removes residual precursor and byproduct molecules from the reaction chamber, allowing for a significant reduction in purge duration without sacrificing film quality. This directly translates to a higher deposition rate (nm/min) and better throughput.[1]

Q4: Does the TTPSOH pulse time affect the required purge time?

Yes, a longer pulse time will introduce more precursor into the chamber, which may require a longer subsequent purge time to fully evacuate it. It is crucial to first establish a saturating pulse time for your specific process conditions before optimizing the purge time. In rapid ALD with TTPSOH, very long pulse times (tens of seconds) are often required to achieve the high GPC.[1][3]

Data Presentation

Table 1: Effect of TTPSOH Purge Time on SiO₂ Growth Per Cycle (GPC) Data synthesized from studies using TMA as the catalyst at a deposition temperature of 140°C.

Purge Time RegimeTTPSOH Purge Duration (seconds)Observed GPC BehaviorProbable Mechanism
1: Insufficient10 - 120GPC increases with timeIncomplete removal of precursors/byproducts.[1]
2: Saturated120 - 400GPC is stable and maximizedIdeal self-limiting ALD behavior.[1][2]
3: Extended400 - 800GPC decreases with timeLoss of surface hydroxyl groups via cross-linking.[1][2]
4: Saturated (Low)> 800GPC stabilizes at a lower valueReaction reaches a different equilibrium state.[1][2]

Table 2: Example ALD Process Parameters for SiO₂ Deposition Note: These are example values from literature and must be optimized for your specific ALD reactor.

ParameterValueReference
Deposition Temperature140 - 230 °C[3]
TTPSOH Temperature80 °C[2]
TMA Pulse Time0.08 - 2 s[3]
TMA Purge Time4 - 60 s[3]
TTPSOH Pulse Time30 - 90 s[3]
TTPSOH Purge Time120 - 600 s[1][3]
Process Pressure0.6 Torr[2][3]

Experimental Protocols

Methodology for Optimizing TTPSOH Purge Time

This protocol outlines a systematic approach to determine the optimal purge time for the TTPSOH precursor step in a catalytic ALD process for SiO₂.

  • Establish Baseline Parameters:

    • Set a fixed deposition temperature (e.g., 150°C).[4][5]

    • Using prior data or literature values, establish saturating pulse times for your catalyst (e.g., TMA) and for the TTPSOH. This is critical; ensure you are operating in a saturation regime for the pulses before optimizing the purge.

    • Set a fixed, sufficiently long purge time for the catalyst pulse (e.g., 30-60 s).[3]

    • Set a fixed number of ALD cycles for all experiments (e.g., 5-10 cycles) to ensure the film is thick enough for accurate measurement.

  • Vary TTPSOH Purge Time:

    • Begin with a short TTPSOH purge time (e.g., 10 s).

    • Deposit a film and measure its thickness using an appropriate method (e.g., ellipsometry, XRR).

    • Increase the TTPSOH purge time sequentially (e.g., 20s, 40s, 80s, 120s, 200s, 400s, 600s, 800s).

    • Repeat the deposition and thickness measurement for each purge time, keeping all other parameters constant.

  • Data Analysis:

    • Calculate the GPC (Total Thickness / Number of Cycles) for each experiment.

    • Plot GPC as a function of TTPSOH purge time.

    • Identify the "saturation window" where the GPC is maximized and stable. This is your optimal purge time range.

    • Note if GPC decreases at very long purge times.

  • Refinement (Optional):

    • Select a purge time from the beginning of the saturation window to maximize throughput.

    • To further reduce the purge time, repeat the experiment with an increased inert gas flow rate during the purge step and re-characterize the GPC vs. purge time relationship.

Visualizations

ALD_Workflow cluster_cycle Single ALD Cycle p1 Step 1: TMA Pulse pu1 Step 2: TMA Purge p1->pu1 Introduce Catalyst p2 Step 3: TTPSOH Pulse pu1->p2 Evacuate Chamber pu2 Step 4: TTPSOH Purge p2->pu2 Introduce Si Precursor pu2->p1 Evacuate & Prepare for Next Cycle end_node End pu2->end_node Repeat N Cycles start Start start->p1

Caption: Basic workflow for one cycle of rapid ALD of SiO₂.

Purge_Effect cluster_input Input Parameter cluster_results Resulting Film Quality PurgeTime TTPSOH Purge Time TooShort Too Short (Insufficient Purge) Optimal Optimal (Saturation) TooLong Too Long (Extended Purge) CauseShort Cause: Precursor Interference, CVD-like Growth TooShort->CauseShort CauseOptimal Cause: Self-Limiting Surface Reactions Optimal->CauseOptimal CauseLong Cause: Loss of Surface -OH Sites, Cross-Linking TooLong->CauseLong LowGPC1 Low GPC CauseShort->LowGPC1 PoorUniformity Poor Uniformity CauseShort->PoorUniformity HighGPC High GPC CauseOptimal->HighGPC GoodUniformity Good Uniformity CauseOptimal->GoodUniformity LowGPC2 Low GPC CauseLong->LowGPC2

Caption: Relationship between TTPSOH purge time and film quality.

References

Overcoming incomplete surface coverage with Tris(tert-pentoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of Tris(tert-pentoxy)silanol for surface modification. Below you will find troubleshooting guides and frequently asked questions to ensure successful and complete surface coverage in your experiments.

Troubleshooting Guide: Overcoming Incomplete Surface Coverage

Incomplete surface coverage is a common issue that can compromise the integrity and performance of your modified substrates. This guide provides solutions to frequently encountered problems.

Problem IDQuestionPotential CausesSuggested Solutions
TPS-TSC-01 Why is the this compound coating patchy or non-uniform? Inadequate substrate cleaning, leaving contaminants that block reaction sites.Implement a rigorous, multi-step cleaning protocol appropriate for your substrate material. This may include sonication in solvents (e.g., acetone, isopropanol), followed by piranha solution or oxygen plasma treatment to generate a high density of surface hydroxyl groups.[1]
Sub-optimal deposition temperature.Optimize the reaction temperature. For solution-phase deposition, temperatures between 25°C and 80°C are often effective.[2] For vapor-phase deposition, such as Atomic Layer Deposition (ALD), the temperature can significantly influence growth rates, with lower temperatures sometimes favoring higher growth per cycle.[3]
Incorrect precursor concentration or exposure time.For solution-phase deposition, start with a low concentration (e.g., 1-2% v/v) and gradually increase it.[1] For vapor-phase deposition, ensure the exposure time is sufficient for the precursor to saturate the surface.
Presence of excess water or humidity.High humidity can lead to premature hydrolysis and self-condensation of the silanol (B1196071) in solution before it binds to the surface, resulting in aggregates.[1][4] Perform the deposition in a controlled, low-humidity environment (e.g., a glove box).
TPS-TSC-02 The treated surface does not exhibit the expected change in properties (e.g., hydrophobicity). What went wrong? Low density of silanization.This indicates an incomplete reaction. Increase the reaction time or temperature to promote more complete surface coverage.[1] Ensure the substrate was properly activated (hydroxylated) before deposition.
Poor quality or degraded this compound.Use fresh, high-purity this compound for each experiment. Avoid using old or improperly stored reagents, as they can degrade or absorb moisture.
Incomplete post-deposition curing.A post-deposition curing or annealing step is often crucial to stabilize the silane (B1218182) layer and promote covalent bonding to the surface.[1][4] Curing is typically performed at an elevated temperature (e.g., 100-120°C).
TPS-TSC-03 My substrate appears hazy or milky after coating. How can this be resolved? Formation of siloxane polymers in the solution.This is often caused by excessive water in the reaction, leading to self-condensation of the silanol.[4] Ensure the use of anhydrous solvents and a controlled, low-humidity environment.
Deposition of aggregates from the solution.If aggregates have formed in the silane solution, they can deposit on the surface. Filter the silane solution before use. Consider reducing the silane concentration.
Insufficient rinsing after deposition.Unreacted silane and byproducts can remain on the surface. After deposition, rinse the substrate thoroughly with an appropriate anhydrous solvent (e.g., ethanol, isopropanol) to remove unbound molecules. Sonication during rinsing can enhance removal.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of surface modification with this compound?

A1: The primary mechanism involves the reaction of the silanol group (-Si-OH) on the this compound molecule with hydroxyl groups (-OH) present on the surface of the substrate. This condensation reaction forms a stable covalent siloxane bond (Si-O-Substrate), anchoring the molecule to the surface. The bulky tert-pentoxy groups then form the new surface interface.

Q2: How critical is substrate preparation for achieving complete surface coverage?

A2: Substrate preparation is arguably the most critical factor. The density of hydroxyl groups on the substrate surface directly impacts the potential density of the silane layer. Inadequate cleaning will leave contaminants that mask these reactive sites, leading to incomplete and uneven coverage.

Q3: Can this compound be used in both solution-phase and vapor-phase deposition?

A3: Yes, this compound is versatile and can be used in both deposition methods. Solution-phase deposition is often simpler for batch processing, while vapor-phase methods like Atomic Layer Deposition (ALD) offer precise control over film thickness and high conformality on complex topographies.[3][5]

Q4: What are the typical parameters for a solution-phase deposition of this compound?

A4: While optimal conditions are substrate-dependent, a general starting point is a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene (B28343) or isopropanol). The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 50-80°C) for a duration of 30 minutes to several hours. A post-deposition baking/curing step (e.g., 110°C for 30-60 minutes) is recommended to remove residual solvent and byproducts, and to strengthen the surface bonding.

Q5: How does temperature affect the growth rate in Atomic Layer Deposition (ALD) with this compound?

A5: In rapid ALD of SiO₂, the growth rate can be inversely related to temperature. For instance, in one study, the SiO₂ ALD growth rate was larger at lower temperatures.[3] This is attributed to the fact that lower temperatures can reduce the rate of cross-linking between siloxane polymers, which can self-limit the deposition.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on surface modification using this compound.

Table 1: Influence of Deposition Parameters on SiO₂ Film Thickness in Rapid ALD

Temperature (°C)TPS Pressure (Torr)TPS Exposure (s)SiO₂ Film Thickness (Å)
150~11125 - 140
175~11125 - 140
200~11~100
225~11~75

Data synthesized from studies on rapid SiO₂ atomic layer deposition using this compound.[3]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Deposition of this compound

  • Substrate Cleaning and Activation:

    • Sonciate the substrate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of high-purity nitrogen.

    • To generate surface hydroxyl groups, treat the substrate with an oxygen plasma for 5-10 minutes or immerse it in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the activated substrate extensively with deionized water and dry with nitrogen.

    • Further dry the substrate in an oven at 120°C for at least 30 minutes to remove adsorbed water.[1]

  • Silanization:

    • Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene) in a controlled low-humidity environment.

    • Immerse the cleaned and activated substrate in the silane solution for a predetermined time (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature to 60°C).

  • Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.

    • Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to stabilize the layer.[1]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_dep Deposition cluster_post Post-Treatment Cleaning Cleaning (Solvents, Sonication) Activation Activation (O2 Plasma / Piranha) Cleaning->Activation Drying Drying (N2 Stream, Oven) Activation->Drying Silanization Silanization (this compound Solution) Drying->Silanization Rinsing Rinsing (Anhydrous Solvent) Silanization->Rinsing Curing Curing (Oven Bake) Rinsing->Curing Final_Product Final_Product Curing->Final_Product Coated Substrate

Caption: Workflow for surface modification.

troubleshooting_logic Start Incomplete Surface Coverage Check_Cleaning Was the substrate properly cleaned and activated? Start->Check_Cleaning Check_Environment Was the deposition environment controlled for humidity? Check_Cleaning->Check_Environment Yes Solution_Cleaning Improve cleaning protocol. (e.g., Plasma/Piranha) Check_Cleaning->Solution_Cleaning No Check_Reagent Is the this compound fresh and high-purity? Check_Environment->Check_Reagent Yes Solution_Environment Use a low-humidity environment. (e.g., Glove box) Check_Environment->Solution_Environment No Check_Parameters Were deposition time and temperature optimized? Check_Reagent->Check_Parameters Yes Solution_Reagent Use fresh reagent. Check_Reagent->Solution_Reagent No Check_Curing Was a post-deposition curing step performed? Check_Parameters->Check_Curing Yes Solution_Parameters Increase time/temperature. Check_Parameters->Solution_Parameters No Check_Curing->Start No, re-evaluate Solution_Curing Implement a curing step (e.g., 110°C for 30-60 min). Check_Curing->Solution_Curing No

Caption: Troubleshooting decision tree.

reaction_pathway cluster_reaction Surface Reaction Substrate Substrate -OH -OH -OH Reactants Substrate-OH + (t-PenO)₃Si-OH Substrate->Reactants TPS This compound (t-PenO)₃Si-OH TPS->Reactants Transition Condensation Reaction Reactants->Transition Products Substrate-O-Si(O-t-Pen)₃ + H₂O Transition->Products Final_Surface Surface (t-PenO)₃ (t-PenO)₃ (t-PenO)₃ Products->Final_Surface Modified Surface

Caption: Silanization reaction pathway.

References

Validation & Comparative

A Comparative Guide to Silicon Precursors for Atomic Layer Deposition: Tris(tert-pentoxy)silanol vs. TEOS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable silicon precursor is a critical determinant of film quality, deposition efficiency, and process parameters in Atomic Layer Deposition (ALD). This guide provides a comprehensive comparison of two prominent silicon precursors for the ALD of silicon dioxide (SiO₂): Tris(tert-pentoxy)silanol (TPS) and Tetraethoxysilane (TEOS). This analysis is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their specific applications.

Executive Summary

This compound is a precursor primarily utilized in rapid, catalytically-enhanced ALD processes, offering exceptionally high growth rates at low temperatures. In contrast, Tetraethoxysilane is a well-established precursor typically employed in more conventional thermal and plasma-enhanced ALD, often necessitating a catalyst for low-temperature deposition, and is characterized by a significantly lower growth per cycle. The choice between these precursors hinges on the desired deposition speed, film thickness, and the thermal constraints of the substrate.

Performance Comparison at a Glance

The following tables summarize the key performance indicators of this compound and TEOS as silicon precursors for SiO₂ ALD, based on available experimental data.

Table 1: Deposition Parameters

ParameterThis compound (TPS)Tetraethoxysilane (TEOS)
Deposition Temperature 120 - 250°C[1]Room Temperature - 400°C[2]
Co-reactant/Catalyst Trimethylaluminum (TMA) catalyst[1][3]Ammonia (B1221849) (NH₃) catalyst (for low temp.)[4] / Ozone (O₃)
Growth per Cycle (GPC) 10 - 35 nm/cycle (Rapid ALD)[1]0.07 - 0.08 nm/cycle[4]
Deposition Rate Extremely high (Rapid ALD)Low

Table 2: Film Properties

PropertyThis compound (TPS)Tetraethoxysilane (TEOS)
Film Density ~2.0 - 2.2 g/cm³[3]~2.1 g/cm³ (with other aminosilanes)
Film Purity No carbon, very little hydrogen reported[1]Can have carbon and nitrogen impurities, reducible with annealing.
Conformality Excellent on high-aspect-ratio structures[4][5]Excellent, a hallmark of ALD processes.
Dielectric Constant 4.15 - 6.14 (decreases with higher temperature)[1]~3.9 (ideal SiO₂)
Leakage Current Density Low (e.g., 2.5 x 10⁻¹¹ A/cm² at 8 MV/cm)[1]Generally low, dependent on deposition conditions.
Breakdown Field High (> 11 MV/cm)[1]~5 MV/cm (for TEOS/O₃ CVD)[2]
Interface Trap Density (Dᵢₜ) Not extensively reportedCan be as low as 10¹⁰ - 10¹¹ cm⁻²eV⁻¹ for thermal SiO₂. For TEOS/O₃ CVD, Dᵢₜ at midgap is ~1.1 x 10¹¹ eV⁻¹cm⁻²[6]

Experimental Methodologies

Rapid ALD of SiO₂ using this compound and TMA

This process leverages a catalytic cycle to achieve very high growth rates.

1. Precursor Handling and Delivery:

  • This compound is a liquid precursor and is typically heated (e.g., to 80°C) to ensure adequate vapor pressure.[3]

  • An inert carrier gas, such as Argon (Ar), is bubbled through the heated TPS to transport the precursor vapor to the reaction chamber.[3]

  • Trimethylaluminum (TMA), the catalyst, is typically held at room temperature and delivered to the chamber through its own vapor pressure.[3]

2. ALD Cycle: The rapid ALD (RALD) process consists of a four-step cycle: a. TMA Pulse: A pulse of TMA is introduced into the reactor. The TMA chemisorbs on the substrate surface. b. TMA Purge: The reactor is purged with an inert gas (e.g., Ar) to remove any unreacted TMA and gaseous byproducts. c. TPS Pulse: A pulse of TPS is introduced. The TPS reacts with the TMA-functionalized surface, leading to the growth of siloxane polymer chains.[1] d. TPS Purge: The reactor is purged again with an inert gas to remove unreacted TPS and byproducts.

3. Deposition Parameters:

  • Substrate Temperature: 140 - 230°C.[3]

  • Reactor Pressure: ~0.6 Torr.[3]

  • Pulse and Purge Times: These are critical and can be long. Example timings include a 2-second TMA pulse, a 4-second TMA purge, a 50-second TPS pulse, and a 120-second TPS purge.[3]

Catalyzed ALD of SiO₂ using TEOS and Ammonia

This method enables the deposition of SiO₂ at or near room temperature.

1. Precursor Handling and Delivery:

  • Tetraethoxysilane is a liquid precursor and is typically delivered to the reactor via a bubbler with an inert carrier gas.

  • Ammonia (NH₃) is a gas and is introduced into the reactor as the catalyst.

  • Water (H₂O) is used as the oxygen source and is delivered as a vapor.

2. ALD Cycle: The catalyzed ALD process is a binary reaction with the aid of a catalyst: a. TEOS and NH₃ Co-exposure: A pulse of TEOS is introduced into the reactor, often concurrently with NH₃. The NH₃ catalyzes the reaction of TEOS with the surface hydroxyl groups. b. Purge: The reactor is purged with an inert gas to remove unreacted TEOS, NH₃, and byproducts. c. H₂O and NH₃ Co-exposure: A pulse of H₂O is introduced, again often with NH₃, to hydrolyze the surface and regenerate hydroxyl groups for the next TEOS pulse. d. Purge: The reactor is purged with an inert gas.

3. Deposition Parameters:

  • Substrate Temperature: Can be as low as room temperature (300 K).[4]

  • Reactant Exposures: Sufficient exposure times are necessary for the surface reactions to complete, which can be significant at low temperatures.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanisms and experimental workflows for SiO₂ ALD using this compound and TEOS.

Tris_tert_pentoxy_silanol_ALD_Workflow cluster_cycle Single RALD Cycle cluster_mechanism Catalytic Mechanism start Start Cycle tma_pulse TMA Pulse (Catalyst Adsorption) start->tma_pulse tma_purge TMA Purge tma_pulse->tma_purge Remove excess TMA tma_adsorption TMA reacts with -OH, forming Al-CH₃ surface tps_pulse TPS Pulse (Siloxane Polymerization) tma_purge->tps_pulse tps_purge TPS Purge tps_pulse->tps_purge Remove excess TPS & byproducts tps_reaction TPS reacts with Al-CH₃, initiating siloxane chain growth end_cycle End Cycle tps_purge->end_cycle surface_oh Substrate with -OH groups surface_oh->tma_adsorption Step A tma_adsorption->tps_reaction Step B polymer_crosslinking Siloxane chains cross-link, forming dense SiO₂ film tps_reaction->polymer_crosslinking Step C

Caption: Workflow and proposed catalytic mechanism for Rapid ALD of SiO₂ using TPS and TMA.

TEOS_ALD_Workflow cluster_cycle Single Catalyzed ALD Cycle cluster_mechanism Ammonia-Catalyzed Mechanism start Start Cycle teos_pulse TEOS + NH₃ Pulse (Catalyzed Surface Reaction) start->teos_pulse purge1 Purge teos_pulse->purge1 Remove excess TEOS, NH₃ & byproducts teos_reaction Activated -OH attacks TEOS, releasing ethoxy groups h2o_pulse H₂O + NH₃ Pulse (Surface Hydroxylation) purge1->h2o_pulse purge2 Purge h2o_pulse->purge2 Remove excess H₂O, NH₃ h2o_hydrolysis H₂O hydrolyzes remaining ethoxy groups, regenerating -OH end_cycle End Cycle purge2->end_cycle surface_oh Hydroxylated Surface (-OH) nh3_activation NH₃ activates surface -OH groups (Hydrogen Bonding) surface_oh->nh3_activation Catalysis nh3_activation->teos_reaction Half-reaction A teos_reaction->h2o_hydrolysis Half-reaction B h2o_hydrolysis->surface_oh Surface regeneration

Caption: Workflow and proposed mechanism for ammonia-catalyzed ALD of SiO₂ using TEOS.

Concluding Remarks

The selection between this compound and TEOS for SiO₂ ALD is a trade-off between deposition speed and process simplicity. For applications requiring thick, conformal SiO₂ films at low temperatures and where high throughput is paramount, the rapid ALD process using TPS with a TMA catalyst is a compelling choice. This method delivers an exceptionally high growth per cycle, enabling the rapid deposition of high-quality films with excellent electrical properties.

Conversely, for applications where a lower deposition rate is acceptable and a more conventional ALD process is preferred, TEOS remains a viable and well-understood precursor. The use of a catalyst like ammonia allows for low-temperature deposition, making it suitable for thermally sensitive substrates. While the GPC is significantly lower than that of the rapid TPS process, the self-limiting nature of the reactions ensures the hallmark benefits of ALD, including excellent conformality and precise thickness control.

Researchers should carefully consider the specific requirements of their application, including desired film thickness, substrate material, thermal budget, and throughput needs, to determine the most appropriate silicon precursor for their SiO₂ ALD process.

References

A Comparative Guide to Alkoxysilane Precursors in Sol-Gel Synthesis: Tris(tert-pentoxy)silanol vs. Traditional Alkoxysilanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor is a critical determinant in the sol-gel synthesis of silica-based materials. The molecular structure of the alkoxysilane precursor directly influences the kinetics of hydrolysis and condensation, which in turn dictates the microstructure and properties of the final material. This guide provides an objective comparison of the sterically hindered Tris(tert-pentoxy)silanol with commonly used alkoxysilanes like tetraethoxysilane (TEOS) and tetramethoxysilane (B109134) (TMOS), supported by theoretical principles and available data.

The sol-gel process is a versatile method for producing silica (B1680970) materials with tailored properties such as high porosity and surface area, making them suitable for applications ranging from drug delivery and catalysis to coatings and sensors. The fundamental reactions involve the hydrolysis of the alkoxysilane precursor to form silanol (B1196071) groups (Si-OH), followed by condensation of these silanols to create a three-dimensional siloxane (Si-O-Si) network.

The Impact of Steric Hindrance: A Qualitative Comparison

Direct comparative experimental data for the sol-gel performance of this compound against traditional alkoxysilanes is limited in publicly available literature. However, based on the principles of reaction kinetics in sol-gel chemistry, a qualitative comparison can be made. The bulky tert-pentoxy groups of this compound are expected to introduce significant steric hindrance around the silicon atom.

This steric bulk is anticipated to have the following effects compared to less hindered precursors like TEOS and TMOS:

  • Slower Reaction Rates: The bulky substituents will sterically hinder the approach of water molecules for hydrolysis and other silanol groups for condensation, leading to significantly slower reaction kinetics.

  • Longer Gelation Times: As a direct consequence of the slower hydrolysis and condensation rates, the time required for the formation of a continuous gel network is expected to be considerably longer.

  • Lower Cross-linking Density: The steric hindrance may prevent the complete condensation of all available silanol groups, resulting in a silica network with a lower cross-linking density.

  • Altered Porosity and Surface Area: The less condensed and potentially more open network structure resulting from the use of a sterically hindered precursor could lead to materials with different pore structures and surface areas compared to those derived from TEOS or TMOS.

  • Increased Hydrophobicity: The presence of the bulky, organic tert-pentoxy groups on the surface of the resulting silica is likely to impart a more hydrophobic character to the material.

Precursor Properties at a Glance

For a direct comparison of their fundamental properties, the following table summarizes key information for this compound, TEOS, and TMOS.

PropertyThis compoundTetraethoxysilane (TEOS)Tetramethoxysilane (TMOS)
Chemical Formula C15H34O4SiC8H20O4SiC4H12O4Si
Molecular Weight 306.51 g/mol 208.33 g/mol 152.22 g/mol
Density 0.944 g/mL at 25 °C0.934 g/mL at 20 °C1.032 g/mL at 20 °C
Boiling Point 96-99 °C at 2-3 mmHg168 °C121 °C
Structure
alt text
alt text
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Reaction Mechanisms and Pathways

The sol-gel process for all alkoxysilanes proceeds through two fundamental reaction steps: hydrolysis and condensation. The choice of catalyst (acid or base) significantly influences the relative rates of these reactions and the structure of the resulting silica network.

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation Alkoxysilane Alkoxysilane Silanol Silanol Alkoxysilane->Silanol + H2O - ROH Silanol_1 Silanol Siloxane_Bond Siloxane Bond (Si-O-Si) Silanol_1->Siloxane_Bond - H2O Silanol_2 Silanol Silanol_2->Siloxane_Bond Silica_Network Silica_Network Siloxane_Bond->Silica_Network Polymerization & Aging

Figure 1: The Sol-Gel Process: Hydrolysis and Condensation of Alkoxysilane Precursors.

The steric hindrance of the tert-pentoxy groups in this compound is expected to slow down both the hydrolysis and condensation steps in this pathway.

Experimental Workflow for Comparative Analysis

To obtain quantitative data for a direct comparison of these precursors, a standardized experimental workflow is essential. The following diagram outlines a logical process for such a study.

Experimental_Workflow cluster_synthesis Sol-Gel Synthesis cluster_characterization Material Characterization cluster_analysis Data Analysis and Comparison Precursor_Selection Select Precursors: - this compound - TEOS - TMOS Sol_Preparation Prepare Sol under Identical Conditions: - Molar Ratios (Precursor:Water:Catalyst:Solvent) - Temperature - Stirring Rate Precursor_Selection->Sol_Preparation Gelation Monitor Gelation Time Sol_Preparation->Gelation Aging Age the Gels Gelation->Aging Data_Tabulation Tabulate Quantitative Data Gelation->Data_Tabulation Drying Dry the Gels (e.g., Supercritical Drying) Aging->Drying Porosity_Surface_Area Porosity and Surface Area (BET Analysis) Drying->Porosity_Surface_Area Thermal_Stability Thermal Stability (TGA/DSC) Drying->Thermal_Stability Morphology Morphology and Structure (SEM, TEM) Drying->Morphology Chemical_Structure Chemical Structure (FTIR, Solid-State NMR) Drying->Chemical_Structure Porosity_Surface_Area->Data_Tabulation Thermal_Stability->Data_Tabulation Performance_Comparison Compare Performance Metrics Data_Tabulation->Performance_Comparison Conclusion Draw Conclusions Performance_Comparison->Conclusion

Figure 2: Workflow for Comparative Study of Alkoxysilane Precursors.

Detailed Experimental Protocol for Comparative Sol-Gel Synthesis

The following is a representative experimental protocol for the comparative sol-gel synthesis of silica materials from different alkoxysilane precursors.

Materials:

  • This compound (≥99%)

  • Tetraethoxysilane (TEOS, ≥99%)

  • Tetramethoxysilane (TMOS, ≥99%)

  • Ethanol (anhydrous, 200 proof)

  • Deionized water

  • Hydrochloric acid (HCl, as acid catalyst) or Ammonium hydroxide (B78521) (NH4OH, as base catalyst)

Procedure:

  • Sol Preparation (Acid Catalysis Example):

    • In separate sealed flasks for each precursor, prepare a solution of the alkoxysilane precursor, ethanol, and deionized water. A typical molar ratio would be 1:4:4 for precursor:water:ethanol.

    • Add the acid catalyst (e.g., 0.1 M HCl) to the solution while stirring. The amount of catalyst should be kept constant across all experiments.

    • Continue stirring the solutions at a constant temperature (e.g., 25 °C) in a controlled environment.

  • Gelation Time Measurement:

    • Monitor the solutions visually or with a rheometer to determine the gelation time. The gel point is typically defined as the point where the solution no longer flows when the container is tilted.

  • Aging:

    • Once gelled, seal the containers to prevent evaporation and age the gels for a specific period (e.g., 24-72 hours) at a constant temperature.

  • Drying:

    • To preserve the porous structure, the solvent within the gel network should be removed without causing the collapse of the structure. Supercritical drying with carbon dioxide is a common and effective method.

    • Alternatively, for a simpler approach, the gels can be solvent-exchanged with a low surface tension solvent (e.g., hexane) and then dried under ambient or vacuum conditions.

  • Characterization:

    • Porosity and Surface Area: Perform nitrogen adsorption-desorption analysis (BET method) on the dried gels to determine the specific surface area, pore volume, and pore size distribution.

    • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate the thermal stability of the silica materials.

    • Morphology and Structure: Characterize the morphology of the dried gels using scanning electron microscopy (SEM) and transmission electron microscopy (TEM).

    • Chemical Structure: Analyze the chemical bonding and the degree of condensation using Fourier-transform infrared spectroscopy (FTIR) and solid-state 29Si nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

While direct experimental comparisons are scarce, the chemical principles of sol-gel synthesis strongly suggest that the steric hindrance of this compound will lead to significantly different reaction kinetics and final material properties compared to less hindered alkoxysilanes like TEOS and TMOS. The slower reaction rates and potentially lower cross-linking densities associated with this compound could be advantageous for applications requiring controlled gelation, specific pore architectures, or hydrophobic surfaces. For researchers and professionals in drug development and materials science, the choice of precursor should be guided by the desired balance between reaction efficiency and the final properties of the silica material. The provided experimental framework offers a robust starting point for conducting a thorough comparative analysis to generate the quantitative data needed for specific applications.

Characterization of SiO2 films from Tris(tert-pentoxy)silanol using XPS and SEM

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to SiO2 Films: Tris(tert-pentoxy)silanol vs. Tetraethoxysilane Precursors

For researchers, scientists, and professionals in drug development, the choice of precursor for silicon dioxide (SiO2) film deposition is critical to achieving desired material properties. This guide provides an objective comparison of SiO2 films synthesized from two common silicon precursors: this compound (TPS) and tetraethoxysilane (TEOS). The characterization of these films using X-ray Photoelectron Spectroscopy (XPS) for elemental composition and Scanning Electron Microscopy (SEM) for surface morphology is presented, supported by experimental data from scientific literature.

Quantitative Data Comparison

The following tables summarize the key performance indicators of SiO2 films derived from TPS and TEOS, based on XPS and morphological analyses.

Table 1: XPS Analysis of SiO2 Films
PrecursorDeposition MethodSi (at%)O (at%)C (at%)Si:O RatioReference
This compound (TPS) Rapid Atomic Layer Deposition (ALD)Not explicitly provided in XPS data, but RBS/ERD analysis indicates high purity with no carbon and minimal hydrogen.[1]Not explicitly provided in XPS data, but RBS/ERD analysis indicates high purity with no carbon and minimal hydrogen.[1]0[1]Approx. 1:2[1]
Tetraethoxysilane (TEOS) Plasma-Enhanced Chemical Vapor Deposition (PECVD)38.361.30.4~1:1.6[2]

Note: The data for TPS is inferred from Rutherford Backscattering Spectrometry (RBS) and Elastic Recoil Detection (ERD) analysis, which are highly sensitive to elemental composition.

Table 2: Morphological and Structural Properties
PrecursorDeposition MethodSurface Morphology (SEM)Structure
This compound (TPS) Rapid Atomic Layer Deposition (ALD)Smooth and amorphous surface.[1]Amorphous[1]
Tetraethoxysilane (TEOS) Plasma-Enhanced Chemical Vapor Deposition (PECVD)Columnar growth, smooth surface depending on deposition conditions.Amorphous

Experimental Protocols

Detailed methodologies for the deposition and characterization of SiO2 films from TPS and TEOS are outlined below.

Deposition of SiO2 Films from this compound (TPS) via Rapid Atomic Layer Deposition (ALD)

The deposition of SiO2 films from TPS is often achieved through a catalytic rapid ALD process.

  • Precursor and Catalyst: Liquid this compound (TPS) is used as the silicon precursor, and trimethyl-aluminum (TMA) serves as the catalyst.[1][3]

  • Deposition Chamber: The deposition is carried out in an ALD reactor.

  • Process Cycle:

    • TMA Pulse: A pulse of TMA is introduced into the reactor to form a catalytic aluminum oxide layer on the substrate.

    • Purge: The reactor is purged with an inert gas (e.g., Ar) to remove unreacted TMA and byproducts.

    • TPS Pulse: A pulse of TPS is introduced. The TPS reacts with the catalytic surface, leading to the rapid growth of a SiO2 film.

    • Purge: The reactor is purged again with an inert gas to remove unreacted TPS and byproducts.

  • Deposition Parameters:

    • Temperature: Deposition temperatures are typically below 250°C.[1]

    • Pressure: The process is carried out under vacuum.

    • Pulse and Purge Times: The duration of the precursor pulses and purges are critical parameters that influence the growth rate and film quality.[3]

Deposition of SiO2 Films from Tetraethoxysilane (TEOS) via Plasma-Enhanced Chemical Vapor Deposition (PECVD)

TEOS is a widely used precursor for depositing SiO2 films using PECVD, which allows for lower deposition temperatures compared to thermal CVD.

  • Precursor and Reactant Gases: Tetraethoxysilane (TEOS) is used as the silicon source, and an oxidizing gas such as oxygen (O2) is used as a co-reactant.[2][4] An inert carrier gas like nitrogen (N2) or argon (Ar) is also often used.[2][4]

  • Deposition System: The process is performed in a PECVD reactor equipped with a radio-frequency (RF) power source to generate plasma.[4]

  • Process Steps:

    • The substrate is placed in the reaction chamber.

    • TEOS vapor, O2, and a carrier gas are introduced into the chamber.

    • An RF power is applied to create a plasma, which decomposes the precursors and leads to the deposition of a SiO2 film on the substrate.

  • Deposition Parameters:

    • Temperature: Substrate temperatures are typically in the range of 100-400°C.

    • Pressure: The chamber pressure is maintained at a low level.

    • Gas Flow Rates: The flow rates of TEOS, O2, and the carrier gas are carefully controlled.[2]

    • RF Power: The applied RF power influences the plasma density and deposition rate.[2]

Characterization Techniques
  • X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the elemental composition and chemical states of the elements within the top few nanometers of the film surface. High-resolution scans of the Si 2p and O 1s core levels are used to identify the Si-O bonding and calculate the atomic percentages of silicon and oxygen.[2]

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and cross-section of the deposited films. It provides information on film uniformity, grain structure, and the presence of any defects.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the deposition and characterization of SiO2 films from either TPS or TEOS.

experimental_workflow cluster_precursor Precursor Selection cluster_deposition Deposition Process cluster_characterization Film Characterization cluster_results Data Analysis TPS This compound (TPS) ALD Rapid ALD TPS->ALD TEOS Tetraethoxysilane (TEOS) PECVD PECVD TEOS->PECVD XPS XPS Analysis (Elemental Composition) ALD->XPS SEM SEM Analysis (Surface Morphology) ALD->SEM PECVD->XPS PECVD->SEM Composition Atomic Percentages Si:O Ratio XPS->Composition Morphology Surface Images Film Structure SEM->Morphology

Caption: Experimental workflow from precursor selection to data analysis.

Signaling Pathways and Logical Relationships

The choice of precursor and deposition method directly influences the resulting film properties. The following diagram illustrates this relationship.

logical_relationship cluster_properties Resulting Film Properties Precursor Precursor (TPS vs. TEOS) Purity High Purity (Low Carbon) Precursor->Purity Morphology Smooth Surface Precursor->Morphology Deposition Deposition Method (Rapid ALD vs. PECVD) Deposition->Purity Deposition->Morphology Conformality High Conformality Deposition->Conformality DepositionRate High Deposition Rate Deposition->DepositionRate

Caption: Influence of precursor and deposition method on film properties.

References

A Comparative Guide to Silicon Dioxide Thin Films: Tris(tert-pentoxy)silanol vs. Aminosilane Precursors in Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise deposition of high-quality silicon dioxide (SiO₂) thin films is critical for a range of applications, from microelectronics to advanced drug delivery systems. Atomic Layer Deposition (ALD) stands out as a key enabling technology, offering atomic-level control over film thickness and conformation. The choice of precursor is a pivotal factor in determining the final properties of the deposited film. This guide provides an objective comparison of films deposited using Tris(tert-pentoxy)silanol (TPS) against those produced with common aminosilane (B1250345) precursors.

This comparison is supported by experimental data from various studies, focusing on deposition characteristics and the resulting film properties. We will also present a detailed experimental protocol for a typical ALD process and illustrate a relevant workflow for the application of these films in controlled drug release.

Performance Comparison of Silicon Precursors

The selection of a silicon precursor for ALD significantly influences the deposition process and the ultimate characteristics of the SiO₂ film. Key performance indicators include the growth per cycle (GPC), deposition temperature window, and the physical and electrical properties of the film. While this compound is a notable precursor for rapid ALD processes, a variety of aminosilanes are also widely used.

Here, we compare the performance of TPS with three common aminosilane precursors: Tris(dimethylamino)silane (TDMAS), Bis(diethylamino)silane (BDEAS), and Bis(tert-butylamino)silane (BTBAS).

PrecursorDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Refractive IndexKey AdvantagesPotential Disadvantages
This compound (TPS) 120 - 25010 - 350 (catalyzed)~1.45High growth rates in catalyzed processes.[1]Can require a catalyst (e.g., TMA) for rapid growth.[1]
Tris(dimethylamino)silane (TDMAS) 150 - 5500.8 - 1.8~1.44Effective at higher temperatures.[2]May lead to higher carbon incorporation and lower film quality compared to bis-aminosilanes.[3][4]
Bis(diethylamino)silane (BDEAS) 100 - 300~1.1 - 1.2~1.46Good balance of reactivity and film quality.[3][5]Lower thermal stability compared to BTBAS.[4]
Bis(tert-butylamino)silane (BTBAS) <300 - >500~1.0 - 1.5~1.46Wide ALD temperature window, high film quality.[3][4]May have a slightly lower deposition rate than other aminosilanes under certain conditions.[4]

Electrical Properties of Deposited SiO₂ Films

For many applications, particularly in microelectronics and biosensing, the electrical properties of the SiO₂ films are of paramount importance.

PrecursorDielectric ConstantBreakdown Field (MV/cm)Leakage Current Density (A/cm²)
This compound (TPS) 4.15 - 6.14> 112.5 x 10⁻¹¹ at 8 MV/cm
Aminosilanes (General) ~3.9 - 5.08 - 1010⁻⁸ - 10⁻¹⁰ at 1 MV/cm

Note: The electrical properties of aminosilane-deposited films are generalized, as specific values can vary significantly with the chosen precursor and deposition conditions.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for reproducing and building upon existing research. Below is a generalized protocol for the ALD of SiO₂ thin films.

General ALD Protocol for SiO₂ Deposition
  • Substrate Preparation: The substrate (e.g., silicon wafer, drug particles) is loaded into the ALD reactor chamber. For silicon wafers, a standard cleaning procedure (e.g., RCA clean) is often performed to remove organic and metallic contaminants. For powder substrates, proper fluidization is key to ensure uniform coating.[6]

  • Reactor Purge: The reactor is purged with an inert gas (e.g., N₂) to remove any residual air and moisture.

  • Deposition Cycle: The ALD cycle consists of four sequential steps: a. Precursor Pulse: The silicon precursor (e.g., TPS or an aminosilane) is pulsed into the reactor. The precursor molecules adsorb and react with the substrate surface in a self-limiting manner. b. Inert Gas Purge: The reactor is purged with an inert gas to remove any unreacted precursor and gaseous byproducts. c. Oxidant Pulse: An oxidant, typically ozone (O₃) or an oxygen plasma, is pulsed into the reactor to react with the adsorbed precursor layer, forming a monolayer of SiO₂. d. Inert Gas Purge: The reactor is purged again with the inert gas to remove any unreacted oxidant and byproducts.

  • Repetition: Steps 3a-3d are repeated until the desired film thickness is achieved. The film thickness is linearly proportional to the number of ALD cycles.[5]

  • Post-Deposition Annealing (Optional): In some cases, a post-deposition anneal in an inert or forming gas atmosphere is performed to densify the film and improve its electrical properties.

Below is a visual representation of a typical four-step ALD cycle.

ALD_Cycle cluster_cycle One ALD Cycle Precursor Pulse Precursor Pulse Purge 1 Purge 1 Precursor Pulse->Purge 1 Self-limiting reaction Oxidant Pulse Oxidant Pulse Purge 1->Oxidant Pulse Purge 2 Purge 2 Oxidant Pulse->Purge 2 Surface reaction Purge 2->Precursor Pulse Cycle repeats

A typical four-step Atomic Layer Deposition (ALD) cycle.

Application in Controlled Drug Release

A promising application for ALD-deposited SiO₂ films is in the field of drug delivery, where they can be used to create controlled-release formulations. By coating drug particles with a precise thickness of SiO₂, the dissolution rate of the drug can be finely tuned.

Experimental Workflow for ALD-Coated Drug Particles

The following workflow outlines the key steps in developing a controlled-release drug delivery system using ALD.

Drug_Delivery_Workflow cluster_prep Particle Preparation and Coating cluster_char Characterization cluster_eval In Vitro Evaluation cluster_invivo In Vivo Studies Start Active Pharmaceutical Ingredient (API) Particles ALD Atomic Layer Deposition of SiO₂ Coating Start->ALD TEM Transmission Electron Microscopy (TEM) (Coating Thickness & Uniformity) ALD->TEM XPS X-ray Photoelectron Spectroscopy (XPS) (Surface Chemistry) ALD->XPS Dissolution Dissolution Testing (Drug Release Profile) TEM->Dissolution XPS->Dissolution Cell_Culture Cell Culture Studies (Toxicity & Efficacy) Dissolution->Cell_Culture Animal_Models Pharmacokinetics & Pharmacodynamics in Animal Models Cell_Culture->Animal_Models End End Animal_Models->End Clinical Trials

Workflow for developing ALD-coated drug delivery systems.

The thickness of the ALD SiO₂ coating has a direct impact on the drug release profile. Thicker coatings generally lead to a slower and more sustained release of the active pharmaceutical ingredient (API).

SiO₂ Coating Thickness (nm)Time for 50% Drug Release (hours)
0 (uncoated)< 1
54
1010
2024

Note: The data in this table is representative and the actual release profile will depend on the specific drug, coating material, and dissolution medium.

Conclusion

Both this compound and various aminosilanes are effective precursors for the atomic layer deposition of high-quality SiO₂ thin films. The choice of precursor will depend on the specific application requirements. For applications demanding very high growth rates, a catalyzed TPS process may be advantageous. For applications where a wide processing window and high film purity are paramount, bis-aminosilanes like BTBAS offer excellent performance. The ability to precisely control film thickness at the nanoscale using ALD opens up exciting possibilities in various fields, including the development of next-generation drug delivery systems with tailored release profiles. The experimental protocols and workflows presented in this guide provide a foundation for researchers to explore and optimize the use of these advanced materials in their own work.

References

Performance Showdown: Tris(tert-pentoxy)silanol Versus Traditional Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of materials science and drug delivery, the interface between organic and inorganic materials is a critical frontier. Silane (B1218182) coupling agents are the molecular bridges that master this interface, enhancing adhesion, stability, and overall performance of composite materials and functionalized surfaces. This guide provides an in-depth performance analysis of Tris(tert-pentoxy)silanol (TPS), a sterically hindered silane, benchmarked against widely used alternatives such as aminopropyltriethoxysilane (APTES) and glycidoxypropyltrimethoxysilane (GPTMS).

This compound, with its bulky tert-pentoxy groups, offers unique properties that can be advantageous in specific applications. Its sizable organic functional groups contribute to its hydrophobic characteristics, potentially improving compatibility with non-polar polymers and organic matrices.[1] This guide will delve into the comparative performance of these silanes, supported by experimental data and detailed protocols to aid in the selection of the optimal coupling agent for your research and development needs.

At a Glance: this compound vs. Alternatives

FeatureThis compound (TPS)Aminopropyltriethoxysilane (APTES)Glycidoxypropyltrimethoxysilane (GPTMS)
Functional Group Silanol (B1196071) (-OH)Amino (-NH2)Epoxy
Alkoxy Groups tert-pentoxyEthoxyMethoxy (B1213986)
Steric Hindrance HighLowLow
Hydrolysis Rate SlowerFasterModerate
Primary Interaction Hydrogen bonding with surface hydroxyls and compatibility with organic matrices.Reactive with a wide range of polymers through its amino group.Reactive with polymers containing amine, hydroxyl, or carboxyl groups.
Key Advantage Potentially forms a more defined and less cross-linked interfacial layer due to steric hindrance, which can be beneficial for specific surface modifications.Versatile and widely used due to the high reactivity of the amino group.Ideal for epoxy-based composites and coatings.

Deep Dive: Performance Metrics

The effectiveness of a coupling agent is quantified through various performance metrics, primarily focusing on adhesion strength and surface energy modification.

Adhesion Strength

Adhesion strength is a critical indicator of a coupling agent's ability to bond dissimilar materials. Lap shear strength and tensile bond strength are common measures. While direct comparative studies including this compound are limited, we can extrapolate its potential performance based on the behavior of other silanes in various composite systems.

Coupling AgentSubstratePolymer MatrixAdhesion Strength (MPa)Reference
This compound (TPS) Glass/SiliconEpoxy/PolyurethaneData not available in cited literature, performance will depend on specific formulation and curing conditions.
Aminopropyltriethoxysilane (APTES) AluminumPolypropyleneDisplacement at max load: 0.63 mm (at 3% concentration)[2]
Aminopropyltriethoxysilane (APTES) Glass FiberUV Curable ResinImproved flexural properties and reduced delamination.[3][4][5]
Glycidoxypropyltrimethoxysilane (GPTMS) Glass FiberEpoxy ResinEnhanced interfacial strength.[6]
Various Silanes Lithium Disilicate Glass CeramicResin CementRelyX ceramic primer and an experimental silane showed significantly higher shear bond strengths.[7]
Surface Modification and Wettability

The ability of a coupling agent to alter the surface energy of a substrate is crucial for improving wetting and compatibility with a polymer matrix. This is often quantified by measuring the contact angle of a liquid (typically water) on the treated surface. A higher contact angle generally indicates a more hydrophobic surface.

Coupling AgentSubstrateWater Contact Angle (°C)Key FindingsReference
This compound (TPS) Not specified in cited literatureExpected to be high due to bulky, hydrophobic tert-pentoxy groups.The tert-pentoxy groups contribute to its hydrophobic characteristics.[1]
Decyltris[(propan-2-yl)oxy]silane Various> 90Demonstrates effective hydrophobization.[8]
Aminopropyltriethoxysilane (APTES) SiliconIncreases with reaction time, indicating progressively less hydrophilic surfaces.The effect of silane concentration on contact angle is less dramatic than on IR spectra.[9]
Various Silanes Sandstone and Limestone> 90Effective in rendering surfaces more hydrophobic.[10]

The Science Behind the Bond: Mechanism of Action

The efficacy of silane coupling agents stems from their dual chemical nature. They possess hydrolyzable alkoxy groups that react with inorganic substrates and an organofunctional group that interacts with the organic polymer matrix. The general mechanism involves four steps:

  • Hydrolysis: The alkoxy groups on the silicon atom react with water to form reactive silanol groups (-Si-OH).

  • Condensation: These silanol groups can condense with each other to form siloxane bonds (-Si-O-Si-), creating a network structure.

  • Surface Association: The silanol groups also form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate.

  • Covalent Bonding: Upon drying or curing, a stable covalent bond is formed between the silane and the substrate, accompanied by the removal of water.

The bulky tert-pentoxy groups of this compound are expected to hydrolyze more slowly than the methoxy or ethoxy groups of GPTMS and APTES due to steric hindrance. This slower reaction rate could lead to a more ordered and less densely cross-linked siloxane layer at the interface, which may be advantageous for creating well-defined surface modifications.

cluster_hydrolysis Step 1: Hydrolysis cluster_bonding Steps 2-4: Condensation & Bonding TPS This compound (R-Si(OR')3) Silanol Silanetriol (R-Si(OH)3) TPS->Silanol + 3 H2O Water1 Water (H2O) Alcohol tert-Pentyl Alcohol (R'OH) Silanol->Alcohol - 3 R'OH Silanol2 Silanetriol (R-Si(OH)3) Bonded Covalently Bonded Silane Layer Silanol2->Bonded Condensation Substrate Inorganic Substrate with -OH groups Substrate->Bonded Condensation Water2 Water (H2O) Bonded->Water2 - H2O

Mechanism of Silane Coupling Agent Action.

Experimental Corner: Protocols for Performance Evaluation

Reproducible and reliable data is the cornerstone of scientific advancement. Below are detailed protocols for key experiments used to evaluate the performance of silane coupling agents.

Protocol 1: Surface Treatment of Substrates

This protocol outlines the general procedure for treating an inorganic substrate with a silane coupling agent.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • Silane coupling agent (e.g., this compound)

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Deionized water

  • Detergent solution

  • Acetone (B3395972)

  • Nitrogen gas

  • Oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate by sonicating in a detergent solution, followed by rinsing with deionized water.

    • Further clean by sonicating in acetone and then isopropanol.

    • Dry the substrate with a stream of nitrogen gas.

  • Surface Activation (Hydroxylation):

    • To ensure a high density of surface hydroxyl groups, treat the cleaned substrate with plasma or a piranha solution (handle with extreme caution).

    • Rinse thoroughly with deionized water and dry with nitrogen gas.

  • Silane Solution Preparation:

    • Prepare a 1-2% (v/v) solution of the silane coupling agent in the chosen anhydrous solvent.

    • For hydrolysis, add a controlled amount of deionized water to the solution (typically 5% of the silane volume) and stir for a specified time (hydrolysis time).

  • Surface Treatment:

    • Immerse the activated substrate in the silane solution for a set duration (e.g., 1-2 hours) at room temperature.

  • Rinsing and Curing:

    • Rinse the treated substrate with the anhydrous solvent to remove any unbound silane.

    • Cure the substrate in an oven at a specified temperature (e.g., 110-120°C) for 30-60 minutes to promote covalent bond formation.[8]

    • Allow to cool and rinse again with the solvent before drying with nitrogen.

Protocol 2: Contact Angle Measurement

This protocol describes the measurement of water contact angle to assess the hydrophobicity of the treated surface.

Equipment:

  • Contact angle goniometer with a high-resolution camera

  • Microsyringe

Procedure:

  • Place the silane-treated substrate on the sample stage of the goniometer.

  • Using the microsyringe, carefully dispense a small droplet of deionized water onto the surface.

  • Capture an image of the droplet at the liquid-solid interface.

  • Use the accompanying software to measure the angle between the tangent of the droplet and the substrate surface.

  • Repeat the measurement at multiple locations on the surface to ensure uniformity and calculate an average value.

Start Start Clean Substrate Cleaning (Detergent, DI Water, Solvents) Start->Clean Activate Surface Activation (Plasma or Piranha) Clean->Activate Prepare Prepare Silane Solution (1-2% in Anhydrous Solvent + H2O) Activate->Prepare Treat Surface Treatment (Immersion) Prepare->Treat Rinse1 Rinse with Solvent Treat->Rinse1 Cure Curing in Oven (e.g., 110-120°C) Rinse1->Cure Rinse2 Final Rinse Cure->Rinse2 Dry Dry with Nitrogen Rinse2->Dry Evaluate Performance Evaluation (Contact Angle, Adhesion Test) Dry->Evaluate End End Evaluate->End

Experimental Workflow for Silane Treatment.

Conclusion

The selection of an appropriate silane coupling agent is a critical decision that can significantly impact the performance and longevity of advanced materials. While traditional silanes like APTES and GPTMS offer versatility and proven efficacy in a wide range of applications, this compound presents an interesting alternative, particularly for applications requiring a more controlled and hydrophobic interface. The steric hindrance of its tert-pentoxy groups suggests a different kinetic profile for hydrolysis and condensation, which could be leveraged to fine-tune the interfacial properties.

Further quantitative studies are needed to fully elucidate the performance of this compound in direct comparison with other coupling agents across various applications. However, based on fundamental principles of silane chemistry, it holds promise for creating robust and well-defined surface modifications. Researchers and drug development professionals are encouraged to consider the unique structural features of this compound when designing experiments aimed at optimizing interfacial adhesion and surface properties.

References

A Comparative Guide to Silica Films Grown from Tris(tert-pentoxy)silanol for Dielectric Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advanced semiconductor devices, the quality of dielectric thin films is paramount. Silicon dioxide (SiO₂) remains a cornerstone material, and the choice of precursor significantly influences the film's electrical and physical properties. This guide provides a comparative analysis of silica (B1680970) films grown from the liquid precursor Tris(tert-pentoxy)silanol (TPS), benchmarking its performance against other common silicon precursors.

Performance Comparison of Silica Dielectric Films

Silica films derived from this compound exhibit excellent electrical properties, particularly when deposited via rapid atomic layer deposition (ALD) at low temperatures. The data presented below summarizes the key dielectric performance metrics of TPS-derived SiO₂ films and compares them with films grown from a conventional precursor, Tetraethoxysilane (TEOS), and the industry standard of thermally grown silicon dioxide.

PropertyThis compound (TPS)Tetraethoxysilane (TEOS) - PECVDThermal SiO₂ (Industry Standard)
Deposition Temperature 120°C - 250°C300°C - 400°C900°C - 1200°C
Dielectric Constant (k) 4.15 - 6.14[1]~4.03.9[2][3]
Leakage Current Density 2.5 x 10⁻¹¹ A/cm² at 8 MV/cm[1]Generally higher than thermal oxideLowest
Breakdown Field > 11 MV/cm[1]6 - 7 MV/cm[3]~10 MV/cm[3]
Deposition Method Rapid Atomic Layer Deposition (ALD)[1]PECVD / LPCVD[4]Thermal Oxidation[3]

Analysis: Silica films produced from TPS demonstrate a remarkably high breakdown field, exceeding 11 MV/cm even at low growth temperatures, and a very low leakage current.[1] The dielectric constant of TPS-derived films is temperature-dependent, ranging from 6.14 at 120°C to a more ideal 4.15 at 250°C.[1] This suggests that at higher temperatures within its process window, TPS can produce films with dielectric properties that approach those of high-quality thermal oxides, while offering the significant advantage of a much lower thermal budget. The ability to deposit high-quality films at temperatures below 250°C makes TPS a compelling precursor for applications involving temperature-sensitive substrates.

Experimental Protocols

The superior properties of TPS-derived silica films are achieved through a specific deposition process. Below are the detailed methodologies for the film growth and characterization.

Rapid Atomic Layer Deposition (ALD) of SiO₂ from TPS

This protocol is based on the rapid ALD process catalyzed by trimethyl-aluminum (TMA).

  • Precursors:

    • Silicon Source: this compound (TPS), a liquid precursor.

    • Catalyst: Trimethyl-aluminum (TMA).

  • Deposition Parameters:

    • Substrate Temperature: Varied between 120°C and 250°C to study the effect on film properties.[1]

    • Process: The deposition follows a saturated growth behavior characteristic of ALD.[1]

    • Growth Rate: The process achieves a high growth rate, which is inversely dependent on temperature, ranging from approximately 3.5 nm/cycle at 120°C to 1.05 nm/cycle at 250°C.[1]

  • Mechanism: The rapid growth is attributed to a catalytic reaction involving TMA. The overall mechanism is a balance between an Al-catalyzed reaction and a cross-linking reaction of the silanol (B1196071) precursor.[1]

Characterization of Dielectric Properties
  • Film Composition: Rutherford backscattering spectroscopy (RBS) and elastic recoil detection (ERD) are used to confirm the purity of the SiO₂ films, ensuring no carbon and minimal hydrogen content.[1]

  • Chemical Bonding: Fourier-transform infrared spectroscopy (FTIR) is employed to analyze the chemical bonds within the film. As deposition temperature increases, an increase in the Si-O stretching bond and a decrease in the Si-OH stretch bond are observed, indicating the formation of a denser oxide network.[1]

  • Electrical Measurements: To determine the electrical properties, Metal-Insulator-Semiconductor (MIS) capacitors (e.g., Al/SiO₂/Si stacks) are fabricated.

    • Leakage Current and Breakdown Field: Current-Voltage (I-V) measurements are performed to assess the leakage current density and determine the dielectric breakdown field.

    • Dielectric Constant: Capacitance-Voltage (C-V) measurements are conducted to calculate the dielectric constant of the deposited films.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the deposition and characterization process for evaluating silica films grown from this compound.

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_characterization Characterization cluster_results Results p1 Substrate Preparation (e.g., Si Wafer) d1 Rapid Atomic Layer Deposition (ALD) p1->d1 p2 Precursor Handling (TPS and TMA) p2->d1 c1 Physical Analysis (RBS, ERD, FTIR) d1->c1 Film Sample c2 MIS Capacitor Fabrication d1->c2 Deposited Wafer r1 Dielectric Properties (k, Leakage, Breakdown) c1->r1 c3 Electrical Testing (I-V, C-V) c2->c3 c3->r1

Experimental Workflow Diagram

logical_relationship cluster_outcomes Key Outcomes precursor This compound (TPS Precursor) process Low-Temperature Rapid ALD Process (<250°C) precursor->process film_props High-Quality SiO₂ Film - Low Impurity - Amorphous & Smooth process->film_props elec_props Excellent Dielectric Properties film_props->elec_props leakage Low Leakage Current elec_props->leakage breakdown High Breakdown Field elec_props->breakdown d_const Comparable Dielectric Constant elec_props->d_const

Logical Relationship Diagram

References

A Comparative Guide to Surface Modification: Evaluating Tris(tert-pentoxy)silanol and Alternative Silanizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to tailor surface properties, the choice of silanizing agent is critical. This guide provides a comparative analysis of Tris(tert-pentoxy)silanol and two commonly used alternatives, Octadecyltrichlorosilane (OTS) and (3-aminopropyl)triethoxysilane (APTES), focusing on their impact on surface wettability as determined by water contact angle measurements.

This document summarizes available experimental data, details the methodologies for surface modification and contact angle measurement, and provides a visual representation of the experimental workflow.

Comparison of Water Contact Angles

The wettability of a surface after modification is a key performance indicator. The following table summarizes the water contact angles achieved with this compound, OTS, and APTES on various substrates.

Silanizing AgentChemical StructureSubstrateWater Contact Angle (θ)Surface Property
This compound ((CH₃CH₂)C(CH₃)₂O)₃SiOHNot specified in literatureData not available; expected to be highly hydrophobic due to bulky, branched alkyl groups.Hydrophobic
Octadecyltrichlorosilane (OTS) C₁₈H₃₇SiCl₃Silicon, Glass, Polyurethane107° - 152.4°[1]Hydrophobic
(3-aminopropyl)triethoxysilane (APTES) H₂N(CH₂)₃Si(OC₂H₅)₃Silicon, Glass45° - 57°[2]Hydrophilic

Note: The expected hydrophobicity of this compound is an inference based on its chemical structure, as direct experimental data was not found in the reviewed literature.

Experimental Workflow

The general process for modifying a surface with a silanizing agent and subsequently measuring the contact angle involves a series of critical steps, as illustrated in the following diagram.

experimental_workflow cluster_prep Surface Preparation cluster_mod Surface Modification cluster_measure Contact Angle Measurement substrate Substrate Selection (e.g., Glass, Silicon) cleaning Cleaning (e.g., Sonication in Solvents) substrate->cleaning hydroxylation Surface Hydroxylation (e.g., Piranha solution, UV/Ozone) cleaning->hydroxylation silane_prep Silane (B1218182) Solution Preparation hydroxylation->silane_prep immersion Substrate Immersion (Controlled Environment) silane_prep->immersion rinsing Rinsing (to remove excess silane) immersion->rinsing curing Curing (e.g., Heating) rinsing->curing goniometer Sessile Drop Goniometry curing->goniometer droplet Water Droplet Deposition goniometer->droplet imaging Image Acquisition droplet->imaging analysis Contact Angle Analysis imaging->analysis

A generalized workflow for surface modification and contact angle analysis.

Detailed Experimental Protocols

Reproducible results in surface modification hinge on meticulous adherence to experimental protocols. Below are detailed methodologies for surface preparation and modification with OTS and APTES.

General Substrate Preparation (for Glass or Silicon)
  • Cleaning: Substrates are first cleaned to remove organic and inorganic contaminants. A common procedure involves sonication in a series of solvents, such as acetone, ethanol, and deionized water, for 15-20 minutes each.

  • Drying: After cleaning, the substrates are thoroughly dried, typically with a stream of inert gas like nitrogen or in an oven.

  • Hydroxylation: To ensure a high density of reactive hydroxyl (-OH) groups on the surface, which are necessary for the silanization reaction, substrates are often treated with a strong oxidizing agent. Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposure to UV/Ozone are common methods. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

  • Final Rinse and Dry: Following hydroxylation, the substrates are extensively rinsed with deionized water and then dried again with an inert gas.

Surface Modification with Octadecyltrichlorosilane (OTS)

OTS is highly reactive with water, so the modification process must be carried out in a moisture-free environment (e.g., in a glovebox or under an inert atmosphere).

  • Solution Preparation: Prepare a dilute solution of OTS (e.g., 1-5 mM) in an anhydrous solvent such as toluene (B28343) or hexane.

  • Immersion: Immerse the cleaned and hydroxylated substrate in the OTS solution. The immersion time can vary from 30 minutes to several hours, depending on the desired monolayer density.

  • Rinsing: After immersion, the substrate is thoroughly rinsed with the anhydrous solvent to remove any physisorbed OTS molecules.

  • Curing: The substrate is then cured, typically by heating in an oven at a temperature around 100-120°C for about an hour, to promote the formation of a stable, cross-linked silane monolayer.

Surface Modification with (3-aminopropyl)triethoxysilane (APTES)

APTES is less sensitive to ambient moisture than OTS, but a controlled environment is still recommended for optimal results.

  • Solution Preparation: Prepare a solution of APTES in a dry solvent. A common formulation is a 1-2% (v/v) solution in anhydrous toluene or ethanol.

  • Immersion: Immerse the cleaned and hydroxylated substrate in the APTES solution. The reaction time can range from 30 minutes to a few hours at room temperature.

  • Rinsing: Following immersion, the substrate is rinsed with the solvent to remove unreacted APTES.

  • Curing: The substrate is then cured by heating in an oven, typically at around 110-120°C for 15-30 minutes, to complete the condensation reaction and covalently bond the silane to the surface.

Contact Angle Measurement

The static contact angle is commonly measured using a sessile drop method with a goniometer.

  • A small droplet of deionized water (typically 1-5 µL) is gently deposited onto the modified surface.

  • A high-resolution camera captures a profile image of the droplet at the solid-liquid-vapor interface.

  • Software is then used to analyze the image and calculate the angle between the tangent of the droplet and the surface at the point of contact.

  • To ensure accuracy, measurements are typically taken at multiple locations on the surface and averaged.

Conclusion

The choice between this compound, OTS, and APTES will depend on the desired surface properties for a specific application. While direct comparative data for this compound is lacking, its bulky, branched structure strongly suggests it will produce highly hydrophobic surfaces, likely comparable to or exceeding the hydrophobicity of OTS. OTS is a well-established agent for creating robust hydrophobic surfaces. In contrast, APTES is the clear choice for applications requiring a hydrophilic surface with amine functional groups available for further chemical modification. Researchers should select the silanizing agent that best aligns with their experimental goals and consider the detailed protocols provided to ensure reproducible and reliable surface modifications.

References

Revolutionizing Silicon Dioxide Deposition: A Comparative Analysis of Tris(tert-pentoxy)silanol for High-Rate Atomic Layer Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and efficient deposition of high-quality silicon dioxide (SiO₂) thin films is paramount. In the realm of atomic layer deposition (ALD), the choice of precursor dictates the growth rate, film quality, and overall process efficiency. This guide provides an objective comparison of Tris(tert-pentoxy)silanol (TPS) against other common silicon precursors, supported by experimental data, to benchmark its performance in ALD applications.

This compound has emerged as a frontrunner for rapid thermal ALD of SiO₂, exhibiting remarkably high growth rates, particularly when paired with a catalyst such as trimethylaluminum (B3029685) (TMA). This process, often termed "rapid ALD" or "catalytic ALD," deviates significantly from conventional ALD by enabling the deposition of tens of nanometers of SiO₂ in a single cycle, a stark contrast to the sub-angstrom per cycle growth of traditional methods.

Performance Benchmarking: Growth Rate Comparison

The growth per cycle (GPC) is a critical metric for evaluating the efficiency of an ALD process. The following table summarizes the GPC of SiO₂ films deposited using TPS and other widely used silicon precursors. It is crucial to note the different ALD process conditions under which these growth rates were achieved.

PrecursorCo-reactant/CatalystDeposition Temperature (°C)Growth Per Cycle (GPC)ALD Method
This compound (TPS) Trimethylaluminum (TMA) 120 ~35 nm/cycle [1]Rapid Thermal ALD
This compound (TPS) Trimethylaluminum (TMA) 140 - 230 ~12 - 28 nm/cycle Rapid Thermal ALD
Tris(dimethylamino)silane (3DMAS)Plasma Oxygen200~0.98 Å/cycle[2]Plasma-Enhanced ALD (PEALD)
Bis(diethylamino)silane (BDEAS)Plasma Oxygen200~1.14 - 1.23 Å/cycle[2]Plasma-Enhanced ALD (PEALD)
AP-LTO®330Ozone200~1.85 Å/cycle[2]Thermal ALD
Bis(dimethylamino)silane (BDMAS)Ozone275Higher than TDMAS[3]Thermal ALD
Tris(dimethylamino)silane (TDMAS)Ozone275Lower than BDMAS[3]Thermal ALD
3-aminopropyltriethoxysilane (APTES)Water and Ozone150~0.85 Å/cycle[4]Thermal ALD
SiCl₄Water>325~1 - 2 Å/cycle[5]Thermal ALD

As the data clearly indicates, the use of TPS in a rapid ALD process offers a paradigm shift in deposition speed, achieving growth rates that are orders of magnitude higher than conventional silicon precursors.

The Mechanism Behind Rapid Growth

The exceptionally high growth rate observed with TPS in the presence of a TMA catalyst is attributed to a unique reaction mechanism. Instead of the layer-by-layer growth characteristic of conventional ALD, the TMA catalyst facilitates a polymerization-like process.

The proposed mechanism involves the following key steps:

  • Catalyst Adsorption: A sub-monolayer of TMA is initially pulsed onto the substrate, creating catalytically active sites.

  • Silanol (B1196071) Reaction and Polymerization: The TPS precursor is then introduced. The hydroxyl group of the silanol reacts with the methyl groups of the TMA. This is followed by the insertion of subsequent TPS molecules into the Al-O bonds, leading to the formation of long siloxane polymer chains.[6]

  • Cross-Linking: These polymer chains then undergo a cross-linking reaction, densifying the film and forming a stable SiO₂ network.[6] This process allows for the deposition of a thick SiO₂ layer in a single TPS pulse.

Experimental Protocols

Rapid ALD of SiO₂ using this compound and Trimethylaluminum

This protocol outlines a typical rapid ALD process for depositing SiO₂ using TPS as the silicon precursor and TMA as the catalyst.

1. Substrate Preparation:

  • Substrates are subjected to a standard cleaning procedure to remove organic and particulate contamination.

2. ALD Reactor Conditions:

  • Deposition Temperature: 120°C - 250°C.[1] A lower temperature of 120°C has been shown to yield a higher growth rate of approximately 35 nm/cycle.[1]

  • Base Pressure: Maintained at a low level, typically in the mTorr range.

3. ALD Cycle Sequence:

  • Step 1: TMA Pulse: A pulse of TMA is introduced into the reactor. The pulse length is optimized to deposit a sub-monolayer of the catalyst.

  • Step 2: Purge: The reactor is purged with an inert gas (e.g., Ar or N₂) to remove any unreacted TMA and gaseous byproducts.

  • Step 3: TPS Pulse: TPS is pulsed into the reactor. The duration of this pulse is a critical parameter that influences the final film thickness.

  • Step 4: Purge: A final purge step removes any unreacted TPS and byproducts.

4. Precursor Handling:

  • TPS is a liquid precursor and is typically delivered to the reactor using a bubbler with an inert carrier gas.

  • TMA is a highly reactive liquid precursor and should be handled with appropriate safety precautions.

Visualizing the Process

To better understand the workflows and chemical transformations, the following diagrams have been generated using the Graphviz DOT language.

ALD_Workflow cluster_cycle Single Rapid ALD Cycle TMA_pulse TMA Pulse (Catalyst Deposition) Purge1 Inert Gas Purge TMA_pulse->Purge1 TPS_pulse TPS Pulse (Precursor & Polymerization) Purge1->TPS_pulse Purge2 Inert Gas Purge TPS_pulse->Purge2 Process Repeat N Cycles Purge2->Process Start Start Start->TMA_pulse End End Process->TMA_pulse Next Cycle Process->End Completion

Caption: Workflow diagram of a typical rapid ALD process for SiO₂ deposition.

Catalytic_Mechanism cluster_surface Substrate Surface TMA_adsorbed TMA Adsorbed Al-CH₃ Siloxane_formation Siloxane Polymer Formation Si-O-Si-O... TMA_adsorbed->Siloxane_formation Chain Growth Cross_linking Cross-Linking & Densification Dense SiO₂ Film Siloxane_formation->Cross_linking Film Formation TPS_gas TPS (gas phase) TPS_gas->TMA_adsorbed Reaction & Polymerization Initiation

Caption: Simplified reaction pathway for TMA-catalyzed rapid ALD of SiO₂.

References

The Influence of Silane Coupling Agents on the Mechanical Properties of Composites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how different silane (B1218182) coupling agents enhance the mechanical performance of composite materials, supported by experimental data and detailed protocols.

In the realm of composite materials, the interface between the reinforcing filler and the polymer matrix is a critical determinant of overall performance. Silane coupling agents are instrumental in bridging this interface, particularly between inorganic reinforcements like glass or natural fibers and organic polymer matrices.[1][2] The bifunctional nature of silanes, possessing both inorganic- and organic-reactive groups, allows them to form a durable link that enhances stress transfer, improves environmental resistance, and ultimately elevates the mechanical properties of the composite.[3] This guide provides a comparative study of various silane coupling agents, presenting experimental data, detailed methodologies, and visual representations of their function and evaluation.

Comparative Mechanical Properties with Different Silane Coupling Agents

The selection of a silane coupling agent is dictated by the chemical nature of both the reinforcement and the polymer matrix. The organic functional group of the silane must be compatible with and reactive towards the polymer matrix to ensure optimal adhesion. The following tables summarize the impact of different silane coupling agents on the mechanical properties of various composite systems.

Silane Coupling AgentReinforcementPolymer MatrixTensile Strength ImprovementFlexural Strength ImprovementReference
3-Aminopropyltriethoxysilane (APS)Coconut FiberPolypropyleneSignificant Increase-[4]
γ-Aminopropyl triethoxy silane (APS) & γ-Glycidoxypropyl trimethoxy silane (GPS)Glass FiberUV Curable ResinImproved Interfacial AdhesionImproved Flexural Property[5][6]
3-(Trimethoxysilyl)propyl methacrylate (B99206) (MPTMS) & Vinyltrimethoxysilane (VTMS)Wood FiberPolypropyleneHigher than without coupling agents-[7]
Different SilanesGlass FiberThermoplastics (PP, PA6, PBT)Increase in Interfacial Shear Strength-[8]
Si-69, KH-550, KH-570Areca FiberNatural LatexSi-69: 21.19% Increase-[9]
Silane TreatmentCarbon FiberPolyamide 642% Higher Specific Tensile Strength30% Higher Specific Flexural Strength[10]

Table 1: Comparative data on the improvement of mechanical properties of various composites with different silane coupling agents.

Understanding the Mechanism and Experimental Evaluation

The effectiveness of a silane coupling agent is rooted in its chemical ability to form a strong and stable interface. This process and its subsequent evaluation follow a structured experimental workflow.

G cluster_0 Preparation cluster_1 Manufacturing cluster_2 Evaluation A Fiber Selection (e.g., Glass, Carbon, Natural) C Surface Treatment (Application of Silane) A->C B Silane Coupling Agent Selection (e.g., Amino, Epoxy, Vinyl) B->C D Composite Fabrication (e.g., Injection Molding, Compression Molding) C->D E Specimen Preparation (According to ASTM/ISO Standards) D->E F Mechanical Testing (Tensile, Flexural, Impact) E->F G Microscopy Analysis (SEM of Fracture Surface) E->G H Data Analysis & Comparison F->H G->H

Fig. 1: Experimental workflow for evaluating silane coupling agents.

The mechanism of action for silane coupling agents involves the hydrolysis of alkoxy groups to form silanols, which then condense with hydroxyl groups on the surface of the inorganic reinforcement. The organofunctional group of the silane then reacts with the polymer matrix during curing or processing.

G cluster_0 Silane Coupling Agent cluster_1 Fiber Surface cluster_2 Polymer Matrix Silane R-Si(OR')₃ Hydrolysis Hydrolysis (+H₂O) Silane->Hydrolysis Fiber Fiber-OH Condensation Condensation (-H₂O) Fiber->Condensation Polymer Polymer Chain Coupling Covalent Bonding Polymer->Coupling Hydrolysis->Condensation R-Si(OH)₃ (Silanol) Condensation->Coupling Fiber-O-Si-R

Fig. 2: Mechanism of silane coupling at the fiber-matrix interface.

Detailed Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. Below are generalized methodologies for key experimental stages.

Fiber Surface Treatment

A common procedure for applying silane coupling agents to reinforcing fibers involves the following steps:

  • Fiber Cleaning: The fibers are first cleaned to remove any surface impurities or sizing agents that may interfere with the silane treatment. For glass fibers, this can involve heat treatment at high temperatures (e.g., 500°C for 2 hours).[6] For natural fibers, washing with a mild detergent and distilled water followed by drying is typical.

  • Silane Solution Preparation: The silane coupling agent is hydrolyzed by dissolving it in a solvent system, typically a mixture of water and an alcohol like ethanol (B145695) or methanol.[6] The pH of the solution is often adjusted to around 4 with an acid like acetic acid to catalyze hydrolysis.[11][12] A typical concentration is 1-2 wt% silane.

  • Fiber Immersion: The cleaned and dried fibers are immersed in the prepared silane solution for a specific duration, for example, 30 minutes to 2 hours.

  • Drying and Curing: After immersion, the fibers are removed from the solution and dried. This is often done in an oven at a specific temperature (e.g., 80-110°C) for a set time to facilitate the condensation reaction between the silanol (B1196071) groups and the fiber surface, as well as to remove the solvent.

Composite Fabrication

The method of composite fabrication depends on the polymer matrix. For thermoplastic matrices like polypropylene, the following steps are common:

  • Compounding: The surface-treated fibers are melt-blended with the thermoplastic polymer using a twin-screw extruder. This ensures a homogeneous dispersion of the fibers within the matrix.

  • Injection Molding: The compounded material is then injection molded into standard test specimens (e.g., dog-bone shapes for tensile testing) according to ASTM or ISO standards.[10]

For thermosetting matrices like epoxy resins, a hand lay-up or vacuum infusion process is often employed, followed by a specific curing cycle as recommended by the resin manufacturer.

Mechanical Testing

Standardized mechanical tests are crucial for obtaining comparable data.

  • Tensile Testing: Performed according to standards like ASTM D638, this test measures the ultimate tensile strength, Young's modulus, and elongation at break of the composite.

  • Flexural Testing: Conducted following standards such as ASTM D790, this test determines the flexural strength and flexural modulus of the material.

  • Impact Testing: Using methods like Izod or Charpy (ASTM D256), this test evaluates the toughness of the composite by measuring the energy absorbed during fracture.

Microstructural Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for qualitatively assessing the effectiveness of the silane coupling agent. By examining the fracture surfaces of the tested specimens, researchers can observe the level of fiber-matrix adhesion. Good adhesion is characterized by fiber fracture rather than fiber pull-out, indicating that the stress was effectively transferred from the matrix to the fibers.[7][10][13]

Conclusion

The use of silane coupling agents is a well-established and effective method for enhancing the mechanical properties of fiber-reinforced polymer composites.[14][15] The choice of silane is critical and must be tailored to the specific composite system to ensure chemical compatibility and reactivity. As demonstrated by the presented data, different silanes can lead to significant improvements in tensile and flexural strength by promoting better interfacial adhesion. The standardized experimental protocols outlined provide a framework for the systematic evaluation and comparison of different silane coupling agents, enabling researchers and engineers to select the optimal agent for their application and unlock the full potential of their composite materials.

References

Safety Operating Guide

Proper Disposal of Tris(tert-pentoxy)silanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Tris(tert-pentoxy)silanol, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines.

This compound is a chemical that may cause long-lasting harmful effects to aquatic life and requires careful handling and disposal to prevent environmental contamination.[1] Adherence to the following protocols is critical for safe laboratory operations.

Personal Protective Equipment (PPE) Requirements

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.

PPE ItemSpecification
Hand Protection Chemical-resistant gloves
Eye Protection Safety glasses with side-shields or goggles
Skin and Body Protection Protective clothing to prevent skin contact
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosol formation.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2] Incineration is a suggested disposal method.[3][4]

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.

    • Do not mix this compound with other waste materials.[1]

  • Spill Management:

    • In the event of a spill, contain the liquid with dikes or absorbents to prevent it from entering sewers or streams.[3]

    • Use an absorbent, non-combustible material to clean up the spill.

    • Collect the absorbed material and any contaminated soil or surfaces into a suitable container for disposal.[3]

  • Container Handling:

    • Empty containers should be treated as if they still contain the product.[1]

    • Do not rinse empty containers and dispose of them through a licensed waste disposal service.

  • Storage Pending Disposal:

    • Store waste containers in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and halogens.[2]

    • Keep containers tightly closed.[2]

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

Environmental Precautions:

It is imperative to avoid the release of this compound into the environment.[1][3] Do not dispose of this chemical into sewers or waterways.[3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste 2. Collect Waste in Designated Container ppe->collect_waste spill_check Spill Occurred? collect_waste->spill_check contain_spill 3a. Contain Spill with Absorbent Material spill_check->contain_spill Yes seal_container 4. Securely Seal and Label Waste Container spill_check->seal_container No collect_spill 3b. Collect Contaminated Material for Disposal contain_spill->collect_spill collect_spill->seal_container store_waste 5. Store in Ventilated Area Away from Incompatibles seal_container->store_waste contact_disposal 6. Contact Licensed Waste Disposal Service store_waste->contact_disposal provide_sds 7. Provide SDS to Disposal Service contact_disposal->provide_sds end End: Waste Transferred to Approved Facility provide_sds->end

References

Personal protective equipment for handling Tris(tert-pentoxy)silanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tris(tert-pentoxy)silanol

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of this compound (CAS No. 17906-35-3) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValueSource
CAS Number 17906-35-3[1][2]
Molecular Formula C15H34O4Si[1][2]
Molecular Weight 306.51 g/mol [2][3]
Appearance Clear, colorless liquid[2]
Density 0.944 g/mL at 25 °C
Boiling Point 96-99 °C at 2-3 mmHg[4]
Flash Point 106 °C (222.8 °F) - closed cup
Vapor Pressure 1 torr @ 84 °C[2]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standard. A face shield is recommended when there is a risk of splashing.Protects eyes from potential splashes of the liquid which may cause eye irritation.[1][5]
Hand Protection Disposable nitrile gloves. For extended contact, consider double-gloving or using heavier duty gloves.Prevents skin contact, which may cause irritation.[1][5][6]
Body Protection A standard laboratory coat. Ensure it is buttoned and fits properly.Protects skin and personal clothing from spills and splashes.[6][7]
Respiratory Protection Not generally required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator (e.g., N95 dust mask) if aerosols may be generated.Prevents inhalation of vapors or mists, which may cause respiratory tract irritation.[1]
Footwear Closed-toe and closed-heel shoes.Protects feet from spills and falling objects.[6][7]

Operational and Disposal Plans

Handling and Storage Workflow

The following diagram outlines the standard workflow for the safe handling and storage of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Ensure Fume Hood is Operational A->B C Retrieve from Storage B->C D Dispense Required Amount C->D E Securely Close Container D->E F Return to Storage E->F G Decontaminate Work Area F->G H Properly Dispose of Waste G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Experimental Protocol: Small-Scale Reaction Setup

This protocol details the steps for safely measuring and transferring this compound for a laboratory-scale reaction.

1. Preparation:

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Gather all necessary equipment: this compound in its original container, a clean and dry reaction vessel, appropriate graduated cylinders or syringes, and waste containers.

  • Don the mandatory PPE as specified in the table above.

2. Handling and Dispensing:

  • Place the this compound container and the reaction vessel inside the fume hood.

  • Slowly and carefully open the container.

  • Using a clean, dry pipette or syringe, measure the required volume of the liquid.

  • Dispense the this compound into the reaction vessel, avoiding any splashing.

  • Immediately and tightly close the original container.

3. Post-Handling and Cleanup:

  • Wipe down any minor drips or spills on the exterior of the containers and the work surface with a suitable absorbent material.

  • Store the this compound container in a designated, well-ventilated storage area away from heat and oxidizing agents.[1]

  • Decontaminate any reusable equipment that came into contact with the chemical.

Spill and Emergency Procedures
Emergency SituationProcedure
Minor Spill Contain the spill with absorbent material (e.g., vermiculite, sand).[1] Sweep or shovel the absorbed material into a designated, labeled waste container.[1] Clean the spill area with soap and water.
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if skin irritation develops.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air.[1] If they feel unwell, seek medical advice.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product and Contaminated Materials: All waste materials, including unused product and anything contaminated with this compound, must be disposed of as hazardous waste.

  • Disposal Method: The recommended method of disposal is incineration by a licensed professional waste disposal service.[1][8]

  • Prohibitions:

    • Do NOT dispose of this compound down the drain or into any sewer system.[1]

    • Do NOT mix with other waste unless explicitly instructed to do so by your institution's environmental health and safety department.

  • Regulations: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1][9]

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(tert-pentoxy)silanol
Reactant of Route 2
Tris(tert-pentoxy)silanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。